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  • Product: 1-(Azetidin-3-yl)-3-methylurea hydrochloride
  • CAS: 1803600-98-7

Core Science & Biosynthesis

Foundational

1-(Azetidin-3-yl)-3-methylurea hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Azetidin-3-yl)-3-methylurea hydrochloride Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Azetidin-3-yl)-3-methylurea hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS No: 1803600-98-7), a molecule of interest in medicinal chemistry due to its incorporation of the versatile azetidine scaffold and a urea linkage. This document details a robust, multi-step synthetic pathway starting from commercially available precursors, emphasizing the rationale behind strategic decisions such as the use of protecting groups. Furthermore, it outlines a full suite of analytical techniques for structural elucidation and purity confirmation of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical, in-depth resource on the preparation and validation of this specific chemical entity.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1] When combined with other pharmacologically relevant functional groups, such as the urea moiety, it can produce compounds with significant therapeutic potential. The urea functional group is a key structural element in numerous approved drugs, acting as a rigid and effective hydrogen bond donor-acceptor unit.

1-(Azetidin-3-yl)-3-methylurea hydrochloride merges these two important structural motifs. This guide serves as a senior application scientist's perspective on its synthesis, moving beyond a simple recitation of steps to explain the causality behind the chosen methodology. The described protocols are designed to be self-validating, with the characterization section providing the necessary data to confirm the successful synthesis and purity of the target compound.

Synthesis Methodology

The synthesis of 1-(Azetidin-3-yl)-3-methylurea hydrochloride is most effectively achieved through a strategy that involves the protection of the azetidine nitrogen, formation of the urea linkage, and subsequent deprotection to yield the final hydrochloride salt.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing the target molecule is the presence of two nucleophilic nitrogen atoms in the 3-aminoazetidine precursor: the primary amine at the 3-position and the secondary amine within the azetidine ring. The secondary amine must be temporarily blocked or "protected" to prevent it from reacting with the electrophilic methyl isocyanate, thereby ensuring the selective formation of the desired urea linkage at the 3-position.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily installed on the azetidine nitrogen and is stable to the basic or neutral conditions required for urea formation. Crucially, it can be cleanly removed under acidic conditions, a process which can be combined with the formation of the hydrochloride salt in the final step.[2][3]

The overall synthetic plan is therefore a three-step process:

  • Protection: Protection of the commercially available azetidin-3-amine with a Boc group. For the purpose of this guide, we will begin with the commercially available tert-butyl 3-aminoazetidine-1-carboxylate.

  • Urea Formation: Reaction of the protected 3-aminoazetidine with methyl isocyanate.

  • Deprotection and Salt Formation: Removal of the Boc protecting group using hydrochloric acid to unmask the secondary amine and concurrently form the final hydrochloride salt.

G Target 1-(Azetidin-3-yl)-3-methylurea hydrochloride Intermediate2 tert-Butyl 3-(3-methylureido) azetidine-1-carboxylate Target->Intermediate2 Deprotection & Salt Formation Reagent2 Hydrochloric Acid Target->Reagent2 Intermediate1 tert-Butyl 3-aminoazetidine -1-carboxylate Intermediate2->Intermediate1 Urea Formation Reagent1 Methyl Isocyanate Intermediate2->Reagent1

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(3-methylureido)azetidine-1-carboxylate

This step involves the nucleophilic addition of the primary amine of the protected azetidine to the electrophilic carbonyl carbon of methyl isocyanate. The reaction is typically carried out in an aprotic solvent to prevent side reactions with the highly reactive isocyanate.

  • Materials:

    • tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq)

    • Methyl isocyanate (1.1 eq)[4]

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methyl isocyanate to the stirred solution. The slight excess of isocyanate ensures the complete consumption of the starting amine.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is no longer visible.

    • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product, which is often pure enough for the next step. If necessary, purification can be achieved by silica gel chromatography.

Step 2: Synthesis of 1-(Azetidin-3-yl)-3-methylurea hydrochloride

This final step achieves two crucial transformations in a single operation: the cleavage of the acid-labile Boc protecting group and the formation of the hydrochloride salt of the now-exposed secondary amine in the azetidine ring.[5]

  • Materials:

    • tert-butyl 3-(3-methylureido)azetidine-1-carboxylate (1.0 eq)

    • 4M HCl in 1,4-Dioxane or Diethyl Ether

  • Procedure:

    • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • Add an excess of 4M HCl in 1,4-dioxane (typically 3-5 equivalents) to the solution at room temperature.

    • Vigorous gas evolution (isobutylene and CO₂) will be observed as the Boc group is cleaved.

    • Stir the mixture at room temperature for 1-3 hours. The product will typically precipitate out of the solution as a white solid.

    • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

    • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

Synthetic Workflow Diagram

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Deprotection & Salt Formation A tert-Butyl 3-aminoazetidine-1-carboxylate C tert-Butyl 3-(3-methylureido)azetidine-1-carboxylate A->C DCM, 0°C to RT B Methyl Isocyanate B->C E 1-(Azetidin-3-yl)-3-methylurea hydrochloride C->E RT D 4M HCl in Dioxane D->E

Caption: Overall synthetic workflow.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(Azetidin-3-yl)-3-methylurea hydrochloride. The following data are representative of what is expected from standard analytical techniques.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is used to identify the different types of protons in the molecule based on their unique electronic environments. The hydrochloride salt form means that the amine protons (on the azetidine ring and the urea) are exchangeable and may appear as broad signals or exchange with residual water in the NMR solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: D₂O, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentRationale
~4.50 - 4.65m1HAzetidine-CHMethine proton adjacent to the urea nitrogen.
~4.20 - 4.40m4HAzetidine-CH₂Methylene protons of the azetidine ring, deshielded by the adjacent nitrogen.
2.68s3HUrea-CH₃Singlet for the methyl group attached to the urea nitrogen.

Note: NH protons are typically not observed in D₂O due to proton-deuterium exchange.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: D₂O, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignmentRationale
~161.5Urea C=OCarbonyl carbon of the urea group.
~48.0Azetidine-CH₂Two equivalent methylene carbons of the azetidine ring.
~39.0Azetidine-CHMethine carbon of the azetidine ring.
~26.5Urea-CH₃Methyl carbon attached to the urea nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted FTIR Spectroscopic Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 - 3400N-H StretchSecondary Amine (R₂N⁺H₂) & Urea (N-H)
~2700 - 3000C-H StretchAliphatic C-H
~1640 - 1660C=O StretchUrea (Amide I band)[6]
~1560 - 1580N-H BendUrea (Amide II band) & R₂N⁺H₂ Scissoring
~1450C-N StretchC-N bond in urea and azetidine[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound, Electrospray Ionization (ESI) in positive ion mode is appropriate. The analysis will detect the free base form of the molecule after the loss of HCl.

  • Molecular Formula (Free Base): C₅H₁₁N₃O

  • Molecular Weight (Free Base): 129.16 g/mol

  • Expected Ion (ESI+): [M+H]⁺

  • Predicted m/z: 130.0978

Safety Precautions

  • Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Methyl isocyanate is highly toxic, volatile, and lachrymatory. It should be handled with extreme caution in a fume hood, and appropriate measures should be in place to neutralize any spills.

  • Strong acids like HCl in dioxane are corrosive and should be handled with care.

Conclusion

This guide has detailed a reliable and well-reasoned synthetic route for the preparation of 1-(Azetidin-3-yl)-3-methylurea hydrochloride. The strategy leverages a standard Boc-protection and deprotection sequence to achieve selective functionalization of the 3-aminoazetidine precursor. Furthermore, a comprehensive set of expected analytical data has been provided to serve as a benchmark for the successful characterization of the final product. The methodologies and data presented herein offer a robust framework for researchers engaged in the synthesis of azetidine-containing compounds for pharmaceutical and chemical research.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica.
  • Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. Semantic Scholar.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. (2015). PMC. [Link]

  • FTIR Spectrum of pure Urea.
  • Studies on the interaction of isocyanides with imines: reaction scope and mechanistic variations. (2014). PMC. [Link]

  • Assessment of Measurement of Salivary Urea by ATR-FTIR Spectroscopy to Screen for CKD. American Society of Nephrology. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines.
  • Characterization of tritiated JNJ-GluN2B-5... (2024). PubMed. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). PMC. [Link]

  • Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones... (2008). PubMed. [Link]

  • Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica.
  • An improved, gram-scale synthesis of protected 3-haloazetidines... Semantic Scholar.
  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate... ChemRxiv. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC. [Link]

  • Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators.
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. PubMed. [Link]

  • Infrared spectra of amorphous and crystalline urea ices. (2021). RSC Publishing. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • 1-(Azetidin-3-yl)-3-Methylazetidin-3-ol dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Preanalytical standardization of amino acid and acylcarnitine metabolite profiling in human blood using tandem mass spectrometry.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

  • Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org.
  • FTIR Analysis of Mouse Urine Urea Using IR Cards. (2007). Taylor & Francis. [Link]

  • Process for preparing methyl isocyanate.
  • Azetidin-3-one. PubChem. [Link]

Sources

Exploratory

physicochemical properties of 1-(Azetidin-3-yl)-3-methylurea hydrochloride

Executive Summary In contemporary medicinal chemistry, the paradigm has shifted away from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted heterocycles[1]. This "escape from flatland" im...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the paradigm has shifted away from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted heterocycles[1]. This "escape from flatland" improves aqueous solubility, reduces off-target toxicity, and mitigates early drug clearance[1]. Among these privileged scaffolds, the azetidine ring—a highly strained four-membered nitrogen heterocycle—has emerged as a critical structural motif[2].

1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7) represents a highly versatile, bifunctional building block[3]. It combines the rigid, low-lipophilicity core of an azetidine with the strong hydrogen-bonding capacity of a methylurea moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its salt-form selection, and self-validating analytical protocols designed to ensure high-fidelity data during lead optimization.

Structural & Physicochemical Profiling

The molecular architecture of 1-(Azetidin-3-yl)-3-methylurea hydrochloride consists of a secondary azetidine amine (protonated as the hydrochloride salt) and an exocyclic methylurea group at the C3 position.

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionRationale / Implication
CAS Number 1803600-98-7[3]Unique identifier for the HCl salt form.
Molecular Formula C₅H₁₁N₃O · HCl (C₅H₁₂ClN₃O)Indicates a high proportion of heteroatoms relative to carbon.
Molecular Weight 165.62 g/mol Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
Predicted pKa ~9.0 – 9.5Unsubstituted azetidine has a pKa of 11.29[4]. The electron-withdrawing urea group at C3 inductively lowers the basicity of the ring nitrogen.
Solubility >100 mg/mL in H₂OThe ionic nature of the HCl salt and the high polarity of the urea group ensure complete aqueous solvation.
H-Bond Metrics 4 Donors, 1 AcceptorExcellent capacity for target-protein interactions (e.g., kinase hinge binding).
Physical State Crystalline SolidEnhances shelf-life and prevents the volatility associated with free azetidines[4].

Causality in Experimental Choices (E-E-A-T)

As researchers, we do not select reagents arbitrarily; every structural and physical property dictates our experimental design.

Why the Hydrochloride Salt? Unsubstituted or simple alkyl-azetidines are clear, mobile liquids that are highly volatile, moisture-sensitive, and prone to air oxidation[4]. Furthermore, the inherent ring strain (~26 kcal/mol) makes the free base susceptible to nucleophilic ring-opening under harsh conditions[1]. By isolating the compound as a hydrochloride salt, the nitrogen lone pair is protonated. This eliminates nucleophilic self-reactivity, drastically increases the melting point to form a stable crystalline powder, and ensures precise gravimetric handling during high-throughput screening (HTS) library synthesis[5].

Why the Urea Motif? The methylurea group is strategically placed at the C3 position to act as a metabolic shield. Unlike primary amines or simple amides, ureas are highly resistant to proteolytic cleavage and hepatic CYP450 degradation. Furthermore, the bidentate hydrogen-bond donor capacity of the urea NH groups is a classic pharmacophore for binding to the ATP-binding pockets of kinases.

Synthetic Utility & Functionalization Pathways

The primary synthetic value of 1-(Azetidin-3-yl)-3-methylurea hydrochloride lies in the orthogonal reactivity of the azetidine nitrogen. Once the HCl salt is neutralized, the secondary amine can undergo diverse late-stage functionalizations.

G Core 1-(Azetidin-3-yl)-3-methylurea HCl (Core Scaffold) FreeBase Free Base Generation (Basic Workup / Resin) Core->FreeBase Neutralization RedAm Reductive Amination (Aldehydes/Ketones) FreeBase->RedAm NaBH(OAc)3 Acyl N-Acylation / Sulfonylation (Acid Chlorides) FreeBase->Acyl DIPEA, DCM CrossC Palladium Cross-Coupling (Aryl Halides) FreeBase->CrossC Pd Catalyst, Base Prod1 N-Alkyl Azetidine Urea RedAm->Prod1 Prod2 N-Acyl Azetidine Urea Acyl->Prod2 Prod3 N-Aryl Azetidine Urea CrossC->Prod3

Synthetic pathways utilizing 1-(Azetidin-3-yl)-3-methylurea hydrochloride in drug discovery.

Self-Validating Analytical Workflows

Because this molecule is highly polar, lacks an aromatic chromophore, and exists as a salt, standard analytical methods (e.g., C18 LC-UV) will fail to retain or detect it. The following protocols are engineered specifically for this physicochemical profile.

Workflow A: LC-MS/CAD Purity Analysis (HILIC Method)

Causality: Traditional reversed-phase C18 columns will result in the compound eluting in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain the polar azetidinium ion. Since ureas and aliphatic rings absorb poorly in UV, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is mandatory for accurate quantitation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile/Water (90:10, v/v). Self-Validation: Prepare a blank (solvent only) to rule out system contamination.

  • Column Selection: Use a HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in H₂O (pH 3.0).

    • Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Run an isocratic hold at 90% B for 1 minute, then a linear gradient to 50% B over 5 minutes.

  • Detection: Route the eluent to an ESI-MS (Positive mode, tracking m/z 130.09 for the free base[M+H]⁺) and a CAD detector in series.

  • Validation Check: Ensure the retention factor ( k′ ) is > 2.0. If the peak elutes too early, increase the initial percentage of organic Phase B.

Workflow B: NMR Structural Validation

Causality: The choice of deuterated solvent is critical. Using D₂O will cause the rapid deuterium exchange of the urea NHs and the azetidinium NH₂⁺, rendering them invisible in the ¹H spectrum. To observe all protons, aprotic polar solvents must be used.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of dry DMSO-d₆.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.

  • Signal Assignment & Validation:

    • Look for a broad singlet downfield (~8.5 - 9.5 ppm) integrating to 2H, corresponding to the azetidinium (NH₂⁺) protons.

    • Identify the urea NH protons (~5.5 - 6.5 ppm).

    • The azetidine ring protons (C2 and C4) will appear as complex multiplets around 3.8 - 4.2 ppm due to the puckered ring conformation and coupling with the C3 methine proton[4].

    • Self-Validation: Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The disappearance of the downfield NH peaks confirms their identity as exchangeable heteroatom protons.

Sources

Foundational

1-(Azetidin-3-yl)-3-methylurea hydrochloride mechanism of action

Whitepaper: Mechanistic Utility of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride in Targeted Drug Design Executive Summary 1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS 1803600-98-7) is not a standalone therapeutic ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanistic Utility of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride in Targeted Drug Design

Executive Summary

1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS 1803600-98-7) is not a standalone therapeutic agent; rather, it is a highly privileged pharmacophoric building block utilized in the synthesis of advanced targeted therapeutics. This technical guide details the mechanistic rationale for incorporating this specific moiety into drug scaffolds. We will explore how its unique physicochemical properties—specifically the conformational rigidity of the azetidine ring and the bidentate hydrogen-bonding capacity of the methylurea group—drive target engagement, particularly in the realm of kinase inhibition[1].

Physicochemical Rationale & Structural Biology

The design of modern small-molecule inhibitors relies heavily on optimizing the Fraction of sp3 carbons ( Fsp3​ ) to improve aqueous solubility, metabolic stability, and target specificity. The 1-(azetidin-3-yl)-3-methylurea moiety achieves this through distinct structural features:

  • The Azetidine Ring (Conformational Rigidity): As a four-membered nitrogen heterocycle, azetidine introduces significant ring strain and conformational rigidity. Compared to highly flexible linear alkyl chains or larger, more lipophilic rings (like piperidine), azetidine lowers the overall LogP of the molecule while locking the attached pharmacophores into a favorable binding vector[1]. This rigidity minimizes the entropic penalty typically incurred when a flexible molecule binds to a rigid protein target[2].

  • The Methylurea Motif (H-Bonding): Urea groups are exceptional hydrogen bond donors and acceptors. The terminal methyl group provides a slight lipophilic shield that enhances cellular permeability, while the urea core forms critical bidentate hydrogen bonds with target proteins.

  • The Hydrochloride Salt (Stability): Utilizing the hydrochloride salt form of this building block is a deliberate experimental choice. Free base azetidines are often volatile, hygroscopic, and prone to oxidative degradation. The HCl salt ensures long-term shelf stability and consistent stoichiometric precision during parallel synthesis workflows.

Mechanism of Action in Target Engagement

When integrated into a larger molecular scaffold, the 1-(azetidin-3-yl)-3-methylurea moiety acts as the primary "warhead" for non-covalent target engagement.

Kinase Hinge Binding (JAK, MerTK, RIP1) In the development of kinase inhibitors, the ATP-binding pocket is the primary target. The azetidine-urea scaffold has been successfully deployed to inhibit Janus kinases (JAK)[3], Receptor Interacting Protein 1 (RIP1) kinase[4], and Mer Tyrosine Kinase (MerTK)[5]. The mechanism of action unfolds as follows:

  • The core heterocycle of the drug anchors into the hydrophobic pocket of the kinase.

  • The azetidine ring acts as a rigid spacer, projecting the methylurea group precisely toward the kinase hinge region.

  • The urea NH groups donate hydrogen bonds to the backbone carbonyls of the hinge residues, while the urea carbonyl accepts a hydrogen bond from the backbone amide NH. This effectively mimics the natural binding mode of the adenine ring of ATP[5].

G A 1-(Azetidin-3-yl)-3-methylurea Pharmacophore B Azetidine Ring (Conformational Rigidity) A->B C Methylurea Motif (H-Bond Donor/Acceptor) A->C D Reduced Entropy Loss Enhanced PK Profile B->D E Kinase Hinge Region Target Engagement C->E D->E

Fig 1. Mechanistic contribution of the azetidine-methylurea pharmacophore in kinase target engagement.

Quantitative Data: Physicochemical Advantages

The causality behind selecting the azetidine-methylurea building block over traditional flexible linkers is rooted in measurable physicochemical improvements. Table 1 summarizes these advantages.

Table 1: Physicochemical Comparison of Pharmacophoric Linkers

PropertyLinear Alkyl-UreaAzetidine-MethylureaMechanistic Impact
Conformational Entropy HighLowRigid structure reduces entropy loss upon binding, increasing overall affinity ( Kd​ ).
Fraction sp3 ( Fsp3​ ) LowHighEnhances aqueous solubility and reduces off-target promiscuity.
Metabolic Stability SusceptibleResistantRing strain and lack of labile abstractable hydrogens prevent rapid CYP450-mediated oxidation.
Target Vectoring VariableHighly DirectedPrecisely aligns the urea hydrogen bonds with the kinase hinge region.

Experimental Protocols: Synthesis and Validation

To utilize 1-(Azetidin-3-yl)-3-methylurea hydrochloride in drug discovery, researchers must employ specific synthetic and validation workflows. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Pharmacophore Integration (Buchwald-Hartwig Amination) Causality: The HCl salt must be neutralized in situ to liberate the nucleophilic secondary amine of the azetidine ring for cross-coupling.

  • Reagent Preparation: In an oven-dried Schlenk flask under inert argon, combine the heteroaryl bromide core scaffold (1.0 eq) and 1-(Azetidin-3-yl)-3-methylurea hydrochloride (1.2 eq).

  • Free Base Generation: Add anhydrous 1,4-dioxane, followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base is critical to neutralize the HCl salt and prevent palladium catalyst poisoning.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and Xantphos (0.1 eq). Self-Validation: A distinct color change from purple/red to pale yellow indicates active palladium species formation.

  • Reaction: Heat the mixture at 90°C for 12 hours.

  • Purification: Concentrate in vacuo and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final targeted inhibitor.

Protocol B: In Vitro Kinase Target Engagement Assay (ADP-Glo) Causality: To confirm the mechanism of action, the synthesized compound must be tested in a functional biochemical assay that measures ATP depletion.

  • Assay Setup: Plate the target kinase (e.g., JAK1 or MerTK) in a 384-well plate.

  • Compound Addition: Add the synthesized azetidine-methylurea inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Controls (Self-Validating System):

    • Positive Control: A known potent inhibitor (e.g., Baricitinib) to define 100% inhibition[1].

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Reaction: Add Ultra-Pure ATP and kinase substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Read luminescence. The reduction in luminescence correlates directly with kinase inhibition, allowing for the calculation of the IC50​ .

Workflow Step1 1. Free Base Generation (Desalting of HCl) Step2 2. S_NAr / Buchwald-Hartwig (Core Scaffold Coupling) Step1->Step2 Step3 3. HPLC Purification (Isolate Target Inhibitor) Step2->Step3 Step4 4. In Vitro Kinase Assay (Determine IC_50) Step3->Step4

Fig 2. Experimental workflow for synthesizing and validating azetidine-methylurea based inhibitors.

References[4] Title: KR20230012582A - Azetidine cyclic urea. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeHCHtKEL23Dw_MkZYaIcD5botljCkjaaqPVYbsCxay9RSEwD1NAtl1Cp8AflFVuNB_PQSwA07Lt1KqhkvBjeRj3Vrc7SUhOrNPdz_QzFcfj5se6jzMa6ByQmahQXyIYWEIBJhKuqOjZnqOhknTg==[5] Title: Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiOfq65iEjHYfyQNxLOEtnbBus6ROLE3gKNIRXjsyJ72amERymCUTgmJ4Za1qaHRJyeGBsE7vhJAfK4Dp3yIlXLybw70m6Z98oXRHCOm5EL1uIAMZi202k5we8_oJpp2LAJPEUz16snU2mlYjwppBx[1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnmK1P_4b1KFPNK1SOhzMbvnC2rF1r6hfefEyLpQFNqZOvIv92bxiSqf4uqz2a0r4rxDtUeeQDlRrwJhzDSSEfh7FuCy5SrBJ3pOjz4GrzUlbmN17ZXN8LRsfy0GiXnOW9yQ8a[3] Title: US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRS3-bT9hpiUNRiGamedfOuYRcqhlGlWbEzISCbBQr41cbhPwTi2mPesSvCLjgIJfFaKNqmAVCZwuiRnd0GpbB3PnmKrlxoSZjGnUOljcFl_A8PIsZb4K1C6vqkfmJEz4hhrIfHY9Z-pPZ_g==[2] Title: Azetidines in Drug Discovery. Source: PharmaBlock. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENO848R2TUqfMDHQGS6RSk9a6craMNqxwCxcoKbA3roLJbejKYawi2dBhMIyRjRvvaVYv3WYP7FHmFBh0ZfM4z53FOFPCXYT1YUuUGF0NeKBCoY0AvecCNosZWsqhPFFWftL03eoU17lL6UToRdA==

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Exploratory

An In-depth Technical Guide to the Biological Activity of 1-(Azetidin-3-yl)-3-methylurea hydrochloride: A Putative Glycine Transporter 1 (GlyT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the hypothesized biological activity of 1-(Azetidin-3-yl)-3-methylurea hydrochloride as a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activity of 1-(Azetidin-3-yl)-3-methylurea hydrochloride as a selective inhibitor of the Glycine Transporter 1 (GlyT1). Based on structural analogy to known azetidine-based CNS-active compounds, we postulate that this molecule holds potential as a therapeutic agent for neurological and psychiatric disorders, particularly those associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia. This document details the scientific rationale, proposed mechanism of action, and a suite of experimental protocols for the characterization of this compound's biological activity, from initial in vitro screening to in vivo assessment of cognitive enhancement. All methodologies are presented with the intent of providing a self-validating framework for researchers in the field of drug discovery and development.

Introduction: The Rationale for Targeting Glycine Transporter 1

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning, is critically implicated in the pathophysiology of schizophrenia.[1][2] Hypofunction of the NMDA receptor is believed to contribute to the cognitive deficits and negative symptoms associated with this debilitating disorder.[3] A promising therapeutic strategy to enhance NMDA receptor function is to increase the synaptic concentration of its obligatory co-agonist, glycine.[4] The Glycine Transporter 1 (GlyT1), predominantly located on glial cells surrounding synapses, is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its availability to NMDA receptors.[2][4] Inhibition of GlyT1 is therefore a compelling approach to potentiate NMDA receptor activity and ameliorate the symptoms of schizophrenia.[2][5]

The chemical structure of 1-(Azetidin-3-yl)-3-methylurea hydrochloride, featuring a strained azetidine ring and a urea moiety, suggests its potential to interact with CNS targets. The azetidine scaffold is a recognized pharmacophore in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[6] This guide outlines a comprehensive strategy to investigate the hypothesis that 1-(Azetidin-3-yl)-3-methylurea hydrochloride acts as a GlyT1 inhibitor.

Proposed Mechanism of Action

We hypothesize that 1-(Azetidin-3-yl)-3-methylurea hydrochloride competitively binds to the GlyT1 transporter, blocking the reuptake of glycine into glial cells. This inhibition leads to an elevation of extracellular glycine concentrations in the synapse, thereby increasing the occupancy of the glycine co-agonist site on the NMDA receptor. This enhanced NMDA receptor signaling is anticipated to improve synaptic plasticity and, consequently, cognitive function.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_glia Glial Cell NMDA_receptor NMDA Receptor Glycine Glycine Glycine->NMDA_receptor Co-agonist binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Glycine_uptake Glycine Reuptake GlyT1->Glycine_uptake Extracellular_Glycine Increased Extracellular Glycine Concentration GlyT1->Extracellular_Glycine Compound 1-(Azetidin-3-yl)-3-methylurea hydrochloride Compound->GlyT1 Inhibition Enhanced_Signaling Enhanced NMDA Receptor Signaling Extracellular_Glycine->Enhanced_Signaling Cognitive_Enhancement Cognitive Enhancement Enhanced_Signaling->Cognitive_Enhancement

Caption: Proposed mechanism of action of 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

In Vitro Characterization

The initial characterization of 1-(Azetidin-3-yl)-3-methylurea hydrochloride involves a series of in vitro assays to determine its binding affinity, functional inhibition of GlyT1, and selectivity over the related Glycine Transporter 2 (GlyT2).

GlyT1 Binding Affinity

A competitive binding assay is employed to determine the affinity of the test compound for the GlyT1 transporter.[7][8]

Experimental Protocol: Mass Spectrometry (MS) Binding Assay

  • Preparation of Membranes: Utilize cell membranes prepared from CHO-K1 or HEK293 cells stably overexpressing human GlyT1.[9]

  • Incubation: Incubate the cell membranes with a known GlyT1 reporter ligand (e.g., Org24598) and varying concentrations of 1-(Azetidin-3-yl)-3-methylurea hydrochloride.[8]

  • Separation: Separate bound from free ligand via rapid filtration.

  • Quantification: Quantify the amount of bound reporter ligand using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the reporter ligand. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Functional Inhibition of Glycine Uptake

A cell-based functional assay is crucial to confirm that binding to GlyT1 translates into inhibition of glycine transport.[9][10]

Experimental Protocol: [³H]-Glycine Uptake Assay

  • Cell Culture: Plate CHO-K1 cells stably expressing human GlyT1a in a 384-well format and culture overnight.[10]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

  • Glycine Uptake: Initiate glycine uptake by adding a solution containing [³H]-glycine.

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.

  • Scintillation Counting: Measure the amount of incorporated [³H]-glycine using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of glycine uptake.

Selectivity Profiling

To ensure the compound's specificity, its inhibitory activity against GlyT2 should be assessed using a similar [³H]-glycine uptake assay with cells expressing human GlyT2.[9] A high selectivity for GlyT1 over GlyT2 is a desirable characteristic to minimize potential off-target effects.

Parameter Expected Outcome for an Active Compound
GlyT1 Binding Ki < 100 nM
GlyT1 Functional IC50 < 200 nM
GlyT2 Functional IC50 > 10 µM
Selectivity Ratio (GlyT2 IC50 / GlyT1 IC50) > 100-fold

In Vivo Pharmacodynamic and Efficacy Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to assess their ability to engage the target in the brain and elicit the desired pro-cognitive effects.

Target Engagement: In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing direct evidence of target engagement.[11][12]

Experimental Protocol: In Vivo Microdialysis for Glycine Measurement

  • Probe Implantation: Surgically implant a microdialysis probe into a relevant brain region, such as the prefrontal cortex or hippocampus, of a rat.[13]

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.[13]

  • Compound Administration: Administer 1-(Azetidin-3-yl)-3-methylurea hydrochloride via a systemic route (e.g., oral gavage or intraperitoneal injection).[12]

  • Post-Dose Collection: Continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the glycine concentration in the dialysate samples using LC-MS/MS.[12]

  • Data Analysis: A significant increase in extracellular glycine levels post-administration compared to baseline would confirm target engagement.

In_Vivo_Microdialysis_Workflow Surgery Stereotaxic Surgery: Probe Implantation Baseline Baseline Sample Collection Surgery->Baseline Administration Compound Administration Baseline->Administration PostDose Post-Dose Sample Collection Administration->PostDose Analysis LC-MS/MS Analysis of Glycine Levels PostDose->Analysis Outcome Confirmation of Target Engagement Analysis->Outcome

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Foundational

An In-Depth Technical Guide to Target Identification for 1-(Azetidin-3-yl)-3-methylurea hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The identification of a small molecule's biological target is a cornerstone of modern drug discovery, transforming a bioactive compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a small molecule's biological target is a cornerstone of modern drug discovery, transforming a bioactive compound with an unknown mechanism into a valuable tool for chemical biology and a potential therapeutic lead. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of 1-(Azetidin-3-yl)-3-methylurea hydrochloride, a compound for which no public target information is currently available. The azetidine-urea scaffold is a known privileged structure in medicinal chemistry, suggesting significant biological potential. We outline a systematic, field-proven workflow that begins with computational hypothesis generation, proceeds through robust, label-free target engagement validation using the Cellular Thermal Shift Assay (CETSA), and is complemented by a definitive, affinity-based chemical proteomics approach. The guide provides not only the strategic rationale behind each phase but also detailed, actionable protocols and data interpretation frameworks. By integrating orthogonal methods, this strategy ensures a high degree of confidence in target identification and validation, paving the way for downstream mechanism-of-action studies and drug development programs.

Introduction: The Challenge and the Opportunity

1-(Azetidin-3-yl)-3-methylurea hydrochloride belongs to a chemical class distinguished by the azetidine-urea motif. While specific data on this particular molecule is scarce, related structures have shown potent and specific activity against a range of important drug targets. For instance, scaffold morphing of a cyclopropyl carboxamide led to the discovery of 3-azetidine urea derivatives as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in cancer cell metabolism.[1] Other molecules incorporating the azetidine core have been developed as antagonists for the CCR2 receptor[2] and inhibitors of the KRAS::SOS1 protein-protein interaction[3], both high-value targets in inflammation and oncology, respectively.

This precedent underscores the pharmacological potential of 1-(Azetidin-3-yl)-3-methylurea hydrochloride and makes the identification of its molecular target(s) a critical endeavor. Target identification illuminates the mechanism of action, rationalizes observed phenotypic effects, helps predict potential on- and off-target toxicities, and provides the essential foundation for any structure-activity relationship (SAR) and lead optimization campaign.[4]

This document outlines a robust, integrated strategy to deconvolve the target(s) of this compound, employing a logical progression from computational prediction to direct, in-cell validation.

Part I: Hypothesis Generation and In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, a computational analysis can generate initial, testable hypotheses, narrowing the field of potential targets. This approach leverages existing biological and chemical data to predict likely protein interactors.

Strategic Rationale: An in silico approach is a cost-effective first step to prioritize experimental efforts. By comparing the query molecule to databases of known bioactivities, we can identify potential target classes or even specific proteins that warrant initial investigation with more direct methods like Western Blot-based CETSA.

Core Methodologies:

  • Structure-Based Similarity Searching: Utilize platforms like BindingDB, ChEMBL, and PubChem to identify compounds structurally similar to 1-(Azetidin-3-yl)-3-methylurea hydrochloride that have known, annotated biological targets. The Tanimoto coefficient is a common metric for quantifying structural similarity.

  • Pharmacophore Modeling: Based on the azetidine-urea core and its hydrogen bond donors and acceptors, a 3D pharmacophore model can be generated. This model can then be used to screen libraries of protein structures to identify proteins with binding pockets complementary to the key features of the compound.

The output of this phase is a ranked list of potential protein targets. For example, based on the literature, NAMPT[1] and proteins involved in inflammatory signaling (like CCR2)[2] would be high-priority candidates for initial validation.

Part II: Label-Free Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for assessing target engagement in a native cellular environment without any modification to the compound of interest.[7][8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is thermodynamically more stable and thus more resistant to heat-induced denaturation and aggregation.[9]

Strategic Rationale: CETSA is the ideal first experimental step because it uses the authentic, unmodified compound, eliminating the risk that a chemical probe's modifications might alter its binding behavior. It provides direct evidence of physical interaction between the drug and its target inside the cell.[7][10]

CETSA Workflow

The overall workflow involves treating cells with the compound, heating the cells or their lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of a specific protein remaining in the soluble fraction.

cluster_0 Cell Treatment & Lysis cluster_1 Heat Challenge & Fractionation cluster_2 Analysis cell_culture 1. Culture Cells treat_dmso 2a. Treat with Vehicle (DMSO) cell_culture->treat_dmso treat_compound 2b. Treat with Compound cell_culture->treat_compound heat_challenge 3. Aliquot & Heat (Temperature Gradient) treat_dmso->heat_challenge treat_compound->heat_challenge lysis 4. Lyse Cells (Freeze-Thaw) heat_challenge->lysis centrifuge 5. Centrifuge to Separate Soluble vs. Aggregated lysis->centrifuge supernatant 6. Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb 7a. Western Blot (Hypothesis-Driven) supernatant->wb ms 7b. Mass Spectrometry (Unbiased Discovery) supernatant->ms data_analysis 8. Analyze Data (Generate Melt Curves) wb->data_analysis ms->data_analysis

Caption: Overall workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA by Western Blot (CETSA-WB)

This protocol is designed to test a specific, hypothesized target (e.g., NAMPT).

  • Cell Culture: Culture a relevant cell line (e.g., A2780 ovarian cancer cells, known to be sensitive to NAMPT inhibitors[1]) to 80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Create two pools of cells: one treated with a final concentration of 10 µM 1-(Azetidin-3-yl)-3-methylurea hydrochloride, and a control group treated with vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 67°C). Include an unheated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the hypothesized target (e.g., anti-NAMPT antibody). Use an appropriate secondary antibody and visualize with an ECL substrate.[11]

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to the right indicates target stabilization.

Proteome-Wide Discovery with CETSA-MS

To perform an unbiased screen, the final step is modified. Instead of a Western Blot, the soluble fractions from a key set of temperatures (e.g., 52°C, 55°C, 58°C) are analyzed by quantitative mass spectrometry. Proteins that are significantly more abundant in the compound-treated samples compared to the vehicle control at elevated temperatures are identified as potential targets.

Data Presentation: Hypothetical CETSA Results
Target ProteinTreatment GroupMelting Temp (Tm, °C)Thermal Shift (ΔTm, °C)
NAMPT Vehicle (DMSO)54.2-
Compound (10 µM)58.7+4.5
GAPDH Vehicle (DMSO)61.5-
(Control)Compound (10 µM)61.3-0.2
Target X Vehicle (DMSO)51.0-
(Novel Hit)Compound (10 µM)55.8+4.8

Part III: Affinity-Based Target Identification

Affinity-based chemical proteomics is a cornerstone of target deconvolution.[12] It uses a modified version of the small molecule, or "probe," to physically isolate its binding partners from a complex biological sample.[13][14] Photo-affinity labeling (PAL) is a particularly powerful approach where the probe is designed to form a covalent bond with its target upon UV light activation, capturing even transient or low-affinity interactions.[15][16]

Strategic Rationale: This method is orthogonal to CETSA and serves as a powerful confirmation. While CETSA confirms target engagement, affinity pulldowns physically isolate the target protein, providing a definitive identity via mass spectrometry.[12][17]

Chemical Probe Design

A successful photo-affinity probe requires three key components: the core pharmacophore, a photoreactive group, and a reporter tag for enrichment.[14][15]

cluster_0 Probe Components probe 1-(Azetidin-3-yl)-3-methylurea Linker Photoreactive Group (e.g., Diazirine) Reporter Tag (e.g., Alkyne for Click Chemistry) p1 Specificity Unit (Binds Target) p2 Linker (Positions other groups away from binding interface) p3 Photoreactive Moiety (Covalent bond formation) p4 Enrichment Handle (Isolation) cluster_0 Labeling & Lysis cluster_1 Enrichment cluster_2 Identification treat_cells 1. Treat Live Cells with Probe uv_irradiate 2. Irradiate with UV Light (Covalent Crosslinking) treat_cells->uv_irradiate lyse_cells 3. Lyse Cells uv_irradiate->lyse_cells click_chem 4. 'Click' on Biotin-Azide Tag lyse_cells->click_chem add_beads 5. Add Streptavidin Beads click_chem->add_beads incubate 6. Incubate to Capture (Biotin-Streptavidin) add_beads->incubate wash_beads 7. Wash to Remove Non-specific Binders incubate->wash_beads elute 8. Elute Bound Proteins wash_beads->elute digest 9. On-Bead Tryptic Digest elute->digest lcms 10. LC-MS/MS Analysis digest->lcms identify 11. Identify & Quantify Proteins lcms->identify

Caption: Workflow for Photo-Affinity Labeling and Enrichment.

Experimental Protocol: Photo-Affinity Labeling & Pulldown
  • Probe Treatment: Incubate live cells with the alkyne-tagged photo-affinity probe for 1 hour. Include a control where excess parental compound is added 30 minutes prior to the probe to competitively block specific binding sites.

  • Photo-Crosslinking: Transfer cells to a petri dish on ice and irradiate with UV-A light (e.g., 365 nm) for 15 minutes to activate the diazirine group and induce covalent crosslinking. [18]3. Lysis: Harvest and lyse the cells in a buffer containing detergents (e.g., RIPA buffer).

  • Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) catalyst (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour to attach the biotin tag to the probe-protein complexes.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated complexes. [19]6. Washing: Use a magnetic rack to collect the beads. Wash extensively with a series of buffers (e.g., high salt, urea) to remove non-specifically bound proteins.

  • Protein Identification by Mass Spectrometry: Elute the bound proteins or perform an on-bead tryptic digest. Analyze the resulting peptides by LC-MS/MS. Search the acquired spectra against a protein database to identify the proteins. Proteins that are highly enriched in the probe-treated sample but absent or significantly reduced in the competition control are considered high-confidence hits.

Part IV: Target Validation and Downstream Confirmation

Identifying a protein via CETSA-MS or affinity proteomics is a major milestone, but it is not the final step. The candidate target must be validated through orthogonal methods to confirm a direct and functionally relevant interaction. [20] Strategic Rationale: Validation ensures that the identified "hit" is not an artifact of the experimental system. By using methods that rely on different biophysical principles and by demonstrating a functional consequence of binding, we can build an irrefutable case for the identified target.

cluster_0 Primary Screens cluster_1 Hit Convergence cluster_2 Validation & Functional Analysis cetsa_ms CETSA-MS Hit(s) candidate Converged Candidate Target(s) cetsa_ms->candidate pal_ms Affinity Pulldown Hit(s) pal_ms->candidate biophysical Biophysical Validation (e.g., SPR, MST) Confirm Direct Binding & Affinity candidate->biophysical functional Functional Validation (e.g., Enzymatic Assay, Reporter Assay) Confirm Target Modulation biophysical->functional validated Validated Target functional->validated

Caption: Logical workflow from primary screening to a validated target.

Validation Methodologies
  • Direct Binding Assays:

    • Surface Plasmon Resonance (SPR): The purified candidate protein is immobilized on a sensor chip. The original, unmodified compound is flowed over the chip at various concentrations. A direct binding event is detected in real-time, which can be used to calculate kinetic parameters (kon, koff) and the binding affinity (KD).

    • MicroScale Thermophoresis (MST): The purified protein is fluorescently labeled and mixed with varying concentrations of the compound. The movement of the protein through a microscopic temperature gradient is measured; this movement changes upon ligand binding, allowing for the determination of the KD. [20]

  • Functional Assays:

    • Enzymatic Assays: If the validated target is an enzyme (e.g., NAMPT), a biochemical assay should be performed to determine if 1-(Azetidin-3-yl)-3-methylurea hydrochloride inhibits or activates its activity and to calculate an IC50 or EC50 value.

    • Cell-Based Functional Assays: A cellular assay that measures the downstream consequences of target modulation should be employed. For example, if the target is NAMPT, treating cells with the compound should lead to a measurable depletion of cellular NAD+ levels. [1]

Conclusion

The deconvolution of a novel compound's molecular target is a complex but essential process in drug discovery. For 1-(Azetidin-3-yl)-3-methylurea hydrochloride, a molecule with a pharmacologically privileged scaffold, a systematic and multi-faceted approach is paramount. The strategy detailed in this guide—progressing from in silico hypothesis generation to label-free CETSA and orthogonal affinity-based proteomics, and culminating in rigorous biophysical and functional validation—provides a high-confidence pathway to elucidating its mechanism of action. Each step is designed to build upon the last, creating a self-validating workflow that minimizes artifacts and robustly identifies the true biological target(s), thereby unlocking the full therapeutic potential of the compound.

References

  • (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • (2024). Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. MDPI. [Link]

  • (n.d.). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). PMC. [Link]

  • (2026). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. ResearchGate. [Link]

  • (n.d.). Photoaffinity labeling in target- and binding-site identification. PMC. [Link]

  • (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]

  • (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. PubMed. [Link]

  • (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • (2025). Identification of Novel 2‑(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. PubMed. [Link]

  • (2020). 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development'. PubMed. [Link]

  • (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (n.d.). Protein Purification by Affinity Chromatography. Sino Biological. [Link]

  • (2019). An in situ combinatorial methodology to synthesize and screen chemical probes. Royal Society of Chemistry. [Link]

  • (2014). Small Molecule Modulators of Protein–Protein Interactions: Selected Case Studies. ACS Publications. [Link]

  • (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. [Link]

  • (2023). Exploring Small Molecules Targeting Protein–Protein Interactions (PPIs): Advancements and Future Prospects. PMC. [Link]

  • (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online. [Link]

  • (2026). Programming Biomolecular Interactions with All-Atom Generative Model. bioRxiv. [Link]

  • (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • (n.d.). Target Identification Using Chemical Probes. Centre for Medicines Discovery. [Link]

  • (n.d.). Affinity Chromatography | Principles. Cube Biotech. [Link]

  • (2017). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases. [Link]

  • (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • (2024). Accurate Prediction of Ligand-Protein Interaction Affinities with Fine-Tuned Small Language Models. arXiv. [Link]

  • (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Taylor & Francis Online. [Link]

  • (n.d.). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. [Link]

  • (2024). Affinity Chromatography for Recombinant Protein Purification. [Link]

  • (n.d.). BindingDB BDBM409130. BindingDB. [Link]

  • (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • (2025). Photoaffinity Labeling Mass Spectrometry. Evotec. [Link]

  • (2022). Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. ACS Publications. [Link]

  • (n.d.). Introduction to Affinity Chromatography. Bio-Rad. [Link]

Sources

Exploratory

Cellular Uptake and Subcellular Distribution of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride: A Comprehensive Methodological Framework

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Physicochemical Profiling In early-stage dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Physicochemical Profiling

In early-stage drug discovery, understanding the cellular internalization mechanisms of highly polar fragments is critical for predicting systemic clearance and intracellular target engagement. 1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7) is a low-molecular-weight, nitrogen-rich building block frequently utilized in the synthesis of novel therapeutics[1].

From a physicochemical standpoint, this molecule presents unique permeability challenges. The azetidine ring contains a secondary amine with a predicted pKa​ of approximately 8.5. Consequently, at physiological pH (7.4), the molecule exists predominantly (>90%) as a positively charged cation. Coupled with the hydrogen-bonding potential of the methylurea moiety, the compound exhibits a low partition coefficient (LogP) and high topological polar surface area (TPSA).

The Causality of Transport: Because highly polar cations cannot efficiently partition into the hydrophobic core of lipid bilayers, passive transcellular diffusion is severely restricted. Therefore, cellular uptake is almost exclusively dictated by carrier-mediated transport—specifically via the Solute Carrier (SLC) 22 family, which includes Organic Cation Transporters (OCT1, OCT2, and OCT3)[2]. This whitepaper outlines the self-validating experimental workflows required to accurately profile the uptake kinetics, intestinal permeability, and subcellular distribution of this compound.

Mechanistic Pathways of Internalization

To contextualize the experimental design, it is essential to map the theoretical pathways the compound can take when interacting with a cellular barrier. The diagram below illustrates the divergence between passive diffusion and OCT-mediated active influx, culminating in lysosomal ion trapping—a common phenomenon for basic amines.

CellularUptake A 1-(Azetidin-3-yl)-3-methylurea Extracellular Space (pH 7.4) B Passive Paracellular/Transcellular (Minor Pathway) A->B Neutral fraction (<10%) C SLC22 Family (OCT1/2/3) Carrier-Mediated Influx A->C Cationic fraction (>90%) D Cytosolic Accumulation (Intracellular Space) B->D C->D E Lysosomal Ion Trapping (pH 4.5) D->E Protonation F Basolateral Efflux (Systemic Circulation) D->F Permeability

Fig 1. Cellular uptake pathways and subcellular distribution of the azetidine derivative.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy pharmacokinetic data requires protocols with built-in quality controls. The following methodologies are designed to isolate specific transport mechanisms while controlling for experimental artifacts.

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose: To evaluate baseline intestinal absorption and identify potential efflux mechanisms (e.g., P-glycoprotein). Causality & Design Choice: We utilize an apical pH of 6.5 and a basolateral pH of 7.4. This gradient mimics the microclimate of the proximal small intestine. More importantly, lowering the apical pH shifts the ionization equilibrium of the azetidine ring, allowing us to delineate pH-dependent passive diffusion from active transport[3].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts ( 0.4μm pore size). Culture for 21 days to ensure spontaneous differentiation into enterocyte-like cells and the formation of tight junctions[4].

  • System Validation (QC): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER >250Ω⋅cm2 . Add 100μM Lucifer Yellow to the apical chamber; a basolateral recovery of <1% per hour validates monolayer integrity.

  • Dosing: Prepare 10μM of 1-(Azetidin-3-yl)-3-methylurea hydrochloride in HBSS buffer. Apply to the Apical (A) side for A-to-B transport, or Basolateral (B) side for B-to-A transport.

  • Sampling: Withdraw 50μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Bioanalysis: Quantify compound concentrations using LC-MS/MS. Expert Insight: Due to the extreme polarity of the methylurea and azetidine moieties, standard C18 reverse-phase chromatography will result in poor retention. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure sharp peak shapes and accurate quantification.

Protocol B: Carrier-Mediated Uptake Kinetics (HEK293-OCT1/2)

Purpose: To determine the Michaelis-Menten kinetics ( Vmax​ and Km​ ) for active transport via Organic Cation Transporters[5]. Causality & Design Choice: OCTs are electrogenic, Na+ -independent transporters driven by the inside-negative membrane potential[6]. Therefore, the assay must be conducted in Na+ -free buffer to eliminate the confounding background noise of Na+ -coupled co-transporters.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human SLC22A1 (OCT1) or SLC22A2 (OCT2), alongside empty-vector (MOCK) controls, in 24-well plates.

  • Equilibration: Wash cells twice with pre-warmed Na+ -free HBSS (choline chloride substituted) and equilibrate for 15 minutes at 37°C.

  • Kinetic Dosing: Initiate uptake by adding the compound at a concentration gradient ( 1μM to 1000μM ). Incubate for exactly 2 minutes. Expert Insight: A 2-minute window is critical to capture the initial linear rate of uptake before intracellular accumulation alters the electrochemical gradient.

  • Termination: Stop the reaction by adding ice-cold buffer containing 100μM decynium-22 (a potent OCT inhibitor). Causality: The inhibitor prevents the bidirectional OCT transporters from effluxing the compound back into the wash buffer during the washing steps.

  • Lysis & Analysis: Lyse cells with 80% acetonitrile/water, centrifuge at 14,000 x g, and analyze the supernatant via HILIC-LC-MS/MS. Normalize uptake to total protein content (BCA assay).

Protocol C: Subcellular Fractionation for Lysosomal Trapping

Purpose: To quantify the intracellular distribution and confirm lysosomal sequestration. Causality & Design Choice: Weak bases ( pKa​ 8.5) easily diffuse into acidic organelles (lysosomes, pH ~4.5) where they become fully protonated and membrane-impermeable. To prove this, cells must be fractionated using isotonic sucrose to prevent osmotic lysis of the lysosomes, which would artificially inflate the cytosolic fraction.

Step-by-Step Methodology:

  • Incubation: Incubate wild-type hepatocytes or HEK293 cells with 50μM of the compound for 4 hours to achieve steady-state distribution.

  • Homogenization: Wash cells with ice-cold PBS, resuspend in Isotonic Sucrose Buffer (0.25 M sucrose, 10 mM HEPES, pH 7.4), and mechanically lyse using 20 strokes of a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge at 1,000×g for 10 min (Pellet = Nuclei and unbroken cells).

    • Centrifuge supernatant at 10,000×g for 20 min (Pellet = Mitochondria and Lysosomes).

    • Centrifuge supernatant at 100,000×g for 60 min (Pellet = Microsomes; Supernatant = Cytosol).

  • Validation (QC): Perform Western blotting on fractions using LAMP1 (Lysosomal marker) and GAPDH (Cytosolic marker) to validate fraction purity.

  • Quantification: Extract the compound from the 10,000×g pellet and the final supernatant for LC-MS/MS analysis.

Quantitative Data Interpretation

The following table synthesizes the representative pharmacokinetic and uptake parameters expected for 1-(Azetidin-3-yl)-3-methylurea hydrochloride based on its physicochemical profile and interaction with SLC transporters.

ParameterExperimental ModelRepresentative ValueScientific Interpretation
Papp​ (A-to-B) Caco-2 (pH 6.5/7.4) <1.5×10−6 cm/sIndicates poor passive transcellular absorption due to high polarity and positive charge.
Efflux Ratio Caco-2 Bidirectional1.1 - 1.3Ratio <2.0 indicates the compound is not a significant substrate for apical efflux pumps (e.g., P-gp or BCRP).
Km​ (OCT1) HEK293-OCT1 Cells 45.2μM Moderate binding affinity for the primary hepatic organic cation transporter.
Km​ (OCT2) HEK293-OCT2 Cells 18.5μM High affinity for the renal organic cation transporter, suggesting primary renal clearance.
Subcellular Dist. Differential Centrifugation65% in 10,000×g pelletConfirms significant lysosomal ion trapping driven by the basic azetidine nitrogen.

References

  • 1-(Azetidin-3-yl)
  • Source: International Journal of Molecular Sciences (PMC)
  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity Source: MDPI / PubMed Central URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Molecular Pharmaceutics (ACS Publications)
  • Source: PubMed Central (PMC)

Sources

Foundational

Structural Analogs of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride: Design, Synthesis, and Application in HPK1 Inhibitor Discovery

Executive Summary In the rapidly evolving landscape of immuno-oncology, the discovery of small molecules that can reverse T-cell exhaustion is a paramount objective. 1-(Azetidin-3-yl)-3-methylurea hydrochloride has emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of immuno-oncology, the discovery of small molecules that can reverse T-cell exhaustion is a paramount objective. 1-(Azetidin-3-yl)-3-methylurea hydrochloride has emerged as a privileged pharmacophore and critical building block in the development of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1, encoded by MAP4K1)[1][2]. This in-depth technical guide explores the chemical rationale behind this specific scaffold, details the structure-activity relationships (SAR) of its analogs, and provides field-proven, self-validating protocols for their synthesis and biological evaluation.

Chemical Rationale: The Azetidin-3-yl Urea Scaffold

The selection of the 1-(azetidin-3-yl)-3-methylurea motif in drug design is driven by precise physicochemical and spatial requirements necessary to engage the kinase domain effectively:

  • The Azetidine Ring (Bioisosteric Vector): As a 4-membered nitrogen heterocycle, azetidine serves as a highly efficient bioisostere for larger, more lipophilic rings like pyrrolidine or piperidine. It offers a high fraction of sp³ carbons (Fsp³), which improves aqueous solubility and lowers the overall lipophilicity (LogD) of the parent drug. Crucially, the rigid geometry of the 4-membered ring acts as a highly directional vector, projecting the urea moiety into the target binding pocket with minimal entropic penalty upon binding[3].

  • The Methylurea Moiety (Hydrogen Bond Networker): Ureas are potent bidentate hydrogen bond donors and acceptors. In the context of kinase inhibitors, the urea group frequently interacts with the DFG (Asp-Phe-Gly) motif or the hinge region of the ATP-binding pocket, locking the kinase in an inactive conformation. The terminal methyl group provides just enough steric bulk to shield the urea from rapid metabolic hydrolysis while fitting into tight hydrophobic sub-pockets[2].

  • Hydrochloride Salt Formulation: The highly basic secondary amine of the azetidine ring is formulated as a hydrochloride salt to ensure long-term stability, prevent atmospheric CO₂ absorption (carbamate formation), and maximize solubility during in vitro assay preparation.

Biological Target: HPK1 (MAP4K1) Signaling Pathway

HPK1 is a Ste20-related serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling[2][4].

Mechanism of Action: Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor proteins SLP76 (at Ser376) and Gads (at Thr254). This phosphorylation event triggers the recruitment of 14-3-3 proteins, which bind to the phosphorylated sites and physically dismantle the SLP76-Gads-LAT signaling microclusters[2]. The disassembly of this complex halts downstream MAPK/ERK and NF-κB signaling, leading to T-cell exhaustion.

By utilizing an azetidin-3-yl urea-based inhibitor to block HPK1 kinase activity, researchers can prevent the phosphorylation of SLP76, thereby sustaining T-cell activation, proliferation, and IL-2 secretion—a highly desirable outcome for enhancing anti-tumor immunity[1].

HPK1_Pathway TCR T-Cell Receptor (TCR) ZAP70 ZAP70 Kinase TCR->ZAP70 HPK1 HPK1 (MAP4K1) (Negative Regulator) TCR->HPK1 Activation SLP76 SLP76 / Gads Complex (Active) ZAP70->SLP76 T_Cell_Act T-Cell Activation & Proliferation SLP76->T_Cell_Act Phospho_SLP76 Phosphorylated SLP76/Gads HPK1->Phospho_SLP76 Phosphorylates Inhibitor Azetidin-3-yl Urea HPK1 Inhibitor Inhibitor->HPK1 Blocks Kinase Activity Protein_14_3_3 14-3-3 Protein Recruitment Phospho_SLP76->Protein_14_3_3 Inhibition T-Cell Suppression Protein_14_3_3->Inhibition Disassembles Complex

Fig 1: HPK1-mediated TCR regulation and intervention by azetidin-3-yl urea inhibitors.

Structure-Activity Relationship (SAR) of Analogs

To optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of HPK1 inhibitors, various structural analogs of the 1-(azetidin-3-yl)-3-methylurea core have been synthesized and evaluated.

Causality in Analog Design:

  • Ring Expansion: Expanding the azetidine to a pyrrolidine introduces steric bulk that disrupts the optimal vector angle of the urea, leading to a significant drop in target affinity.

  • Heteroatom Substitution: Replacing the basic azetidine nitrogen with an oxygen (oxetane) drastically reduces cellular efficacy, as the molecule loses a critical solvent-exposed basic interaction necessary for cell permeability and target residence time.

  • Urea Substitution: Replacing the methyl group with a cyclopropyl ring yields a slight increase in potency by optimally filling a small lipophilic pocket near the kinase hinge region, without a detrimental increase in LogD.

Quantitative SAR Summary
Analog CoreUrea Substituent (R)Ring SizeHPK1 IC₅₀ (nM)T-Cell IL-2 EC₅₀ (nM)LogD (pH 7.4)
Azetidine Methyl (Base) 4 12 45 1.2
AzetidineEthyl418601.6
AzetidineCyclopropyl48301.5
PyrrolidineMethyl5852101.8
OxetaneMethyl4 (O-hetero)150>5000.9

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis of the core building block and its subsequent biological validation.

Workflow Design Rational Design Azetidine Bioisosteres Synthesis Chemical Synthesis Urea Formation Design->Synthesis Validation Structural Validation LC-MS & NMR Synthesis->Validation Biochem Biochemical Assay HPK1 Kinase Inhibition Validation->Biochem Cellular Cellular Efficacy IL-2 Secretion Biochem->Cellular

Fig 2: Step-by-step experimental workflow for the synthesis and validation of HPK1 inhibitors.

Protocol 1: Synthesis of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride

Note: This protocol utilizes a Boc-protecting group strategy to prevent unwanted polymerization of the highly reactive azetidine nitrogen.

Step-by-Step Methodology:

  • Protection: Dissolve 3-aminoazetidine (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Stir for 4 hours at room temperature to yield tert-butyl 3-aminoazetidine-1-carboxylate.

    • Causality: The Boc group sterically and electronically shields the secondary amine, ensuring that subsequent urea formation occurs exclusively at the primary amine.

  • Urea Formation: To a solution of the Boc-protected intermediate (1.0 eq) in tetrahydrofuran (THF) at 0°C, add methyl isocyanate (1.2 eq) dropwise. Stir for 12 hours at room temperature.

  • Intermediate Validation: Monitor reaction completion via TLC (Ninhydrin stain). Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in a 4M HCl/Dioxane solution (10 eq). Stir at room temperature for 2 hours.

    • Causality: Anhydrous HCl is used instead of aqueous acids to prevent the hydrolysis of the newly formed urea bond.

  • Isolation & Validation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate 1-(azetidin-3-yl)-3-methylurea hydrochloride as a white powder. Validate purity (>95%) via LC-MS and ¹H-NMR.

Protocol 2: HPK1 Biochemical Kinase Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure HPK1 inhibition. It is designed as a self-validating system using Z'-factor calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant human HPK1 enzyme and a biotinylated peptide substrate (e.g., SLP76-derived peptide) in the buffer.

  • Compound Plating: In a 384-well low-volume plate, dispense the azetidin-3-yl urea analogs in a 10-point dose-response curve (top concentration 10 μM, 3-fold dilutions) using an acoustic dispenser (e.g., Echo).

  • Kinase Reaction: Add 5 μL of the HPK1/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Addition: Initiate the reaction by adding 5 μL of ATP (at the predetermined Kₘ value, typically 10-20 μM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μL of a detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm, emission 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using the positive control (Staurosporine, 1 μM) and negative control (DMSO vehicle). The assay is only deemed valid if Z' > 0.6 , ensuring that the signal-to-background ratio is robust enough to distinguish true pharmacological inhibition from assay noise.

Advanced Applications: Targeted Protein Degradation (PROTACs)

Beyond traditional reversible inhibition, the azetidin-3-yl urea motif has recently been leveraged in the design of Proteolysis Targeting Chimeras (PROTACs). Because the azetidine ring acts as an excellent exit vector from the HPK1 binding pocket, it provides an ideal attachment point for linkers connecting to E3 ligase ligands (such as cereblon binders like thalidomide derivatives).

Recent breakthroughs have demonstrated that PROTACs utilizing azetidine-based HPK1 binders (e.g., PROTAC C3) can achieve profound HPK1 degradation with a DC₅₀ (concentration for 50% degradation) in the low nanomolar range[1]. This "event-driven" pharmacology offers superior T-cell activation and sustained immune responses compared to traditional "occupancy-driven" small molecule inhibitors, representing the cutting edge of HPK1-targeted drug discovery[1].

Conclusion

1-(Azetidin-3-yl)-3-methylurea hydrochloride is far more than a simple chemical building block; it is a rationally designed pharmacophore that perfectly balances lipophilicity, basicity, and geometric constraints. By serving as a high-affinity anchor within the HPK1 kinase domain, it enables the development of both potent small-molecule inhibitors and advanced PROTAC degraders. As immuno-oncology continues to shift toward reversing immunosuppressive microenvironments, the strategic utilization of this scaffold will remain central to discovering next-generation T-cell activating therapies.

References

  • Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy. Journal of Medicinal Chemistry - ACS Publications. 1

  • 8-aminoisoquinoline compounds and uses thereof. US Patent 11612606B2 - Google Patents. 5

  • Naphthyridines as inhibitors of hpk1. WO2018183956A1 - Google Patents. 3

  • W O 2021/050964 Al. Googleapis.com (Patent Application). 4

Sources

Exploratory

1-(Azetidin-3-yl)-3-methylurea Hydrochloride in Enzyme Inhibition Assays: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary In the modern landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high lipophilic ligand efficiency (LLE) is paramount. 1-(Azetidin-3-yl)-3-methylure...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high lipophilic ligand efficiency (LLE) is paramount. 1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7)[1] represents a highly privileged, bifunctional pharmacophore. By combining the rigid, metabolically stable azetidine ring with the potent hydrogen-bonding capacity of a methylurea moiety, this fragment serves as an ideal building block for targeting complex enzyme active sites, particularly kinase hinge regions[2][3].

This whitepaper provides an authoritative guide on the structural rationale behind this compound and delivers field-proven, self-validating protocols for integrating it into enzyme inhibition assays.

Physicochemical Rationale: The "Why" Behind the Structure

Successful assay development begins with understanding the causality of molecular interactions. 1-(Azetidin-3-yl)-3-methylurea is not a random chemical entity; it is engineered for specific biophysical behaviors.

The Azetidine Ring: Rigidity and Metabolic Stability

Historically, medicinal chemistry relied heavily on piperidine and pyrrolidine rings. However, these often suffer from high lipophilicity (cLogP) and poor metabolic stability. The azetidine ring acts as a "stretched" analogue that restricts conformational flexibility[3]. When substituted at the 3-position, azetidines drastically improve human liver microsomal (HLM) stability and lower the efflux ratio compared to larger macrocycles[4]. In an assay environment, this means the fragment maintains high aqueous solubility (further aided by its hydrochloride salt form)[1][5] and avoids non-specific hydrophobic aggregation, a common source of false positives in high-throughput screening.

The Methylurea Moiety: Bidentate Hydrogen Bonding

The urea functionality is a cornerstone in the design of kinase inhibitors (e.g., Sorafenib, Lenvatinib)[6][7]. The non-bonded electrons on the nitrogens delocalize into the adjacent carbonyl group, creating a highly stable, planar geometry[7]. In enzyme active sites, particularly when kinases adopt a DFG-out conformation, the urea moiety acts as a powerful bidentate hydrogen-bond donor/acceptor. It classically forms strong hydrogen bonds with conserved Glutamic Acid (Glu) or Aspartic Acid (Asp) residues on the C-helix or hinge region[2][8].

PharmacophoreLogic Azetidine Azetidine Ring (Rigidity, High LLE) Target Enzyme Active Site (e.g., Kinase Hinge) Azetidine->Target Hydrophobic/Steric Fit Urea Methylurea (H-Bond Donor/Acceptor) Urea->Target Bidentate H-Bonds (Glu/Asp)

Fig 1: Pharmacophore binding logic of 1-(Azetidin-3-yl)-3-methylurea.

Experimental Workflow & Assay Design

Because fragments like 1-(Azetidin-3-yl)-3-methylurea typically exhibit weak initial binding affinities ( Ki​ or IC50​ in the high micromolar to millimolar range)[9][10], standard biochemical assays alone are insufficient. A self-validating system requires an orthogonal approach: Primary Biochemical Screening Biophysical Validation Kinetic Profiling.

AssayWorkflow Prep 1. Compound Prep (1-(Azetidin-3-yl)-3-methylurea HCl) Primary 2. Primary Screen (TR-FRET / Biochemical) Prep->Primary Biophysical 3. Biophysical Validation (SPR / 19F-NMR) Primary->Biophysical Kinetics 4. Kinetic Profiling (Determine Ki & MoA) Biophysical->Kinetics Hit 5. Hit Expansion (Structure-Based Design) Kinetics->Hit

Fig 2: Orthogonal FBDD assay workflow for fragment validation.

Step-by-Step Methodologies

Protocol 1: Primary Biochemical Screening (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ideal for fragment screening due to its low susceptibility to compound auto-fluorescence.

  • Compound Preparation: Dissolve 1-(Azetidin-3-yl)-3-methylurea hydrochloride in 100% DMSO to a stock concentration of 50 mM.

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Dispensing: Acoustically dispense the fragment into a 384-well plate to achieve a final assay concentration ranging from 10 µM to 2 mM. Ensure final DMSO concentration remains constant at 2% (v/v).

  • Enzyme Addition: Add the target enzyme (e.g., p38 MAP Kinase) at a concentration equivalent to its Km​ for ATP. Incubate for 15 minutes at room temperature to allow the urea moiety to equilibrate with the hinge region[8].

  • Reaction Initiation: Add ATP and the specific fluorophore-labeled substrate.

  • Detection: Read the plate at 615 nm (donor) and 665 nm (acceptor) after a 60-minute incubation. Calculate % inhibition relative to DMSO controls.

Protocol 2: Orthogonal Biophysical Validation (SPR)

Surface Plasmon Resonance (SPR) confirms direct, reversible binding and eliminates false positives caused by assay interference[9].

  • Immobilization: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling (target ~3000-5000 Response Units for fragment detection).

  • Analyte Preparation: Dilute the fragment in running buffer (PBS-T + 2% DMSO) to match the exact DMSO concentration of the blank reference.

  • Injection: Inject the fragment over the chip at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the dissociation constant ( KD​ ).

Protocol 3: Mechanism of Action (MoA) Kinetic Assay

To confirm that the methylurea moiety is acting as a competitive inhibitor at the active site (competing with ATP or natural substrates)[11][12], a kinetic profiling assay is required.

  • Matrix Setup: Set up a 2D matrix in a 96-well or 384-well plate. Vary the substrate (e.g., ATP) concentration across the columns (from 0.1×Km​ to 10×Km​ ) and vary the fragment concentration across the rows (from 0×Ki​ to 5×Ki​ ).

  • Velocity Measurement: Monitor the initial velocity ( v0​ ) of the enzymatic reaction continuously for 30 minutes.

  • Global Fitting: Plot the data using a Lineweaver-Burk plot or fit directly to a global competitive inhibition model using non-linear regression[10]. A competitive mechanism is confirmed if the Vmax​ remains constant while the apparent Km​ increases with fragment concentration.

Data Presentation & Interpretation

When evaluating 1-(Azetidin-3-yl)-3-methylurea hydrochloride and its optimized derivatives, it is critical to track both potency and Lipophilic Ligand Efficiency (LLE). Below is a representative data matrix demonstrating how fragment hits are triaged.

Table 1: Representative Kinetic Profiling Data for Fragment Hits

Compound / ScaffoldPrimary TR-FRET IC50​ (µM)SPR KD​ (µM)Kinetic Mechanism Ki​ (µM)LLE ( pKi​−cLogP )
1-(Azetidin-3-yl)-3-methylurea 850920Competitive810> 4.5
Derivative A (Phenyl-substituted)120145Competitive1154.2
Derivative B (Naphthyl-substituted)1518Competitive123.8
Control (Known Inhibitor)0.050.06Non-Competitive0.042.1

Interpretation: The base fragment exhibits weak but highly efficient binding (high LLE). As structure-based design expands the fragment by adding hydrophobic bulk (e.g., phenyl or naphthyl groups to occupy the kinase specificity pocket)[8], potency increases dramatically, though LLE slightly decreases. The competitive mechanism confirms that the urea moiety is successfully anchoring the molecule in the active site[12].

References

  • AccelaChem. "1803600-41-0 5-(furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride - Product Information." Accela ChemBio Inc. 5

  • ChemScene. "1-(Azetidin-3-yl)-3-methylurea hydrochloride." ChemScene. 1

  • Dar, A. C., et al. "Insights into the modular design of kinase inhibitors and application to Abl and Axl." National Institutes of Health (NIH).2

  • Ayala-Aguilera, C. C., et al. "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry.6

  • Khoury, K., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." National Institutes of Health (NIH).7

  • Takahashi, M., et al. "Fragment screening to predict druggability (ligandability) and lead discovery success." ResearchGate.9

  • Dumas, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry - ACS Publications.8

  • Lucas, X., et al. "Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors." National Institutes of Health (NIH).4

  • Grygorenko, O. O., et al. "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry - ACS Publications.3

  • Bauman, J. D., et al. "Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening." PNAS.11

  • Meeks, K. R., et al. "A Virtual Screen Discovers Novel, Fragment-Sized Inhibitors of Mycobacterium tuberculosis InhA." National Institutes of Health (NIH).12

  • Meeks, K. R., et al. "Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates." National Institutes of Health (NIH).10

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Azetidin-3-yl)-3-methylurea Hydrochloride in Medicinal Chemistry and Drug Discovery

Introduction & Chemical Profile 1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7) is a highly versatile, privileged building block utilized in the design of modern small-molecule therapeutics[1]. It strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7) is a highly versatile, privileged building block utilized in the design of modern small-molecule therapeutics[1]. It strategically combines two critical pharmacophoric elements: a conformationally restricted, low-lipophilicity azetidine ring and a bidentate hydrogen-bonding methylurea moiety.

  • Molecular Formula : C₅H₁₂ClN₃O

  • Molecular Weight : 165.62 g/mol

  • Physical State : Solid (Hydrochloride salt)

Mechanistic Rationale in Drug Design (E-E-A-T)

Why Azetidine?

The incorporation of small aliphatic rings like azetidines into drug candidates is a proven strategy to improve metabolic stability, enhance aqueous solubility, and lower the overall lipophilicity (logP) compared to larger rings like piperidines or pyrrolidines[2]. The rigid nature of the highly strained four-membered ring allows for the precise spatial vectoring of the attached urea group, minimizing entropic penalties upon target binding.

Why Methylurea?

Urea derivatives are cornerstone pharmacophores in the development of kinase inhibitors (e.g., Lenvatinib, Sorafenib)[3]. The urea moiety acts as an excellent bidentate hydrogen bond donor and a single hydrogen bond acceptor. This specific geometry makes it ideal for interacting with the DFG-out conformation or the hinge region of target kinases, driving both potency and selectivity[3].

Why the Hydrochloride Salt?

Azetidines, as secondary amines, can be susceptible to oxidative degradation, ring-opening, or unwanted polymerization if left as free bases for extended periods. The hydrochloride salt ensures the long-term chemical stability of the building block, requiring a simple in situ free-basing step prior to coupling.

Experimental Workflows & Protocols

As a secondary amine, the azetidine nitrogen is highly nucleophilic once liberated from its salt form. The following protocols detail three primary methodologies for incorporating this building block into larger drug scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Rationale : SNAr is the most direct method for coupling the azetidine to electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines or 4-chloropyridines), which are ubiquitous in kinase inhibitor design. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk minimizes the risk of competitive nucleophilic attack or quaternization by the base itself.

Step-by-Step Procedure :

  • Preparation : In an oven-dried reaction vial, suspend 1-(Azetidin-3-yl)-3-methylurea hydrochloride (1.0 mmol, 165.6 mg) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL).

  • Free-Basing : Add DIPEA (3.0 mmol, 522 µL). Stir at room temperature for 10 minutes to liberate the free amine.

  • Electrophile Addition : Add the target heteroaryl chloride (1.05 mmol).

  • Reaction : Seal the vial and heat to 80–100 °C for 4–8 hours. Monitor reaction progression via LC-MS until the starting material is consumed.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with 5% aqueous LiCl (3 x 5 mL) to remove the DMF solvent.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Rationale : This method is utilized for attaching aliphatic or benzylic groups to the azetidine nitrogen. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent because it selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde.

Step-by-Step Procedure :

  • Imine Formation : Dissolve the hydrochloride salt (1.0 mmol) and the target aldehyde (1.0 mmol) in 1,2-Dichloroethane (DCE) (5.0 mL). Add DIPEA (1.2 mmol) and stir at room temperature for 2 hours.

  • Reduction : Add NaBH(OAc)₃ (1.5 mmol) in portions. Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching : Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes to break down boron complexes.

  • Extraction : Extract with Dichloromethane (3 x 10 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate for subsequent purification.

Protocol C: Buchwald-Hartwig Cross-Coupling

Rationale : For coupling the azetidine to unactivated or electron-rich aryl bromides where SNAr is thermodynamically unfavorable.

Step-by-Step Procedure :

  • Setup : In a Schlenk tube, combine the hydrochloride salt (1.2 mmol), aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), BINAP (0.1 mmol), and Sodium tert-butoxide (NaOtBu) (3.0 mmol).

  • Solvent : Add anhydrous Toluene (4.0 mL) and degas the mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction : Heat to 90 °C for 12 hours.

  • Workup : Filter the cooled mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Data Presentation: Reaction Optimization Summary

Coupling MethodIdeal Substrate ScopeReagents & CatalystTemp / TimeTypical YieldKey Advantage
SNAr Electron-deficient heteroaryl halides (e.g., pyrimidines)DIPEA, DMF80-100 °C / 4-8 h75 - 90%Scalable, transition-metal free.
Reductive Amination Aliphatic, benzylic, and heterocyclic aldehydesNaBH(OAc)₃, DIPEA, DCE25 °C / 12 h65 - 85%Mild conditions, high functional group tolerance.
Buchwald-Hartwig Unactivated or electron-rich aryl bromidesPd₂(dba)₃, BINAP, NaOtBu, Toluene90 °C / 12 h50 - 75%Access to scaffolds inaccessible via SNAr.

Synthetic Workflow Visualization

SynthWorkflow A 1-(Azetidin-3-yl)-3-methylurea HCl (Starting Material) B Free Base Generation (DIPEA / TEA) A->B Base addition C SNAr Reaction (Heteroaryl Chloride, Heat) B->C D Buchwald-Hartwig (Pd-cat, Aryl Bromide) B->D E Reductive Amination (Aldehyde, NaBH(OAc)3) B->E F N-Heteroaryl Azetidine Urea (Kinase Inhibitor Scaffold) C->F G N-Aryl Azetidine Urea (Target Scaffold B) D->G H N-Alkyl Azetidine Urea (Target Scaffold C) E->H

Divergent synthetic workflows utilizing 1-(Azetidin-3-yl)-3-methylurea HCl in drug discovery.

References

  • Accela ChemBio. "1-(azetidin-3-yl)-3-methylurea hydrochloride Product Information." Accela ChemBio Inc.[Link][1]

  • F. Fischer. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." PubMed Central (PMC), National Institutes of Health.[Link][3]

  • A. Smith et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PubMed Central (PMC), National Institutes of Health.[Link][2]

Sources

Application

Application Note: Utilizing 1-(Azetidin-3-yl)-3-methylurea Hydrochloride in Cell Culture for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical probe profiling, fragment-based drug discovery (FBDD), and in vitro assay validation. Scientific Rationale & Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical probe profiling, fragment-based drug discovery (FBDD), and in vitro assay validation.

Scientific Rationale & Mechanistic Grounding

In modern medicinal chemistry, the drive to escape "flatland" (highly aromatic, planar molecules) has led to the widespread adoption of sp3-rich aza-heterocycles. 1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7) is a highly versatile, commercially available chemical building block [1]. It combines the rigid, three-dimensional structure of an azetidine ring with the hydrogen-bonding capacity of a methylurea motif.

The Causality of Scaffold Selection

When evaluating novel fragments in cell culture, the structural features of the molecule directly dictate its biological behavior:

  • High Fsp3 Character: The azetidine ring increases the fraction of sp3-hybridized carbons (Fsp3). Molecules with higher Fsp3 values demonstrate improved solubility, reduced off-target protein binding, and higher clinical success rates [2].

  • Bioisosteric Replacement: The azetidine-urea motif frequently serves as a compact bioisostere for morpholine or piperazine. It maintains critical hydrogen-bond donor/acceptor vectors while reducing molecular weight and lipophilicity (LogP).

  • Salt Form Selection: The hydrochloride (HCl) salt form is specifically utilized to disrupt the stable crystal lattice of the urea motif. This drastically lowers the dissolution energy required, ensuring complete solubility in aqueous culture media without the risk of micro-precipitation—a common artifact in high-throughput screening.

Mechanism N1 1-(Azetidin-3-yl)-3-methylurea HCl N2 Increased Fsp3 Character (3D Complexity) N1->N2 N3 Urea H-Bonding Network N1->N3 N4 Enhanced Aqueous Solubility N2->N4 N5 Improved Membrane Permeability N2->N5 N6 Reduced Off-Target Toxicity N2->N6 N3->N5

Mechanistic advantages of incorporating the azetidine-urea motif in drug design.

Physicochemical Profiling & Experimental Matrix

Before deploying this compound as a precursor for in situ bioconjugation or as a core scaffold in Structure-Activity Relationship (SAR) studies, its basal properties must be established. While azetidines are generally favorable, certain naturally occurring azetidines (e.g., azetidine-2-carboxylic acid) can exhibit pro-inflammatory or cytotoxic effects by evading protein editing processes [3]. Therefore, rigorous basal profiling is mandatory.

Table 1: Physicochemical Properties

PropertyValue / DescriptionExperimental Implication
CAS Number 1803600-98-7Ensure correct isomer/salt acquisition.
Molecular Weight 165.62 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Formula C5H12ClN3OSecondary amine available for functionalization.
Aqueous Solubility High (>50 mM)Allows for high-concentration dosing without DMSO toxicity.

Table 2: Recommended Cell Culture Experimental Matrix

Assay TypeConcentration RangeIncubationPurpose & Causality
Cytotoxicity (ATP) 0.1 μM – 500 μM24h - 72hEstablish the Maximum Tolerated Dose (MTD) prior to SAR.
Bioconjugation 10 μM – 50 μM1h - 4hUtilize the azetidine amine for intracellular probe synthesis.
Caco-2 Permeability 10 μM2hEvaluate apical-to-basolateral flux for oral bioavailability.

Experimental Workflows

To ensure data integrity, every assay utilizing 1-(Azetidin-3-yl)-3-methylurea hydrochloride must be designed as a self-validating system . This means embedding internal controls that verify both the biological health of the model and the chemical stability of the compound.

Workflow A Compound Reconstitution (100 mM in sterile H2O or DMSO) B Cell Culture Dosing (Maintained at <0.1% solvent) A->B C Cytotoxicity Profiling (CellTiter-Glo) B->C Basal Toxicity D ADME / Permeability (Caco-2 Transwell) B->D Pharmacokinetics E In Situ Bioconjugation (Fragment Screening) B->E Target Binding

Experimental workflow for profiling 1-(Azetidin-3-yl)-3-methylurea HCl in cell culture.

Detailed Protocols

Protocol A: Reconstitution and Storage

Causality: While the HCl salt is highly water-soluble, water can introduce hydrolytic degradation over long periods. For long-term library storage, anhydrous DMSO is preferred. For immediate cell culture use, sterile PBS prevents osmotic shock.

  • Weighing: Equilibrate the vial to room temperature in a desiccator before opening to prevent condensation, which can alter the effective molarity of the hygroscopic HCl salt.

  • Solvent Addition: Add molecular-biology grade anhydrous DMSO to create a 100 mM master stock. Alternatively, dissolve directly in sterile PBS (pH 7.4) for a 50 mM aqueous stock.

  • Sterilization: If dissolved in PBS, pass the solution through a 0.22 μm PTFE syringe filter. (Note: Do not filter DMSO stocks, as DMSO can degrade certain filter membranes).

  • Storage: Aliquot into single-use amber vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Basal Cytotoxicity Profiling (Self-Validating ATP Assay)

Causality: We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than an MTT assay. Novel aza-heterocycles can occasionally interfere with mitochondrial oxidoreductases, causing artifactual MTT readouts. ATP quantitation provides a direct, unbiased measurement of metabolic viability.

  • Cell Seeding: Seed target cells (e.g., HEK293T or HepG2) at 5,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Prepare a 10-point serial dilution (1:3) of the compound in culture media.

  • Self-Validation Controls:

    • Negative Control: Media containing matched vehicle (e.g., 0.1% DMSO) to establish 100% viability.

    • Positive Control: 10 μM Puromycin to confirm assay sensitivity to apoptotic cell death.

  • Dosing: Aspirate old media and add 100 μL of treated media per well. Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent. Shake for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate IC₅₀ using non-linear regression. The compound should exhibit negligible toxicity (IC₅₀ > 100 μM) to be deemed a safe building block.

Protocol C: Caco-2 Permeability Assay

Causality: Caco-2 cells spontaneously differentiate to form polarized monolayers expressing tight junctions. This provides an established in vitro model for predicting human intestinal absorption of the azetidine scaffold.

  • Monolayer Formation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 μm pore size). Culture for 21 days, changing media every other day until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Self-Validation (Integrity Check): Add 100 μM Lucifer Yellow (a paracellular marker) to the apical chamber. Monolayers exhibiting >1% Lucifer Yellow flux into the basolateral chamber indicate compromised tight junctions and must be discarded.

  • Dosing: Dilute 1-(Azetidin-3-yl)-3-methylurea HCl to 10 μM in HBSS transport buffer (pH 7.4). Add to the apical chamber (A→B flux) or basolateral chamber (B→A flux). Ensure final DMSO concentration is <0.1% to prevent solvent-induced permeabilization.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Quantitation: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) to determine if the azetidine-urea motif successfully confers high membrane permeability ( Papp​>10×10−6 cm/s).

References

  • ChemScene. (n.d.). 1-(Azetidin-3-yl)-3-methylurea hydrochloride Product Information.
  • bioRxiv / PMC. (2020). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
  • National Institutes of Health (PMC). (n.d.). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells.
Method

Application Note: Preclinical In Vivo Profiling of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride

Introduction & Scientific Rationale In the landscape of fragment-based drug discovery (FBDD), the identification and optimization of low-molecular-weight building blocks are critical for developing potent, target-specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of fragment-based drug discovery (FBDD), the identification and optimization of low-molecular-weight building blocks are critical for developing potent, target-specific therapeutics ()[1]. 1-(Azetidin-3-yl)-3-methylurea represents a highly prized pharmacophore scaffold.

The rationale for utilizing this specific moiety lies in its unique structural chemistry:

  • Azetidine Ring: This four-membered nitrogen heterocycle provides high sp³ character, conformational rigidity, and high ring strain. Compared to larger macrocycles or linear alkyl chains, azetidines significantly enhance metabolic stability and lower lipophilicity, which are critical for avoiding rapid hepatic clearance ()[2][3].

  • Methylurea Motif: Ureas are exceptional hydrogen-bond donors and acceptors, enabling deep engagement with target protein pockets (e.g., kinase hinge regions or soluble epoxide hydrolase active sites) ()[4][5].

  • Hydrochloride Salt Form: Free base ureas often suffer from poor aqueous solubility. By utilizing the hydrochloride salt of the basic azetidine nitrogen, researchers ensure rapid dissolution in physiological media, bypassing the need for complex, PK-altering excipients (like DMSO or Tween-80) during early in vivo screening.

This application note provides a comprehensive, self-validating protocol for evaluating the baseline pharmacokinetics (PK) and oral bioavailability of 1-(Azetidin-3-yl)-3-methylurea hydrochloride in mice, utilizing Volumetric Absorptive Microsampling (VAMS) and Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS.

Experimental Workflow

To accurately determine clearance, volume of distribution, and oral bioavailability (F%), a parallel Intravenous (IV) and Per Os (PO) study design is required.

PK_Workflow cluster_0 In Vivo Dosing Arms (Mice) A 1-(Azetidin-3-yl)-3-methylurea HCl Formulation in 0.9% Saline B1 Intravenous (IV) Arm 1 mg/kg via Tail Vein A->B1 B2 Oral (PO) Arm 5 mg/kg via Gavage A->B2 C Serial Microsampling (VAMS) 10-20 µL Blood at 8 Timepoints B1->C B2->C D Sample Extraction Protein Precipitation + IS C->D E HILIC LC-MS/MS Quantification of Polar Fragment D->E F Pharmacokinetic Analysis (NCA: AUC, Cmax, F%) E->F

Fig 1. In vivo PK workflow for 1-(Azetidin-3-yl)-3-methylurea HCl using VAMS and HILIC LC-MS/MS.

Detailed Step-by-Step Protocol

Phase 1: Formulation Strategy

Causality Check: Because 1-(Azetidin-3-yl)-3-methylurea HCl is a highly polar salt, lipophilic vehicles will cause precipitation. A purely aqueous vehicle is mandatory.

  • Vehicle Preparation: Prepare a sterile solution of 0.9% NaCl (Physiological Saline).

  • IV Formulation (0.2 mg/mL): Dissolve the compound in saline to achieve a 0.2 mg/mL clear solution. Filter through a 0.22 µm PTFE syringe filter.

  • PO Formulation (0.5 mg/mL): Dissolve the compound in saline to achieve a 0.5 mg/mL clear solution. Filter sterilize.

Phase 2: In Vivo Administration & Serial Microsampling

Causality Check: Traditional PK studies require sacrificing 3 mice per timepoint due to large blood volume requirements. By employing Volumetric Absorptive Microsampling (VAMS), we can collect 10 µL of blood serially from the same conscious mouse. This eliminates inter-subject variability and adheres to the 3Rs (Replacement, Reduction, Refinement) of animal welfare ()[6][7].

  • Animal Preparation: Use male C57BL/6 mice (8–10 weeks old, ~25 g). Fast the PO group for 12 hours prior to dosing to eliminate food-drug absorption interactions. Water remains ad libitum.

  • Dosing:

    • IV Arm: Administer 1 mg/kg (5 mL/kg volume) via lateral tail vein injection.

    • PO Arm: Administer 5 mg/kg (10 mL/kg volume) via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Collection:

    • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Technique: Place the mouse in a warming chamber (~40°C) for 2 minutes to induce vasodilation. Immobilize in a restrainer. Prick the distal tail vein with a sterile 25G needle.

    • VAMS Collection: Touch a 10 µL VAMS tip (e.g., Mitra® device) to the blood drop until fully saturated. Allow the tip to air-dry at room temperature for 2 hours in a desiccant-controlled rack ()[8].

Phase 3: Bioanalytical Extraction & HILIC LC-MS/MS

Causality Check: 1-(Azetidin-3-yl)-3-methylurea is a low-molecular-weight (~129 Da free base), highly polar molecule. Standard C18 reverse-phase chromatography will fail to retain it, causing the analyte to elute in the void volume where severe matrix ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required to retain and separate this polar fragment from endogenous blood components.

  • Extraction: Remove the dried 10 µL VAMS tip and place it in a 96-well plate. Add 100 µL of extraction solvent (Acetonitrile:Methanol 80:20 v/v) containing a stable isotope-labeled internal standard (IS).

  • Elution: Shake the plate at 800 RPM for 30 minutes at room temperature. Centrifuge at 3000 × g for 10 minutes. Transfer 50 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: Waters XBridge BEH Amide (2.1 × 50 mm, 2.5 µm) or equivalent HILIC column.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 0.5 min, drop to 50% B over 2 minutes, hold for 1 min, return to 95% B.

    • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

Data Presentation: Expected Pharmacokinetic Parameters

Following Non-Compartmental Analysis (NCA), the azetidine-urea scaffold typically exhibits rapid absorption, high bioavailability, and moderate clearance due to its low lipophilicity and high aqueous solubility. Below is a structured summary of expected quantitative data for this class of fragments.

Pharmacokinetic ParameterUnitIntravenous (1 mg/kg)Per Os (5 mg/kg)
Cmax (Maximum Concentration)ng/mL1,150 ± 1202,850 ± 310
Tmax (Time to Cmax)hr0.0830.5
AUC₀₋∞ (Area Under the Curve)hr*ng/mL1,420 ± 1505,325 ± 480
(Terminal Half-Life)hr1.31.5
Cl (Systemic Clearance)mL/min/kg11.7N/A
Vd (Volume of Distribution)L/kg1.31N/A
F% (Oral Bioavailability)%N/A75%

Table 1. Simulated baseline pharmacokinetic parameters for 1-(Azetidin-3-yl)-3-methylurea HCl in male C57BL/6 mice (n=4 per group).

References

  • Holvey, R. S., et al. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today.[Link]

  • Dehghany, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Rahavendran, S. V., et al. (2012). Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. Bioanalysis, 4(9), 1077-1095.[Link]

  • Protti, M., et al. (2022). Volumetric Absorptive Microsampling (VAMS) for Targeted LC-MS/MS Determination of Tryptophan-Related Biomarkers. International Journal of Molecular Sciences, 23(17), 10041.[Link]

  • Ghosh, A. K., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.[Link]

Sources

Application

Application Note: Preparation and Handling of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride Stock Solutions

Introduction & Mechanistic Rationale 1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7) is a highly versatile chemical building block extensively utilized in medicinal chemistry and drug discovery. The azet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7) is a highly versatile chemical building block extensively utilized in medicinal chemistry and drug discovery. The azetidine ring serves as a conformationally restricted bioisostere for aliphatic amines, offering improved metabolic stability and altered physicochemical properties. Simultaneously, the methylurea moiety provides critical hydrogen bond donor and acceptor interactions necessary for target binding.

Why the Hydrochloride Salt? The free base of azetidine derivatives is notoriously prone to ring-opening, polymerization, and oxidative degradation. By supplying this compound as a hydrochloride (HCl) salt, the secondary amine is locked in a stable, protonated state. This drastically increases its shelf-life, handling stability, and aqueous solubility [1]. Understanding this causality is essential: the HCl salt necessitates specific neutralization steps (e.g., the addition of non-nucleophilic bases like DIPEA) if the nitrogen is intended to act as a nucleophile in downstream synthetic applications.

Physicochemical Properties & Solvent Causality

Before preparing a stock solution, it is critical to align the solvent choice with the intended downstream application.

  • Anhydrous DMSO (Dimethyl Sulfoxide): The solvent of choice for long-term storage and high-throughput screening (HTS) libraries. DMSO is aprotic, preventing hydrolytic degradation of the urea linkage over time.

  • ddH₂O or PBS: Ideal for immediate use in biological assays or aqueous-phase chemistry. Because it is an HCl salt, the compound readily dissolves in water. However, aqueous solutions are susceptible to microbial growth and slow hydrolysis, so they must be prepared fresh or strictly aliquoted and frozen.

Table 1: Compound Specifications
ParameterSpecification
Compound Name 1-(Azetidin-3-yl)-3-methylurea hydrochloride
CAS Number 1803600-98-7
Molecular Formula C₅H₁₂ClN₃O (or C₅H₁₁N₃O · HCl)
Molecular Weight 165.62 g/mol
Appearance Solid (White to off-white powder)
Primary Solvents DMSO, Water, Methanol

Data supported by [2].

Self-Validating Preparation Protocol

Amine hydrochlorides are inherently hygroscopic. Minimizing exposure to ambient air reduces water absorption, which would otherwise skew mass calculations and introduce water into anhydrous DMSO stocks.

The Self-Validating Principle: Do not attempt to weigh an exact mass (e.g., exactly 5.00 mg), as prolonged manipulation exposes the salt to humidity. Instead, weigh an approximate amount rapidly, record the exact mass, and calculate the required solvent volume dynamically.

Table 2: Mass-to-Volume Conversion Matrix

Calculated using MW = 165.62 g/mol . Formula: Volume (µL) =[Mass (mg) / 165.62] × [1,000,000 / Target Concentration (mM)]

Exact Mass Weighed (mg)Solvent Vol. for 10 mM (µL)Solvent Vol. for 50 mM (µL)Solvent Vol. for 100 mM (µL)
1.00 603.8120.860.4
5.00 3018.9603.8301.9
10.00 6037.91207.6603.8
Step-by-Step Methodology
  • Equilibration: Remove the sealed vial of 1-(Azetidin-3-yl)-3-methylurea HCl from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, degrading the stock and skewing molarity.

  • Dynamic Weighing: Rapidly transfer approximately 5–10 mg of the powder into a sterile, low-bind microcentrifuge tube. Record the exact mass to two decimal places.

  • Volume Calculation: Use Table 2 or the formula above to determine the exact volume of anhydrous DMSO or ddH₂O required.

  • Solvation: Add the calculated volume of solvent. Vortex for 30 seconds. If particulates remain, apply mild water-bath sonication (room temperature) for 1–2 minutes. Causality: Sonication disrupts the crystal lattice of the salt, accelerating solvation without generating excessive heat that could degrade the urea moiety.

  • Sterilization (Assay Dependent): If the stock is intended for cell-based assays, filter the solution through a 0.22 µm syringe filter.

    • Critical Material Choice: Use PTFE filters for DMSO stocks (PES will dissolve in DMSO). Use PES or Cellulose Acetate filters for aqueous stocks due to their low protein-binding properties [3].

  • Aliquoting & Storage: Divide the stock into 50–100 µL single-use aliquots in tightly sealed amber vials. Store at -20°C to -80°C. Protect from light and moisture.

Visualizing the Workflows

Workflow 1: Stock Solution Preparation

The following diagram maps the critical path from raw powder to stable aliquots, highlighting the divergent paths based on solvent choice.

StockPrep Step1 1. Equilibration Equilibrate vial to RT in desiccator Step2 2. Dynamic Weighing Record exact mass of 1-(Azetidin-3-yl)-3-methylurea HCl Step1->Step2 Prevents condensation Step3 3. Solvent Addition Add Anhydrous DMSO or ddH2O Step2->Step3 Calculate vol based on MW Step4 4. Dissolution Vortex & mild sonication until optically clear Step3->Step4 Ensure complete solvation Step5 5. Filtration 0.22 µm PTFE (for DMSO) or PES (for Water) Step4->Step5 If for biological assays Step6 6. Aliquoting & Storage Store single-use vials at -80°C Protected from moisture Step4->Step6 Direct use (Chemistry) Step5->Step6 Sterile aliquots

Caption: Workflow for preparing and storing 1-(Azetidin-3-yl)-3-methylurea HCl stock solutions.

Workflow 2: Synthetic Utility Pathway

When transitioning from stock solution to synthetic application, the HCl salt must be managed correctly to activate the azetidine core.

ChemUtility HCl_Salt 1-(Azetidin-3-yl)- 3-methylurea HCl (Stable Precursor) FreeBase Azetidine Free Base (Reactive Intermediate) HCl_Salt->FreeBase Neutralization Base Organic Base (e.g., DIPEA, TEA) Base->FreeBase Deprotonation Target Substituted Azetidine (Drug Candidate) FreeBase->Target SNAr / Amidation Electrophile Electrophile (Aryl Halide / Acyl Chloride) Electrophile->Target Coupling

Caption: Mechanistic pathway for utilizing the azetidine hydrochloride salt in synthesis.

References

  • Accela ChemBio. "1-(azetidin-3-yl)-3-methylurea hydrochloride (SY199628) - Product Information & Handling." Accela ChemBio Inc.[Link]

Method

1-(Azetidin-3-yl)-3-methylurea hydrochloride for high-throughput screening

An In-Depth Guide to the High-Throughput Screening of 1-(Azetidin-3-yl)-3-methylurea hydrochloride Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the High-Throughput Screening of 1-(Azetidin-3-yl)-3-methylurea hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-(Azetidin-3-yl)-3-methylurea hydrochloride in high-throughput screening (HTS) campaigns. While this specific molecule is noted for research purposes, this guide will extrapolate from the known bioactivities of related azetidine and urea-containing compounds to present a comprehensive framework for its use in discovering novel modulators of biologically relevant targets.

The azetidine ring is a valuable scaffold in medicinal chemistry, known for improving the physicochemical properties and metabolic stability of drug candidates.[1] Various derivatives have shown promise as inhibitors of targets such as the C-C chemokine receptor 2 (CCR2), and as triple reuptake inhibitors, highlighting the therapeutic potential of this structural motif.[2][3] This guide will provide the necessary protocols and scientific rationale to effectively screen 1-(Azetidin-3-yl)-3-methylurea hydrochloride and similar novel compounds.

Compound Characteristics and Handling

Chemical Properties:

PropertyValueReference
CAS Number1803600-98-7[4]
Molecular FormulaC5H12ClN3O[4]
Molecular Weight165.62 g/mol [4]
Purity≥95%[5]
Recommended StorageSealed in a dry, cool (2-8°C), and well-ventilated place.[5]

Handling and Preparation of Stock Solutions:

As a hydrochloride salt, 1-(Azetidin-3-yl)-3-methylurea hydrochloride is expected to be a hygroscopic powder.[6] Proper handling is crucial to maintain its integrity.

  • Environment: Handle the compound in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier, to minimize moisture absorption.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses.[7][8] For handling the powder, a respirator with an acid gas cartridge may be necessary.[7]

  • Stock Solution Preparation:

    • Allow the compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder rapidly.

    • Dissolve the compound in a suitable solvent, such as sterile, nuclease-free water or dimethyl sulfoxide (DMSO). Given that many HTS assays have a limited tolerance for DMSO (typically not exceeding 1.25%), initial solubility testing is recommended.[9]

    • Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

High-Throughput Screening Workflow

The process of screening a small molecule library, including novel compounds like 1-(Azetidin-3-yl)-3-methylurea hydrochloride, follows a multi-step workflow designed to identify and validate "hits."[10]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z' > 0.5) Assay_Dev->Assay_Val Pilot Pilot Screen (~2,000 compounds) Assay_Val->Pilot Primary Primary HTS Pilot->Primary Data_Analysis Data Analysis & Hit Selection Primary->Data_Analysis Secondary Secondary/Confirmatory Assays Data_Analysis->Secondary Dose_Response Dose-Response & IC50/EC50 Determination Secondary->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Figure 1: High-Throughput Screening Workflow. A typical HTS workflow from assay development to hit validation.

Hypothetical Application: Screening for Kinase Inhibitors

Given that many urea-containing compounds exhibit kinase inhibitory activity, a plausible application for 1-(Azetidin-3-yl)-3-methylurea hydrochloride is in a kinase-targeted HTS campaign. The following section outlines a protocol for a generic biochemical kinase assay.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The readout is often based on luminescence or fluorescence.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white, opaque plates

  • 1-(Azetidin-3-yl)-3-methylurea hydrochloride stock solution (10 mM in DMSO)

  • Positive control (known inhibitor of the kinase)

  • Negative control (DMSO)

Protocol:

  • Compound Plating:

    • Prepare a compound plate by diluting the 10 mM stock solution of 1-(Azetidin-3-yl)-3-methylurea hydrochloride and other library compounds to an intermediate concentration (e.g., 100 µM in DMSO).

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.[11][12] This will result in a final assay concentration of 10 µM in a 50 µL reaction volume.[13]

    • Include wells with the positive control and negative control (DMSO only) on each plate.

  • Enzyme and Substrate Addition:

    • Prepare a kinase/substrate master mix in the assay buffer.

    • Dispense the master mix into all wells of the assay plate.

  • Initiation of Reaction:

    • Prepare an ATP solution in the assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), determined during assay development.

  • Detection:

    • Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

    • Incubate for the recommended time to allow the signal to develop.

  • Data Acquisition:

    • Read the luminescence or fluorescence signal using a plate reader.

Data Analysis:

The activity of each compound is typically expressed as a percentage of inhibition relative to the controls:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

A "hit" is defined as a compound that shows a statistically significant level of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Safety and Disposal

Safety Precautions:

  • Handling: Avoid contact with skin and eyes.[7] Do not ingest or inhale.[14] Handle in a well-ventilated area or a chemical fume hood.[7]

  • First Aid:

    • Skin contact: Wash off immediately with plenty of water for at least 15 minutes.[14][15]

    • Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[14][15]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[14]

    • Inhalation: Remove to fresh air.[14][15]

    • In all cases, seek medical attention if symptoms occur.[14][15]

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[16] This typically involves an approved waste disposal plant.[16]

Conclusion

1-(Azetidin-3-yl)-3-methylurea hydrochloride represents a promising starting point for hit-finding campaigns due to its desirable azetidine scaffold. While its specific biological target is not yet defined, the protocols and workflows outlined in this guide provide a robust framework for its evaluation in high-throughput screening. By following these guidelines, researchers can effectively assess the potential of this and other novel compounds to modulate disease-relevant targets.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from [Link]

  • Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC. (n.d.). Retrieved from [Link]

  • Assay development and high-throughput screening for small molecule inh | DDDT. (2017, September 19). Retrieved from [Link]

  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024, September 16). Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC. (2025, November 4). Retrieved from [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012, September 27). Retrieved from [Link]

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility | Organic Process Research & Development - ACS Publications. (2020, May 29). Retrieved from [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC. (n.d.). Retrieved from [Link]

  • Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). Retrieved from [Link]

  • Characterization of tritiated JNJ-GluN2B-5 (3-[ 3 H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors - PubMed. (2024, May 21). Retrieved from [Link]

  • A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. (2013, February 15). Retrieved from [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (2010, June 15). Retrieved from [Link]

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy - ResearchGate. (2026, March 5). Retrieved from [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - MJPS. (2020, October 14). Retrieved from [Link]

  • Small Compound Screening Overview - Target Discovery Institute - University of Oxford. (n.d.). Retrieved from [Link]

  • Discovery of 1‑(Azetidin-3-ylmethyl)‑1H‑benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy - Journal of Medicinal Chemistry - ACS Figshare. (2026, March 3). Retrieved from [Link]

Sources

Application

Application Note: Advanced Analytical Strategies for the Detection of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride

Executive Summary The accurate quantification and purity profiling of small, highly polar pharmaceutical intermediates present a persistent challenge in analytical chemistry. 1-(Azetidin-3-yl)-3-methylurea hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity profiling of small, highly polar pharmaceutical intermediates present a persistent challenge in analytical chemistry. 1-(Azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7) is a prime example of such a molecule. Characterized by a basic secondary amine (azetidine) and a neutral, hydrophilic methylurea moiety, it exhibits negligible retention on standard reversed-phase (RP) columns and lacks a conjugated π-electron system for reliable UV detection.

This application note details two field-proven, orthogonal analytical workflows designed to overcome these physicochemical barriers. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with either Charged Aerosol Detection (CAD) for bulk assay/mass balance, or Tandem Mass Spectrometry (MS/MS) for trace-level bioanalysis, researchers can establish self-validating, highly robust analytical systems.

Physicochemical Profiling & Analytical Causality

To design an effective analytical method, one must first deconstruct the molecule's physicochemical properties to establish the causality behind the instrumental choices.

  • The Chromatographic Challenge (Why HILIC?): 1-(Azetidin-3-yl)-3-methylurea is highly hydrophilic. The azetidine ring has a pKa of approximately 10.4, meaning it is fully protonated at typical mobile phase pH levels. This basicity, combined with the hydrogen-bonding capacity of the urea group, leads to poor retention and severe peak shape degradation on C18 columns. HILIC resolves this by utilizing a polar stationary phase and a highly organic mobile phase, allowing the analyte to partition into a water-enriched stagnant layer on the column surface[1].

  • The Detection Challenge (Why CAD and MS/MS?): The molecule lacks a UV chromophore. Monitoring at low UV wavelengths (e.g., 210 nm) is highly susceptible to baseline drift from mobile phase gradients and matrix interferences. Therefore, CAD is mandated for universal, mass-based detection of both the active pharmaceutical ingredient (API) and its counterions[2]. For pharmacokinetic (PK) or trace impurity analysis, ESI-MS/MS is required, as the high organic content of HILIC mobile phases significantly enhances electrospray desolvation and ionization efficiency[3].

G Compound 1-(Azetidin-3-yl)-3-methylurea HCl (Highly Polar, No UV Chromophore) Challenge Analytical Challenge: Poor RP-HPLC Retention & Low UV Sensitivity Compound->Challenge Strategy HILIC Separation Strategy (Zwitterionic or Amide Phase) Challenge->Strategy Method1 Method A: HILIC-CAD API Assay & Counterion (Cl-) Impurity Profiling Strategy->Method1 Method2 Method B: HILIC-MS/MS Trace Bioanalysis (PK) Metabolite ID Strategy->Method2

Figure 1: Analytical decision workflow for 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

Method A: HILIC-CAD for API Assay and Mass Balance

Rationale & Self-Validating Mechanism

Charged Aerosol Detection (CAD) provides a uniform response for all non-volatile analytes, independent of their chemical structure. This allows for the simultaneous quantification of the organic 1-(Azetidin-3-yl)-3-methylurea cation and the inorganic chloride anion in a single chromatographic run[4].

Self-Validation: By quantifying both the API and the counterion, the method creates a self-validating stoichiometric mass balance. A deviation from the expected 1:1 molar ratio immediately flags potential API degradation, excess residual HCl from synthesis, or the presence of non-chromophoric impurities.

Step-by-Step Protocol
  • Column Selection: Utilize a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 × 4.6 mm, 5 µm). The zwitterionic phase provides simultaneous electrostatic retention for the basic azetidine and hydrophilic partitioning for the urea moiety.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate, pH 3.2 (Adjusted with Formic Acid). Causality: A high buffer concentration (100 mM) is critical in CAD to shield secondary silanol interactions and prevent peak tailing of the secondary amine, while remaining fully volatile to avoid CAD background noise.

    • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Sample Preparation: Dissolve the API in 80:20 Acetonitrile:Water to match the initial mobile phase conditions, preventing solvent-induced peak distortion.

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6 seconds.

Data Presentation: HILIC-CAD Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.01.01585Initial
2.01.01585Isocratic Hold
10.01.04555Linear Gradient
12.01.04555Wash
12.11.01585Re-equilibration
20.01.01585End

Method B: HILIC-MS/MS for Trace Bioanalysis

Rationale & Self-Validating Mechanism

For biological matrices (e.g., plasma, urine), extreme sensitivity and selectivity are required. HILIC coupled with ESI-MS/MS is the gold standard for polar urea derivatives and amino-acid-like compounds[5]. The high concentration of acetonitrile in the HILIC mobile phase lowers the surface tension of the electrospray droplets, leading to highly efficient ion desolvation and superior signal-to-noise ratios[3].

Self-Validation: This method utilizes a stable isotope-labeled internal standard (SIL-IS) and monitors two Multiple Reaction Monitoring (MRM) transitions (Quantifier and Qualifier). A stable ion ratio between the quantifier and qualifier across all samples ensures peak purity and validates the absence of co-eluting isobaric interferences.

Mechanism Mobile Mobile Phase (High ACN, Low Aqueous) StatPhase Stationary Phase (Water-Enriched Layer) Mobile->StatPhase Forms Partition Hydrophilic Partitioning & Electrostatic Interaction StatPhase->Partition Analyte Retention ESI ESI+ Ionization [M+H]+ m/z 130.1 Partition->ESI Elution MRM MRM Detection (e.g., 130.1 -> 73.1) ESI->MRM Fragmentation

Figure 2: HILIC retention and ESI-MS/MS detection mechanism for the target analyte.

Step-by-Step Protocol
  • Column Selection: Sub-2 µm Amide HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 100 × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Causality: Reduced buffer concentration (10 mM) compared to the CAD method is strictly enforced to prevent ion suppression in the MS source, while the 0.1% formic acid ensures the azetidine nitrogen remains fully protonated for ESI+ mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Extraction: Perform protein precipitation by adding 300 µL of cold Acetonitrile (containing SIL-IS) to 100 µL of plasma. Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes, and inject the supernatant directly.

Data Presentation: MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (eV)Role
Target Compound130.173.1[M+H - Methyl isocyanate]+15Quantifier
Target Compound130.199.1[M+H - Methylamine]+20Qualifier
SIL-IS (d3-methyl)133.173.1[M+H - d3-Methyl isocyanate]+15Internal Standard

Summary of Method Validation Performance

The following table summarizes the expected quantitative validation metrics for both methods, demonstrating their suitability for rigorous pharmaceutical development and compliance with ICH Q2(R2) guidelines.

Validation ParameterMethod A: HILIC-CAD (API Assay)Method B: HILIC-MS/MS (Bioanalysis)
Linear Dynamic Range 0.5 µg/mL – 500 µg/mL1.0 ng/mL – 1000 ng/mL
Limit of Detection (LOD) 0.1 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mL
Intra-day Precision (%RSD) < 2.0%< 5.0%
Inter-day Precision (%RSD) < 3.0%< 7.5%
Recovery / Accuracy 98.5% – 101.5%92.0% – 108.0%

References

  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Development of a hydrophilic interaction liquid chromatography-mass spectrometry method for detection and quantification of urea thermal decomposition by-products... National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Automated Multicolumn Screening Workflow in Ultra-High Pressure Hydrophilic Interaction Chromatography for Streamlined Method Development. ChemRxiv. Available at:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International / Chromatography Online. Available at:[Link]

Sources

Method

Application Note &amp; Protocols: Synthesis of Azetidine-Based Urea Derivatives for Drug Discovery

Introduction: The Azetidine-Urea Motif as a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of specific structural motifs is a cornerstone of rational drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine-Urea Motif as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of specific structural motifs is a cornerstone of rational drug design. Among these, the azetidine ring and the urea functional group have independently proven their value. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for more common rings like piperidine or morpholine.[1] Its unique structural properties—high sp3 character, conformational rigidity, and a strained ring system—can confer significant advantages to a drug candidate, including improved metabolic stability, enhanced solubility, and novel vector orientations for probing target binding sites.[2]

The urea linkage is a powerful hydrogen bond donor and acceptor, capable of forming robust, charge-neutral interactions with biological targets, a feature central to the mechanism of numerous FDA-approved drugs.[3] When combined, the azetidine-based urea derivative emerges as a "privileged scaffold." This hybrid architecture leverages the pharmacokinetic benefits of the azetidine ring with the potent binding capabilities of the urea group, creating a class of molecules with immense potential in oncology, inflammation, and infectious diseases.[2][4]

This guide provides a detailed exploration of the primary synthetic strategies for creating these valuable compounds. It moves beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific molecular targets.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The construction of an azetidine-based urea derivative hinges on the formation of a C-N bond between the azetidine nitrogen and a carbonyl carbon. The choice of synthetic route is dictated by the availability of starting materials, functional group tolerance, and desired scale. We will focus on the most reliable and versatile methods employed in drug discovery laboratories.

Strategy A: Direct Nucleophilic Addition to Isocyanates

This is arguably the most direct and atom-economical approach. The lone pair of the secondary amine in the azetidine ring acts as a potent nucleophile, attacking the electrophilic carbon of an isocyanate.

Causality and Experimental Choices:

  • Mechanism: The reaction proceeds via a straightforward nucleophilic addition. The high reactivity of the isocyanate means the reaction is often rapid and high-yielding.

  • Solvent: Anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are essential. Protic solvents (like methanol or water) would compete with the azetidine in reacting with the highly sensitive isocyanate.

  • Temperature: Reactions are typically initiated at 0 °C to moderate the initial exothermic reaction, particularly on a larger scale, before being allowed to warm to room temperature to ensure completion.

  • Limitations: The primary limitation is the commercial availability and stability of the required isocyanate. Some isocyanates are toxic or prone to polymerization, requiring careful handling.[3]

Strategy B: Phosgene-Free Activation of Amines

To circumvent the hazards and limitations of isocyanates, a two-step, one-pot approach using safer activating agents is often preferred. This involves activating a primary or secondary amine to form a reactive intermediate, which is then captured by the azetidine nucleophile.

1. Using Chloroformates (e.g., Phenyl Chloroformate):

  • Mechanism: An amine (R-NH₂) is first reacted with phenyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine, TEA, or N,N-diisopropylethylamine, DIPEA). This forms a carbamate intermediate. The subsequent addition of the azetidine displaces the phenoxide leaving group to form the desired urea.

  • Causality: The base is crucial to neutralize the HCl generated during the carbamate formation, preventing the protonation and deactivation of the amine nucleophiles. Phenyl chloroformate is chosen for the good leaving group potential of the resulting phenoxide.

2. Using N,N'-Carbonyldiimidazole (CDI):

  • Mechanism: CDI is an excellent, solid, and safe alternative to phosgene.[3] An amine first reacts with CDI to form an imidazolyl carbamate intermediate. This species is highly reactive towards a second nucleophile. The addition of the azetidine displaces the imidazole to yield the final urea product, with imidazole and CO₂ as the only byproducts.

  • Causality: This method is exceptionally clean, often simplifying purification. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by stabilizing the charged intermediates.

Strategy C: Modern Approaches via In Situ Isocyanate Generation

Advanced methodologies allow for the generation of the isocyanate intermediate in situ from more stable precursors, such as primary amides. This is particularly useful for late-stage functionalization in a drug discovery program.

  • Mechanism (Hofmann Rearrangement): A primary amide can be treated with a hypervalent iodine reagent, such as Phenyliodine(III) diacetate (PIDA), to induce a Hofmann rearrangement.[5][6] This process converts the amide directly into an isocyanate, which is immediately trapped by the azetidine present in the reaction mixture.

  • Causality: This metal-free method avoids harsh conditions and demonstrates broad functional group tolerance, making it suitable for complex molecules.[5] The choice of solvent, often a non-polar solvent like 1,2-dichloroethane (DCE), is critical for the efficiency of the rearrangement.[5]

Part 2: Visualizing the Synthetic Pathways

Diagram 1: Key Synthetic Routes to Azetidine-Based Ureas

G cluster_start Starting Materials cluster_reagents Activating Agents Azetidine Azetidine (or derivative) Product Azetidinyl Urea Product Azetidine->Product Isocyanate R-N=C=O (Isocyanate) Isocyanate->Product Strategy A: Direct Addition Amine R-NH₂ (Primary/Secondary Amine) Chloroformate Phenyl Chloroformate + Base Amine->Chloroformate Activation CDI CDI Amine->CDI Activation Amide R-CONH₂ (Primary Amide) PIDA PhI(OAc)₂ Amide->PIDA Hofmann Rearrangement Chloroformate->Product Strategy B: Two-Step, One-Pot CDI->Product PIDA->Product Strategy C: In Situ Generation

Caption: Overview of primary synthetic strategies for azetidinyl urea formation.

Diagram 2: Standard Experimental Laboratory Workflow

Workflow Start Reagent Preparation (Drying solvents, weighing reagents) Reaction Reaction Setup (Inert atmosphere, 0 °C) Start->Reaction Addition Slow Addition of Electrophile / Activating Agent Reaction->Addition Monitoring Reaction Monitoring (TLC / LC-MS) Addition->Monitoring Quench Aqueous Work-up (Quenching & Extraction) Monitoring->Quench Upon Completion Purify Purification (Silica Gel Chromatography) Quench->Purify Analysis Product Characterization (NMR, HRMS, Purity Analysis) Purify->Analysis End Pure, Characterized Compound Analysis->End

Caption: A generalized workflow from reaction setup to product characterization.

Part 3: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Isocyanates, chloroformates, and chlorinated solvents are hazardous and require careful handling.

Protocol 1: Synthesis of 1-(Azetidin-1-yl)-3-arylurea via Isocyanate Addition (Strategy A)

Principle: This protocol details the direct reaction between an N-Boc-3-aminoazetidine derivative and an aryl isocyanate, followed by deprotection to yield the final product. The Boc protecting group is used to prevent reaction at the azetidine nitrogen if the desired urea is on a substituent.

Materials & ReagentsPurposeSupplier Example
Azetidine hydrochlorideStarting MaterialSigma-Aldrich
Aryl Isocyanate (e.g., Phenyl isocyanate)ElectrophileSigma-Aldrich
Triethylamine (TEA)BaseFisher Scientific
Dichloromethane (DCM), AnhydrousSolventAcros Organics
Saturated aq. NaHCO₃Quenching Agent-
BrineWashing Agent-
Anhydrous MgSO₄ or Na₂SO₄Drying Agent-
Silica Gel (230-400 mesh)Chromatography-

Procedure:

  • Preparation: To a round-bottom flask under an argon or nitrogen atmosphere, add azetidine hydrochloride (1.0 eq).

  • Basification: Suspend the solid in anhydrous DCM (approx. 0.1 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15 minutes to generate the free base in situ.

  • Addition: In a separate vial, dissolve the aryl isocyanate (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold azetidine mixture over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the azetidine starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure azetidinyl urea product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 1-(Azetidin-1-yl)-3-arylurea via Phenyl Chloroformate (Strategy B)

Principle: This protocol describes a robust, one-pot, two-step synthesis that avoids handling isocyanates by activating a primary amine with phenyl chloroformate before coupling with azetidine.

Materials & ReagentsPurposeSupplier Example
Aryl Amine (e.g., Aniline)Nucleophile 1Sigma-Aldrich
Phenyl ChloroformateActivating AgentAcros Organics
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic BaseSigma-Aldrich
Azetidine hydrochlorideNucleophile 2Sigma-Aldrich
Tetrahydrofuran (THF), AnhydrousSolventFisher Scientific

Procedure:

  • Activation: To a round-bottom flask under an argon or nitrogen atmosphere, dissolve the aryl amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Add phenyl chloroformate (1.1 eq) dropwise. A precipitate (DIPEA·HCl) may form. Stir the mixture at 0 °C for 1 hour.

  • Coupling: In a separate flask, prepare a solution of free-base azetidine from azetidine hydrochloride (1.5 eq) and DIPEA (1.7 eq) in a small amount of anhydrous THF.

  • Add the azetidine solution to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until LC-MS analysis indicates completion).

  • Work-up & Purification: Follow steps 6-10 from Protocol 1. The purification will remove phenol and any remaining starting materials.

Part 4: Comparative Data & Expected Outcomes

The choice of synthetic method can influence yield and purity. The following table provides a representative comparison.

MethodKey ReagentTypical YieldKey AdvantagesKey Considerations
Strategy A Isocyanate75-95%High yield, fast, atom-economical.Relies on availability/stability of isocyanate; reagent can be toxic.
Strategy B.1 Phenyl Chloroformate60-85%Avoids isocyanates; starts from common amines.Two steps; requires careful control of stoichiometry.
Strategy B.2 CDI65-90%Very clean reaction; byproducts are volatile or easily removed.CDI is moisture-sensitive.
Strategy C PhI(OAc)₂50-75%Excellent for late-stage functionalization; broad substrate scope.[5]Requires stoichiometric oxidant; may be lower yielding.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Nevado, C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gogoi, P., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. Available at: [Link]

  • Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Leonardi, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Booker-Milburn, K., et al. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. Available at: [Link]

  • Scott, J. D., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry. Available at: [Link]

  • Snieckus, V., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the key intermediate N-aryl azetidines. Retrieved from [Link]

  • Srivastava, S. D., et al. (2012). Synthesis and Pharmaceutical Importance of 2-Azetidinone Derivatives of Phenothiazine. Request PDF on ResearchGate. Available at: [Link]

  • Mahapatra, M., et al. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available at: [Link]

  • Reboul, V., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis. Available at: [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(Azetidin-3-yl)-3-methylurea hydrochloride

Welcome to the technical support center for 1-(Azetidin-3-yl)-3-methylurea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Azetidin-3-yl)-3-methylurea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, that may be encountered during experimentation with this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Understanding the Molecule: Key Physicochemical Characteristics

1-(Azetidin-3-yl)-3-methylurea hydrochloride possesses a unique combination of functional groups that dictate its chemical behavior. The urea moiety can act as both a hydrogen bond donor and acceptor, influencing its interaction with various solvents.[1] The presence of the strained four-membered azetidine ring introduces potential reactivity and conformational rigidity.[2][3] The hydrochloride salt form is intended to enhance aqueous solubility by protonating the basic azetidine nitrogen, making the molecule more polar.[4] However, this also introduces hygroscopicity and pH-dependent stability considerations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(Azetidin-3-yl)-3-methylurea hydrochloride?

A1: Due to its hydrochloride salt nature, the compound is likely hygroscopic, meaning it can absorb moisture from the air.[5][6] Therefore, it is crucial to store it in a tightly sealed container in a dry environment, preferably in a desiccator with a desiccant.[7] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[8]

Q2: Is this compound stable in aqueous solutions?

A2: The stability of 1-(Azetidin-3-yl)-3-methylurea hydrochloride in aqueous solutions is pH-dependent. The azetidine ring, being a strained four-membered ring, can be susceptible to ring-opening, particularly under strongly acidic conditions.[4][9] Protonation of the azetidine nitrogen can catalyze hydrolysis.[9] It is advisable to prepare fresh solutions for your experiments and to conduct pilot stability studies at your working pH and temperature if the solution needs to be stored.

Q3: What are the expected degradation products?

A3: The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the azetidine ring. This would lead to ring-opening and the formation of a 3-amino-1-propanol derivative. Another potential, though generally less likely, degradation pathway is the hydrolysis of the urea linkage, which would yield azetidin-3-amine and methyl isocyanate or its derivatives. Performing forced degradation studies can help identify potential degradants under your specific experimental conditions.[10][11]

Q4: Can I use the free base, 1-(Azetidin-3-yl)-3-methylurea, instead of the hydrochloride salt?

A4: While the free base is the parent active moiety, it is expected to have significantly lower aqueous solubility. The hydrochloride salt is specifically used to improve this property.[12] If your experimental system is non-aqueous and you are experiencing issues with the salt form, using the free base might be an option, but you will need to develop a suitable solubilization protocol for it.

Troubleshooting Guide: Solubility Issues

This section addresses common solubility problems encountered with 1-(Azetidin-3-yl)-3-methylurea hydrochloride and provides systematic approaches to resolve them.

Issue 1: The compound is not dissolving in my desired aqueous buffer.
  • Symptom: Visible solid particles remain in the solution even after vigorous mixing.

  • Probable Cause 1: Insufficient Solvent Volume. The concentration you are trying to achieve may exceed the compound's solubility limit in that specific buffer.

  • Probable Cause 2: pH of the Buffer. The solubility of amine hydrochloride salts is highly pH-dependent. As the pH approaches the pKa of the azetidine nitrogen, the equilibrium will shift towards the less soluble free base, causing it to precipitate.

  • Probable Cause 3: Common Ion Effect. If your buffer contains a high concentration of chloride ions (e.g., from NaCl), it can suppress the dissolution of the hydrochloride salt.

Caption: Troubleshooting workflow for aqueous solubility issues.

Issue 2: The compound needs to be dissolved in an organic or mixed solvent system.
  • Symptom: Difficulty achieving the desired concentration for non-aqueous applications or requiring a co-solvent to enhance aqueous solubility.

  • Probable Cause: The polarity of the chosen organic solvent is not optimal for this molecule, which has both polar (urea, hydrochloride) and non-polar (methyl, parts of the azetidine ring) characteristics.

The choice of solvent is critical. A systematic approach to screening solvents is recommended. Based on the structure, a range of polar protic and polar aprotic solvents should be considered.

Table 1: Suggested Solvents for Solubility Screening (Hypothetical Solubility Data)

SolventTypeExpected SolubilityNotes
Water (pH 4-6)Polar ProticModerate to HighThe hydrochloride salt is designed for aqueous solubility.
DMSOPolar AproticHighA versatile solvent for a wide range of compounds.[1]
EthanolPolar ProticModerateMay require warming to aid dissolution.
MethanolPolar ProticModerateSimilar to ethanol, but can be more effective for some ureas.
AcetonitrilePolar AproticLow to ModerateLess polar than DMSO, may be less effective.

Disclaimer: The solubility values in this table are hypothetical and for illustrative purposes only. Experimental determination is required.

If aqueous solubility is insufficient for your needs, a co-solvent approach can be employed. Start by preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer.

Caption: Workflow for using co-solvents to achieve desired aqueous concentration.

Issue 3: The weighed solid appears clumpy or "wet".
  • Symptom: The powder is not free-flowing and sticks to weighing instruments.

  • Probable Cause: Hygroscopicity. The compound has absorbed moisture from the atmosphere.[5] This can lead to inaccurate weighing and potential degradation.

  • Work Quickly: Minimize the time the container is open to the atmosphere.

  • Use a Dry Environment: If possible, handle the compound in a glovebox with a dry, inert atmosphere.

  • Proper Storage: Always store the compound in a desiccator.

  • Aliquoting: For long-term use, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere to avoid repeated exposure of the bulk material.[13]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

Materials:

  • 1-(Azetidin-3-yl)-3-methylurea hydrochloride

  • Your chosen aqueous buffer (e.g., PBS, pH 7.4; Acetate buffer, pH 5.0)

  • Microcentrifuge tubes (1.5 mL)

  • Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a microcentrifuge tube (e.g., 2-5 mg). The goal is to have undissolved solid remaining at equilibrium.

  • Add a known volume of the aqueous buffer (e.g., 1 mL) to the tube.

  • Tightly cap the tube and place it on an orbital shaker.

  • Shake the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully remove a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-established calibration curve.

  • Calculate the solubility in mg/mL or mM.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This protocol provides a general method for preparing a high-concentration stock solution.[1]

Materials:

  • 1-(Azetidin-3-yl)-3-methylurea hydrochloride

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tube or amber vial

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed to achieve your desired stock concentration. For example, for a 10 mM stock solution in 1 mL of DMSO (Molecular Weight = 165.62 g/mol ): Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 165.62 g/mol * (1000 mg / 1 g) = 1.6562 mg

  • Weighing: Carefully weigh the calculated mass of the compound and transfer it to a microcentrifuge tube.

  • Dissolving: Add the calculated volume of DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

References

  • Couto, N., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC.
  • Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Geanes, A. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Fisher Scientific. (2009).
  • European Chemicals Agency (ECHA). (2010). Naphthalene. Retrieved from [Link]

  • Khusanov, E., & Shukhurov, Z. (2024). STUDY OF SOLUBILITY PROPERTIES OF COMPONENTS IN ACETATE UREA - TRIETHANOLAMINE - WATER SYSTEM. Journal of Chemical Technology and Metallurgy.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • Broggini, G., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry.
  • Shah, P., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Technology.
  • Shah, P., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Wang, Y., et al. (2022).
  • Poe, M. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • BenchChem. (2025). Preparing Encenicline Hydrochloride stock solutions for in vitro assays.
  • Islam, M. M., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.
  • Gonzalez-Lainez, M., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
  • Murikipudi, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences.
  • Cold Spring Harbor Protocol. (2002). Preparing Solutions and Making Dilutions.
  • NextSDS. (n.d.). 1-(azetidin-3-yl)piperidin-2-one dihydrochloride. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Khan, A. T., et al. (2017).
  • Kumar, A., et al. (2017). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
  • Shiono Chemical. (n.d.). Handling APIs. Retrieved from [Link]

  • Patil, S. K., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis.
  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Chen, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules.
  • PubChem. (n.d.). Azetidin-3-one Hydrochloride. Retrieved from [Link]

  • Patel, K., et al. (2018). Review on development of forced degradation studies and its approaches on stability indicating method. World Journal of Pharmacy and Pharmaceutical Sciences.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.

Sources

Optimization

stability of 1-(Azetidin-3-yl)-3-methylurea hydrochloride in DMSO

Welcome to the Technical Support Center for small molecule handling and stability. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected assay artifacts or loss of compound pote...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for small molecule handling and stability. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected assay artifacts or loss of compound potency.

When working with 1-(Azetidin-3-yl)-3-methylurea hydrochloride , standard laboratory practices are often insufficient. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind compound degradation and self-validating protocols to ensure absolute scientific integrity in your workflows.

The Mechanistic Reality of Azetidine Salts in DMSO

To troubleshoot stability issues, we must first understand the molecular vulnerabilities of 1-(Azetidin-3-yl)-3-methylurea hydrochloride. The compound features a strained four-membered azetidine ring and a urea linkage, stabilized as a hydrochloride salt.

Dimethyl sulfoxide (DMSO) is the universal solvent for drug discovery, but it is notoriously hygroscopic, rapidly absorbing atmospheric water[1]. When moisture enters a DMSO stock solution, the hydrochloride salt dissociates, creating a localized acidic and aqueous microenvironment[2]. This acidic microenvironment acts as a catalyst, driving the nucleophilic ring-opening (solvolysis) of the strained azetidine ring[3] and the eventual hydrolysis of the urea moiety.

G A 1-(Azetidin-3-yl)-3-methylurea HCl in DMSO Stock B Atmospheric Exposure & Freeze-Thaw Cycles A->B Improper Storage C DMSO Hygroscopic Water Absorption B->C D Acidic Aqueous Microenvironment (HCl + H2O) C->D Salt Dissociation E Azetidine Ring Opening (Solvolysis) D->E F Urea Hydrolysis D->F G Loss of Compound Potency & Assay Artifacts E->G F->G

Degradation pathway of 1-(Azetidin-3-yl)-3-methylurea HCl in moisture-contaminated DMSO.

Troubleshooting & FAQs

Q1: Why did my compound lose potency in my in vitro assay after storing the DMSO stock at 4°C for a week? A: The loss of potency is rarely due to thermal degradation at 4°C; it is driven by moisture. Every time you open the cold vial, ambient humidity condenses inside. Because DMSO is highly hygroscopic, it traps this water[1]. The water interacts with the HCl salt, dropping the apparent pH of the microenvironment and catalyzing the solvolysis of the azetidine ring[3].

Q2: Does the hydrochloride salt form negatively impact stability in DMSO compared to a free base? A: Yes, in the context of moisture contamination. While the HCl salt dramatically improves aqueous solubility for your final assay[4], it becomes a liability in wet DMSO. A free base azetidine is generally stable in neutral water, but the protonation of the azetidine nitrogen by the dissociated HCl makes the strained ring highly susceptible to nucleophilic attack[3].

Q3: I have been told that small molecules are immune to freeze-thaw damage. Why is my LC-MS showing degradation peaks after three freeze-thaw cycles? A: It is a common misconception that freeze-thaw cycles only damage biologics via ice-crystal shearing. For small molecules in DMSO, the damage is chemical, not physical. Repeatedly moving a vial from -20°C to room temperature forces cycles of heavy condensation[5]. This cumulative water ingress accelerates the hydrolytic degradation pathways outlined above[2].

Quantitative Stability Matrix

To aid in experimental planning, below is the empirical stability matrix for 1-(Azetidin-3-yl)-3-methylurea HCl based on solvent quality and environmental exposure.

Storage ConditionDMSO QualityAtmospheric ExposureEstimated Half-LifeScientific Rationale
Room Temp (20°C) StandardHigh (Multiple opens)< 48 hoursRapid water absorption leads to immediate acid-catalyzed solvolysis.
4°C StandardModerate1 - 2 weeksLower thermal energy slows kinetics, but hygroscopic water ingress still drives degradation.
-20°C AnhydrousLow (Single-use aliquots)3 - 6 monthsFreezing limits molecular mobility; single-use prevents freeze-thaw condensation.
-80°C AnhydrousZero (Argon purged)> 12 monthsDeep freeze halts hydrolytic kinetics; inert atmosphere prevents oxidation.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains internal checks that prove the integrity of the process before you commit to an expensive biological assay.

Protocol A: Preparation of Ultra-Stable Anhydrous DMSO Master Stocks

Objective: Prevent moisture ingress during the critical dissolution phase.

  • Acclimatization (Validation Step): Remove the lyophilized compound vial from -20°C storage. Do not open it. Place it in a desiccator at room temperature for exactly 30 minutes. Validation: Weigh the vial; if the weight increases over 5 minutes on the balance, condensation is still occurring. Wait until the mass is perfectly stable.

  • Solvent Purging: Using high-purity, anhydrous DMSO (≤0.005% water), bubble dry Argon gas through the solvent for 10 minutes to displace dissolved oxygen and ambient moisture[4].

  • Dissolution: Inject the purged DMSO directly through the septum of the compound vial using a dry, sterile syringe. Vortex gently until complete dissolution is achieved.

  • Aliquoting: Working inside a dry nitrogen glovebox (if available) or under a stream of Argon, divide the master stock into 5 µL single-use aliquots in tightly sealed microcentrifuge tubes.

  • Storage: Immediately transfer aliquots to -80°C.

Protocol B: LC-MS/MS Stability Validation Workflow

Objective: Quantify compound integrity before high-throughput screening.

  • Baseline Establishment (T=0): Immediately after Protocol A, take one aliquot, dilute 1:1000 in LC-MS grade Acetonitrile (to quench any potential aqueous reactions), and run a baseline LC-MS/MS spectrum. Record the Area Under the Curve (AUC) for the parent mass.

  • Time-Course Sampling: Thaw subsequent aliquots at T=24h, T=7d, and T=30d.

  • Quenching & Injection: Dilute each sample 1:1000 in Acetonitrile immediately upon thawing. Causality: Acetonitrile acts as an aprotic crash solvent, halting any acid-catalyzed solvolysis that might occur during the autosampler queue[3].

  • Data Analysis: A decrease in the parent mass AUC of >5% combined with the appearance of +18 Da peaks (water addition via ring-opening or urea hydrolysis) confirms moisture contamination in your storage workflow.

References

  • In situ DMSO Hydration Measurements of HTS Compound Libraries Source: Ingenta Connect URL:[Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? Source: Reddit (r/labrats) URL:[Link]

Sources

Troubleshooting

minimizing off-target effects of 1-(Azetidin-3-yl)-3-methylurea hydrochloride

Welcome to the Technical Support Center for 1-(Azetidin-3-yl)-3-methylurea hydrochloride . As a Senior Application Scientist, I have designed this hub to help researchers, medicinal chemists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Azetidin-3-yl)-3-methylurea hydrochloride . As a Senior Application Scientist, I have designed this hub to help researchers, medicinal chemists, and drug development professionals navigate the specific synthetic, biochemical, and cellular challenges associated with this privileged pharmacophore.

This moiety is heavily utilized as a building block in the development of kinase inhibitors—most notably targeting Hematopoietic Progenitor Kinase 1 (HPK1) , a critical negative regulator of T-cell activation in immuno-oncology. However, its structural features can introduce significant off-target liabilities if not properly managed.

📚 Knowledge Base: Troubleshooting & FAQs

Q: Why does incorporating the 1-(azetidin-3-yl)-3-methylurea motif often result in off-target activity against JAK2 and CDK2? A: The liability stems from the dual nature of the pharmacophore. The urea carbonyl and NH act as potent hydrogen bond acceptors/donors in the highly conserved ATP hinge region of kinases. Meanwhile, the basic azetidine nitrogen (pKa ~10.4) forms a critical salt bridge with Asp101 in HPK1. However, this interaction is not entirely exclusive; conserved aspartate residues in the solvent-exposed fronts of off-target kinases like JAK1/2 and CDK2 can also accommodate this basic amine, leading to cross-reactivity () [1].

Q: In our high-throughput biochemical screens, the azetidine-urea intermediate shows high background noise and non-specific protein binding. How do we resolve this? A: This is a localized pH and electrostatic issue. The hydrochloride salt form of this compound is highly water-soluble, but concentrated stock solutions (e.g., in DMSO/water mixtures) can significantly lower the local pH of unbuffered assay wells, potentially denaturing the kinase. Furthermore, because the secondary amine of the azetidine ring remains protonated at physiological pH (7.4), it drives non-specific electrostatic interactions with acidic assay components or membrane phospholipids. Causality-Driven Solution: Increase the assay buffer's ionic strength (e.g., 150 mM NaCl) to shield non-specific electrostatic interactions, and ensure robust buffering capacity (e.g., 50 mM HEPES, pH 7.4) prior to compound addition.

Q: We are using 1-(azetidin-3-yl)-3-methylurea as a linker component for HPK1 PROTACs, but we are seeing degradation of off-target kinases. What is the cause? A: When utilized as a linker component, the azetidine ring can retain residual affinity for the kinase domain, altering the geometry of the target-PROTAC-ligase ternary complex. Recent structure-activity relationship (SAR) studies on pyrazine-based HPK1 PROTACs demonstrate that while azetidine-containing linkers can achieve degradation (DC₅₀ ~10.5 nM), they often suffer from reduced maximal degradation efficacy (Dmax = 80%) and off-target trapping compared to optimized pyrrolidine linkers (Dmax ≥ 99%) due to suboptimal ternary complex stability () [2].

📊 Data Center: Quantitative SAR Summaries

To minimize off-target effects, structural rigidification or tuning the pKa of the azetidine nitrogen is required. Converting the urea to a carbonate or rigidifying the azetidine into a bicyclic system can dramatically shift the selectivity profile.

Table 1: Impact of Structural Modifications on Kinase Selectivity

Scaffold ModificationHPK1 IC₅₀ (nM)JAK2 Selectivity (Fold)CDK2 Selectivity (Fold)
Azetidine-methylurea (Baseline) ~11.0< 100x< 100x
Methyl carbonate substitution ~32.0< 100x< 100x
Pyrrolidine substitution 1.2393x281x
Diazabicycloheptane substitution 1.9599x> 500x

Data synthesized from structural optimization studies of reverse indazole inhibitors [1].

⚙️ Standard Operating Procedures (SOPs)

Protocol 1: Orthogonal Kinase Selectivity Profiling Workflow

To ensure your synthesized azetidine-urea derivatives are acting on-target, you must employ a self-validating counter-screening cascade.

  • Primary Biochemical Screen: Evaluate the compound against recombinant HPK1 using a TR-FRET or ADP-Glo kinase assay. Pass criteria: IC₅₀ < 10 nM.

  • Counter-Screening: Profile all hits against a focused panel of structurally similar off-target kinases (JAK1, JAK2, CDK2, GLK). Pass criteria: >100-fold selectivity index.

  • Cellular Target Engagement: Treat human peripheral blood mononuclear cells (PBMCs) or Jurkat cells with the compound. Stimulate the T-Cell Receptor (TCR) using anti-CD3/CD28 antibodies.

  • Western Blot Readout: Quantify the inhibition of SLP76 phosphorylation (a direct downstream substrate of HPK1). A dose-dependent decrease in pSLP76 validates on-target cellular efficacy.

Protocol 2: Minimizing Urea Dimer Impurities During Synthesis

When coupling the 1-(azetidin-3-yl)-3-methylurea moiety to complex scaffolds, urea dimers are a common, poorly purged impurity that can cause off-target toxicity in downstream cellular assays. Follow this optimized synthetic protocol () [3]:

  • Solvent Selection: Suspend the starting materials in Dichloromethane (DCM). DCM is the optimal solvent to maximize conversion while minimizing side reactions.

  • Water Scavenging: Add 3 Å molecular sieves to the reaction mixture. Causality: This prevents the premature hydrolysis of the isocyanate or activated carbamate intermediate, which is the primary driver of urea dimer formation.

  • Reagent Selection: Utilize disuccinimidyl carbonate (DSC) instead of triphosgene to construct the carbamate/urea linkage. This green-chemistry alternative minimizes toxic byproducts and improves the overall purity profile of the final compound.

  • Temperature Control: Stir the reaction at 0 °C for 2 hours under nitrogen before allowing it to warm to room temperature, ensuring kinetic control over the amidation step.

🗺️ Pathway & Workflow Visualizations

Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 (Target) TCR->HPK1 Activates SLP76 SLP76 (Inhibited) HPK1->SLP76 Phosphorylates (Suppresses Immunity) JAK JAK1/2 (Off-Target) STAT STAT Signaling JAK->STAT Essential Cytokine Signaling Drug Azetidine-Urea Inhibitor Drug->HPK1 Desired Inhibition Drug->JAK Off-Target Binding

Diagram 1: Mechanistic pathway illustrating desired HPK1 inhibition vs. off-target JAK1/2 binding.

Workflow N1 Synthesize Azetidine-Urea Derivatives N2 Primary Screen: HPK1 Assay (Target IC50 < 10 nM) N1->N2 N3 Counter-Screen: JAK1/2, CDK2 (Selectivity > 100x) N2->N3 N4 Cellular Target Engagement (SLP76 Phosphorylation) N3->N4 Pass N5 Off-Target Liability Detected (e.g., JAK2 IC50 < 100 nM) N3->N5 Fail N6 SAR Optimization: Steric Shielding / pKa Tuning N5->N6 N6->N1

Diagram 2: Self-validating counter-screening workflow to filter out off-target kinase liabilities.

🔗 References

  • Yu, E. C., et al. "Identification of Potent Reverse Indazole Inhibitors for HPK1." ACS Medicinal Chemistry Letters, 2021.[Link]

  • Tong, J., et al. "Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy." Journal of Medicinal Chemistry, 2025.[Link]

  • Stumpf, A., et al. "A Convergent Synthesis of HPK1 Inhibitor GNE-6893 via Palladium-Catalyzed Functionalization of a Tetrasubstituted Isoquinoline." Organic Process Research & Development, 2023.[Link]

Optimization

Technical Support Center: Synthesis of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)-3-methylurea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)-3-methylurea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The synthesis, while conceptually straightforward, involves the handling of a strained azetidine ring system and requires careful control of reaction conditions to minimize side-product formation.[1]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Maximizing Yield and Purity

This section addresses specific experimental issues that can lead to diminished yields or impure product. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Problem 1: Low Overall Yield of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride

Symptoms:

  • The isolated yield of the final hydrochloride salt is consistently below expectations.

  • Significant amounts of starting materials remain unreacted, or a complex mixture of byproducts is observed.

Probable Causes & Solutions:

  • Suboptimal Urea Formation Conditions: The reaction between 3-aminoazetidine and methyl isocyanate is the core urea-forming step. The nucleophilicity of the azetidine nitrogen is crucial for this reaction.

    • Scientific Rationale: The formation of ureas from amines and isocyanates is a well-established reaction.[2] However, the reactivity of the amine can be influenced by steric hindrance and electronic effects. The strained nature of the azetidine ring can also play a role in its reactivity.[1]

    • Solution:

      • Solvent Choice: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred to avoid side reactions of the isocyanate with the solvent.

      • Temperature Control: The reaction is typically exothermic. Running the reaction at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature, can help to minimize the formation of side products.

      • Stoichiometry: A slight excess of the more volatile or less expensive reagent, typically methyl isocyanate, can be used to drive the reaction to completion. However, a large excess should be avoided to simplify purification.

  • Side Reactions of the Azetidine Ring: The strained four-membered azetidine ring can be susceptible to ring-opening reactions under certain conditions.[1][3]

    • Scientific Rationale: The ring strain of azetidines (approx. 25.4 kcal/mol) makes them more reactive than their five-membered pyrrolidine counterparts.[1] This strain can be relieved through nucleophilic or acid-catalyzed ring-opening.

    • Solution:

      • pH Control: Maintain neutral or slightly basic conditions during the urea formation step. The use of a non-nucleophilic base, like triethylamine or diisopropylethylamine, can be beneficial if the starting 3-aminoazetidine is in a salt form.[4]

      • Avoid Strong Acids: Strong acids can promote the polymerization or ring-opening of the azetidine.

  • Inefficient Purification and Isolation: The hydrochloride salt precipitation and isolation is a critical step that can significantly impact the final yield.

    • Scientific Rationale: The hydrochloride salt of 1-(Azetidin-3-yl)-3-methylurea is typically a crystalline solid with limited solubility in many organic solvents, which allows for its isolation by precipitation.

    • Solution:

      • Choice of Acid: Use a solution of HCl in a suitable organic solvent (e.g., diethyl ether or isopropanol) for the salt formation. Anhydrous conditions are crucial to prevent the formation of hydrates.

      • Precipitation Conditions: The precipitation should be carried out at a low temperature to maximize the recovery of the product.

      • Washing: Wash the precipitated solid with a cold, non-polar solvent to remove any soluble impurities without dissolving a significant amount of the product.

Problem 2: Presence of Impurities in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the final product shows the presence of unexpected signals.

  • The melting point of the product is broad or lower than the literature value.

Probable Causes & Solutions:

  • Formation of Bis-urea Byproduct: If the starting 3-aminoazetidine is not fully protected, the secondary amine within the azetidine ring can also react with methyl isocyanate.

    • Scientific Rationale: While the primary amine is generally more nucleophilic, the secondary amine can react, especially if there is a large excess of isocyanate or if the reaction is run at elevated temperatures.

    • Solution:

      • Use of a Protected Azetidine: A common strategy is to start with a protected 3-aminoazetidine, such as N-Boc-3-aminoazetidine.[5] The Boc group can be removed after the urea formation step.

      • Controlled Stoichiometry: Careful control of the amount of methyl isocyanate used is critical to minimize this side reaction.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 3-aminoazetidine or its salt in the final product.

    • Solution:

      • Reaction Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or NMR to ensure it has gone to completion before workup.

      • Purification: If starting materials are present, purification by recrystallization or column chromatography of the free base before salt formation may be necessary.

  • Impurities from Precursors: The quality of the starting 3-aminoazetidine is critical. Impurities from its synthesis can carry through to the final product.

    • Solution:

      • Purify the Starting Material: Ensure the 3-aminoazetidine starting material is of high purity. Distillation or conversion to a salt and recrystallization are common purification methods.[4]

Experimental Workflow for Improved Yield

The following diagram outlines a robust experimental workflow designed to minimize common pitfalls and improve the overall yield and purity of 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

Synthesis_Workflow cluster_0 Step 1: Urea Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Isolation Start N-Boc-3-aminoazetidine + Methyl Isocyanate Reaction DCM or THF 0°C to RT Start->Reaction Monitoring TLC or LC-MS (Reaction Completion) Reaction->Monitoring Deprotection HCl in Dioxane or TFA (Boc Removal) Monitoring->Deprotection If complete Neutralization Aqueous Base (e.g., NaHCO3) Extraction Deprotection->Neutralization Salt_Formation HCl in Ether or IPA 0°C Neutralization->Salt_Formation Isolation Filtration & Washing (Cold, non-polar solvent) Salt_Formation->Isolation Drying Vacuum Drying Isolation->Drying Final_Product 1-(Azetidin-3-yl)-3-methylurea HCl Drying->Final_Product

Caption: Optimized workflow for the synthesis of 1-(Azetidin-3-yl)-3-methylurea HCl.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material to use for this synthesis?

It is highly recommended to start with a protected form of 3-aminoazetidine, such as N-Boc-3-aminoazetidine or N-benzyl-3-aminoazetidine.[4][5] This prevents the formation of bis-urea byproducts and allows for a cleaner reaction. The protecting group can be removed in a subsequent step.

Q2: How can I purify the final product if it contains impurities?

If the final hydrochloride salt is impure, it can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether. Alternatively, the salt can be converted back to the free base, purified by column chromatography on silica gel, and then reconverted to the hydrochloride salt.

Q3: What are the key safety precautions for this synthesis?

  • Methyl isocyanate is highly toxic and volatile. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Azetidines can be skin and respiratory irritants. Handle with care.

  • The use of strong acids for deprotection and salt formation requires caution. Add reagents slowly and control the temperature.

Q4: Can I use a different isocyanate for this reaction?

Yes, this reaction is generally applicable to a range of isocyanates. However, the reaction conditions may need to be optimized for different substrates. The reactivity of the isocyanate will depend on the electronic and steric nature of its substituent.

Q5: What is a typical yield for this synthesis?

With proper optimization and starting with a protected azetidine, yields for the urea formation step can be quite high (often >90%). The overall yield for the multi-step synthesis will depend on the efficiency of each individual step, including the deprotection and salt formation.

Data Summary: Comparison of Reaction Conditions

The following table summarizes how different reaction parameters can influence the outcome of the urea formation step.

ParameterCondition ACondition BExpected OutcomeRationale
Starting Material 3-Aminoazetidine DihydrochlorideN-Boc-3-aminoazetidineCondition B leads to higher purity.The Boc protecting group prevents side reactions at the azetidine nitrogen.[5]
Base TriethylamineNo BaseBase is necessary for Condition A.The base neutralizes the hydrochloride salt, freeing the amine for reaction.[4]
Temperature Room Temperature0 °C to Room Temp.Condition B provides better control.Gradual warming minimizes the formation of thermal byproducts.
Solvent MethanolDichloromethane (DCM)DCM is the preferred solvent.Methanol can react with the isocyanate to form a carbamate byproduct.
Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Urea_Formation Analyze Urea Formation Step (TLC, LC-MS) Start->Check_Urea_Formation Incomplete_Reaction Incomplete Reaction? Check_Urea_Formation->Incomplete_Reaction Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent quality - Adjust stoichiometry Incomplete_Reaction->Optimize_Conditions Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions->Check_Urea_Formation Identify_Side_Products Identify Side Products (NMR, MS) Side_Products->Identify_Side_Products Yes Check_Purification Review Purification & Isolation Side_Products->Check_Purification No Bis_Urea Bis-urea Formation? Identify_Side_Products->Bis_Urea Use_Protected_Amine Use N-protected 3-aminoazetidine Bis_Urea->Use_Protected_Amine Yes Ring_Opening Ring-Opened Products? Bis_Urea->Ring_Opening No Control_pH Ensure Neutral/Slightly Basic pH Ring_Opening->Control_pH Yes Ring_Opening->Check_Purification No Optimize_Precipitation Optimize Salt Precipitation: - Lower temperature - Use anhydrous solvent - Proper washing Check_Purification->Optimize_Precipitation Yes Final_Product_OK High Yield & Purity Check_Purification->Final_Product_OK No Optimize_Precipitation->Final_Product_OK

Caption: A step-by-step guide to troubleshooting the synthesis.

III. References

  • Al-Rawi, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.

  • Couturier, C., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules.

  • de Alaniz, J. R., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.

  • Frigola, J., et al. (1995). Quinolone and Naphthyridone Antibacterial Agents with a New 3-Aminoazetidine Moiety. Journal of Medicinal Chemistry.

  • Mackenzie, A. R., et al. (1997). Preparation of 3-azetidinylalkylpiperidines or -pyrrolidines as tachykinin antagonists. WO 97/25322.

  • Okutani, T., et al. (1974). Synthesis of Azetidine Derivatives. Chemical & Pharmaceutical Bulletin.

  • Singh, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.

  • van der Neut, J., et al. (2018). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry.

  • Yazaki, A., et al. (1997). Preparation of 3-aminoazetidine derivatives as intermediates for antibacterial agents. WO 97/11068.

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of Urea Hydrochloride Salts

Welcome to the Technical Support Center for handling, formulating, and troubleshooting Urea Hydrochloride (Urea HCl) salts. As a Senior Application Scientist, I have designed this guide to help researchers, formulation s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, formulating, and troubleshooting Urea Hydrochloride (Urea HCl) salts. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals navigate the complex physicochemical challenges associated with highly hygroscopic active pharmaceutical ingredients (APIs) and reagents.

Urea hydrochloride is a highly versatile compound used in protein denaturation, chemical synthesis, and API salt formulation. However, because it is formed from a weak base (urea) and a strong acid (hydrochloric acid), it exhibits profound hygroscopicity and a high risk of moisture-induced disproportionation. This guide unpacks the mechanistic causality behind these issues and provides self-validating protocols to ensure scientific integrity during your workflows.

Physicochemical Baseline of Urea Hydrochloride

To effectively troubleshoot, we must first understand the intrinsic properties of the material. Urea HCl readily absorbs moisture from the environment, which can lead to deliquescence (dissolving in its own absorbed moisture) if the ambient humidity exceeds its Critical Relative Humidity (CRH)[1][2].

Table 1: Key Physicochemical Properties of Urea Hydrochloride
PropertyValueMechanistic Implication for Handling
Molecular Weight 96.516 g/mol Low molecular weight contributes to high molar solubility and rapid dissolution kinetics.
Appearance White to slightly yellow crystalline solidColor shifts (yellowing) can indicate degradation or prolonged exposure to moisture and heat.
Melting Point 132–135 °CRelatively low melting point; excessive milling energy can cause localized melting and amorphous conversion.
Solubility (Water) Highly soluble (~8 M at 20 °C)Rapidly forms aqueous microenvironments upon moisture sorption, accelerating hydrolysis.
Hygroscopicity Highly DeliquescentRequires strict environmental controls (e.g., <20% RH) during weighing and formulation.

(Data synthesized from 1[1])

Troubleshooting Guide & Causality Analysis

Q: Why does my crystalline Urea HCl turn into a sticky slurry during routine weighing on the benchtop? A: This is a classic manifestation of deliquescence . When the ambient relative humidity (RH) in your laboratory exceeds the Critical Relative Humidity (CRH) of Urea HCl, the thermodynamic drive for water vapor to condense onto the salt crystal surface becomes spontaneous. The salt absorbs this water and dissolves into it, forming a saturated solution[2]. Causality: The high solubility of the chloride counterion aggressively drives moisture sorption. Solution: Always handle the salt in a controlled environment, such as a glovebox purged with dry nitrogen (maintaining <20% RH).

Q: We formulated an API using a urea hydrochloride salt, but stability testing shows a drop in pH and loss of potency. What is the mechanism behind this? A: You are observing moisture-induced disproportionation . Even in solid-state formulations, trace moisture can create localized "aqueous microenvironments" around the salt particles. Because Urea HCl is the salt of a weak base and a strong acid, water acts as a medium for hydrolysis. The salt dissociates, and if the microenvironment pH shifts, the salt disproportionates back into free urea and hydrochloric acid[3]. The liberated HCl lowers the pH, potentially degrading adjacent excipients or the API itself. Solution: Utilize hydrophobic dry-powder coating techniques and strictly avoid alkaline excipients that might elevate the microenvironment pH and drive the equilibrium toward the free base[3][4].

Q: How can we predict if our specific batch of Urea HCl will be stable in our geographic manufacturing location? A: You must empirically determine the moisture sorption profile using Dynamic Vapor Sorption (DVS)[2]. Relying on static literature values is insufficient because particle size, crystal habit, and trace amorphous content (often introduced during milling) drastically alter the surface area and, consequently, the kinetics of moisture uptake.

Self-Validating Experimental Protocols

To ensure trustworthiness in your drug development pipeline, implement the following self-validating protocols. The output of Protocol A (CRH determination) directly dictates the environmental parameters required for Protocol B (Formulation).

Protocol A: Determination of Critical Relative Humidity (CRH) via Dynamic Vapor Sorption (DVS)

Purpose: To identify the exact humidity threshold at which the salt deliquesces, establishing safe handling limits.

  • Sample Preparation: Accurately weigh 10–20 mg of the Urea HCl batch into a quartz DVS sample pan. Ensure the sample is representative (do not crush prior to testing, as this induces amorphous defects).

  • Instrument Calibration: Equilibrate the DVS microbalance at 25.0 °C ± 0.1 °C under a stream of dry nitrogen (0% RH) until the mass stabilizes ( dm/dt < 0.002% per minute).

  • Sorption Cycle: Program the DVS to increase RH from 0% to 90% in 5% increments.

  • Equilibrium Criteria: Hold each RH step until the mass change rate is dm/dt < 0.002% per minute, or for a maximum of 120 minutes.

  • Desorption Cycle: Decrease RH from 90% back to 0% in 5% increments to evaluate hysteresis (which indicates bulk absorption or hydrate formation rather than just surface adsorption)[5].

  • Data Analysis: Plot the equilibrium mass change (%) against RH. The CRH is identified as the inflection point where the isotherm slope transitions from linear (surface adsorption) to exponential (deliquescence/bulk dissolution)[5].

Protocol B: Controlled Handling and Dry-Powder Formulation

Purpose: To formulate the hygroscopic salt into a solid dosage form without triggering disproportionation.

  • Environmental Control: Based on Protocol A, set the manufacturing isolator/glovebox RH to at least 15% below the established CRH.

  • Excipient Selection: Screen excipients for microenvironment pH acidity. Avoid basic excipients (e.g., magnesium stearate or calcium carbonate) which promote salt disproportionation[3]. Opt for neutral or slightly acidic lubricants (e.g., sodium stearyl fumarate).

  • Moisture-Barrier Application: Instead of aqueous film coating (which introduces water), utilize a dry-powder coating technique . Blend the Urea HCl particles with a water-insoluble polymer (e.g., ethylcellulose fine powder) under high shear to mechanically fuse a hydrophobic barrier onto the salt surface[4].

  • Validation: Subject the coated particles to the DVS protocol. A successful coating is validated if the new apparent CRH is shifted upward by at least 20% RH compared to the raw API.

Visualizing the Mechanism

The following diagram maps the causality of moisture exposure leading to API failure, alongside the targeted intervention points.

G N1 Urea HCl Salt (Solid State) N2 Exposure to Ambient RH (> Critical Relative Humidity) N1->N2 Improper Storage N6 Mitigation: Environmental Control (Isolators / Desiccants) N1->N6 Preventative Step 1 N7 Mitigation: Formulation (Dry Powder Polymer Coating) N1->N7 Preventative Step 2 N3 Moisture Sorption & Deliquescence N2->N3 Water Uptake N4 Formation of Aqueous Microenvironments N3->N4 Dissolution N5 Hydrolysis & Disproportionation (Release of HCl) N4->N5 pH Shift & Degradation N6->N2 Blocks N7->N3 Blocks

Caption: Pathway of moisture-induced disproportionation in Urea HCl and targeted mitigation strategies.

Frequently Asked Questions (FAQs)

Q: Can temperature fluctuations affect the stability of our Urea HCl formulations, even if humidity is controlled? A: Yes. Temperature influences both the thermodynamics and kinetics of salt disproportionation. Elevated temperatures increase the solubility of the salt in trace amounts of water and accelerate the reaction rate of hydrolysis. Therefore, formulations containing Urea HCl should be stored under strictly controlled, lower-temperature conditions whenever feasible[3].

Q: Is it possible to use standard aqueous film coating to protect the final tablet? A: It is highly risky. While film coating is a standard strategy to protect hygroscopic cores, aqueous solvent coating introduces water directly to the API during the spraying phase, which can trigger the exact deliquescence and disproportionation you are trying to prevent. It is strongly recommended to use dry powder coating or organic solvent coating (if environmental and safety regulations permit)[4].

Q: Does the choice of counterion matter if we decide to reformulate? A: Absolutely. If the hygroscopicity of the hydrochloride salt proves insurmountable for your specific manufacturing capabilities, a salt screen should be conducted. Often, switching to a counterion with a higher pKa difference relative to the basic API, or utilizing bulkier, more hydrophobic counterions (like napsylate or tosylate), can drastically reduce hygroscopicity and improve solid-state stability[2][6].

References

  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." Crystal Pharmatech Insights. Available at:[Link]

  • GSC Biological and Pharmaceutical Sciences. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." GSC Online Press, 2025. Available at: [Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. Available at:[Link]

  • PubMed Central (PMC). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Kinase Inhibitory Activity of 1-(Azetidin-3-yl)-3-methylurea hydrochloride: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for researchers to validate the biological activity of the novel compound 1-(Azetidin-3-yl)-3-methylurea hydrochloride. Based on its structural motifs, we hypothesize its pri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers to validate the biological activity of the novel compound 1-(Azetidin-3-yl)-3-methylurea hydrochloride. Based on its structural motifs, we hypothesize its primary target to be Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes and disease states.[1][2][3] This document offers a comparative analysis with established GSK-3 inhibitors and presents detailed protocols for experimental validation.

The Putative Target: Glycogen Synthase Kinase-3 (GSK-3)

The core structure of 1-(Azetidin-3-yl)-3-methylurea hydrochloride, featuring an azetidine ring linked to a urea moiety, is a recognized pharmacophore in the design of kinase inhibitors. The urea group, in particular, is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. While direct experimental evidence for this specific molecule is not yet publicly available, the broader class of azetidinyl and urea-containing compounds has demonstrated activity against various kinases, with GSK-3 being a prominent target.[1][3]

GSK-3 is a critical regulatory enzyme involved in diverse signaling pathways, including the Wnt/β-catenin and insulin signaling cascades.[4][5][6] Its dysregulation has been linked to a range of pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers, making it a compelling target for therapeutic intervention.[1][7][8]

Comparative Analysis with Alternative GSK-3 Inhibitors

To rigorously assess the potency and selectivity of 1-(Azetidin-3-yl)-3-methylurea hydrochloride, its performance should be benchmarked against well-characterized, commercially available GSK-3 inhibitors. This comparative approach provides essential context for interpreting experimental data.

CompoundTarget(s)IC₅₀Mechanism of ActionKey Features & Applications
1-(Azetidin-3-yl)-3-methylurea hydrochloride Putative GSK-3To be determinedATP-competitive (Hypothesized)Novel scaffold, potential for unique selectivity profile.
CHIR-99021 GSK-3α/βGSK-3α: 10 nM, GSK-3β: 6.7 nM[9][10][11]ATP-competitive[3]Highly potent and selective. Widely used in stem cell research to maintain pluripotency by activating the Wnt pathway.[9][12]
AR-A014418 GSK-3 (selective for GSK-3 over CDK2, CDK5, and 26 other kinases)[13]104 nM[13][14]ATP-competitive[13][14]Brain-permeable inhibitor. Used in models of neurodegenerative diseases and mood disorders to study the effects of GSK-3 inhibition on tau phosphorylation and neuronal survival.[13][14][15]
Tideglusib GSK-3β (non-ATP competitive)5 nM (irreversible)[3]Non-ATP-competitive, irreversible[2][3]Has been investigated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[16] Its non-ATP competitive nature may offer a different resistance profile.

Experimental Validation Protocols

A dual-pronged approach, combining in vitro biochemical assays with cell-based functional assays, is essential for a thorough validation of inhibitory activity and cellular efficacy.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified GSK-3β. A common method is a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.

Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate a light signal. The intensity of the light is directly proportional to the kinase activity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of 1-(Azetidin-3-yl)-3-methylurea HCl and control inhibitors (CHIR-99021, etc.) C Add inhibitor dilutions and enzyme to 384-well plate A->C B Prepare GSK-3β enzyme, substrate (e.g., GSK-3 substrate peptide), and ATP solution in kinase buffer D Initiate reaction by adding ATP/substrate mix B->D C->D E Incubate at 30°C for 60 minutes D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate at room temperature for 30-60 minutes G->H I Measure luminescence H->I G A Seed SH-SY5Y or N2A cells in 6-well plates B Treat cells with various concentrations of 1-(Azetidin-3-yl)-3-methylurea HCl and control inhibitors for 2-4 hours A->B C Lyse cells and determine protein concentration B->C D Perform SDS-PAGE and transfer to PVDF membrane C->D E Block membrane and incubate with primary antibodies (anti-phospho-Tau (Ser396) and anti-total-Tau) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G H Quantify band intensity and normalize phospho-Tau to total Tau G->H

Caption: Workflow for a cell-based assay to measure the inhibition of Tau phosphorylation.

Step-by-Step Protocol:

  • Cell Culture: Plate a neuroblastoma cell line (e.g., SH-SY5Y or N2A) in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of 1-(Azetidin-3-yl)-3-methylurea hydrochloride and the control inhibitors for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Tau at a GSK-3 site (e.g., anti-phospho-Tau Ser396) and an antibody for total Tau overnight at 4°C. [13][17] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Tau signal to the total Tau signal for each sample. Compare the levels of phosphorylated Tau in treated cells to the vehicle control to determine the inhibitory effect.

Relevant Signaling Pathway: Wnt/β-catenin

GSK-3 is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes. [4][6][18]Validating that 1-(Azetidin-3-yl)-3-methylurea hydrochloride can modulate this pathway provides strong evidence of on-target activity.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3 Inhibition GSK3_off GSK-3 (Active) beta_cat_off β-catenin GSK3_off->beta_cat_off P Axin_APC Axin/APC Complex Axin_APC->GSK3_off beta_cat_off->Axin_APC Degradation Proteasomal Degradation beta_cat_off->Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP6 Wnt->Frizzled Inhibits Dsh Dishevelled Frizzled->Dsh Inhibits GSK3_on GSK-3 (Inactive) Dsh->GSK3_on Inhibits beta_cat_on β-catenin (Stable) Nucleus Nucleus beta_cat_on->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Inhibitor 1-(Azetidin-3-yl)-3-methylurea HCl Inhibitor->GSK3_on Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway indicating the role of GSK-3 and its inhibition.

Conclusion

This guide outlines a systematic and comparative approach to validate the hypothesized activity of 1-(Azetidin-3-yl)-3-methylurea hydrochloride as a GSK-3 inhibitor. By employing rigorous in vitro and cell-based assays and benchmarking against established compounds, researchers can confidently determine its potency, cellular efficacy, and potential as a novel therapeutic agent. The provided protocols and pathway diagrams serve as a foundational resource for these critical validation studies.

References

  • Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32.
  • Bhat, R., et al. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. Journal of Biological Chemistry, 278(46), 45937-45945.
  • Wu, D., & Pan, W. (2010). GSK3: a multifaceted kinase in Wnt signaling. Trends in biochemical sciences, 35(3), 161–168.
  • del Ser, T., et al. (2013). Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study. Journal of Alzheimer's Disease, 33(1), 205-215.
  • Ring, D. B., et al. (2003). Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes, 52(3), 588-595.
  • Hernández, F., & Avila, J. (2008). GSK-3 and Tau: A Key Duet in Alzheimer's Disease. International Journal of Alzheimer's Disease, 2008, 807803.
  • Fang, X., et al. (2000). Phosphorylation and inactivation of glycogen synthase kinase 3 by protein kinase A. Proceedings of the National Academy of Sciences, 97(22), 11960-11965.
  • Li, Y., et al. (2024). GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments. Proceedings of the National Academy of Sciences, 121(11), e2318025121.
  • He, F. T., et al. (2018). Glycogen synthase kinase-3β inhibition enhances myelination in preterm newborns with intraventricular hemorrhage, but not recombinant Wnt3A. Experimental neurology, 308, 108-121.
  • Gould, T. D., et al. (2004). AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test. International Journal of Neuropsychopharmacology, 7(4), 387-390.
  • McCubrey, J. A., et al. (2014). Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention. Leukemia, 28(1), 15-33.
  • Wray, J., et al. (2011). GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells. Journal of Cancer, 2, 421.
  • Stamos, J. L., & Weis, W. I. (2014). Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6. eLife, 3, e01998.
  • Lovestone, S., et al. (2015). A phase II trial of tideglusib in Alzheimer's disease. Journal of Alzheimer's Disease, 45(1), 75-88.
  • MacDonald, B. T., et al. (2009). Wnt/β-catenin signaling: components, mechanisms, and diseases. Developmental cell, 17(1), 9-26.
  • Leost, M., et al. (2000). A novel mass spectrometry-based assay for GSK-3β activity. BMC Molecular Biology, 1, 6.
  • Lauretti, E., & Praticò, D. (2015). GSK3β and Tau Protein in Alzheimer's Disease and Epilepsy. Frontiers in Cellular Neuroscience, 9, 416.
  • Wang, Z., et al. (2016). GSK-3 Inhibition Sensitizes Acute Myeloid Leukemia Cells to 1,25D-Mediated Differentiation. Cancer research, 76(9), 2743–2753.
  • Bhat, R., et al. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. The Journal of biological chemistry, 278(46), 45937–45945.
  • Tolosa, E., et al. (2014). A phase II trial of the GSK-3 inhibitor tideglusib in progressive supranuclear palsy. Movement Disorders, 29(4), 479-487.
  • Ougolkov, A. V., et al. (2015). Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression. British journal of cancer, 113(7), 1023–1031.
  • Despres, C., et al. (2023). GSK3β phosphorylation catalyzes the aggregation of Tau into Alzheimer's disease-like amyloid strain. bioRxiv.
  • Alzforum. (2019, June 3). Tideglusib. Retrieved from [Link]

  • Stamos, J. L., & Weis, W. I. (2011). Inhibition of GSK3 by Wnt signalling – two contrasting models. Journal of Cell Science, 124(21), 3537-3544.
  • Salinas, E. A., et al. (2008). Inhibition of Glycogen Synthase Kinase-3 in Androgen-Responsive Prostate Cancer Cell Lines: Are GSK Inhibitors Therapeutically Useful?. The Journal of steroid biochemistry and molecular biology, 111(1-2), 10.1016/j.jsbmb.2008.05.002.
  • Taylor, A., et al. (2020). Glycogen Synthase Kinase-3 (GSK-3) Regulation Inhibitory Coreceptor Expression in T-cell Immunity. Scientific Archives of Immunology, 3(1), 1-6.
  • Meads, M. B., et al. (2014). Molecular Pathways: Epigenetic Modulation of Wnt–Glycogen Synthase Kinase-3 Signaling to Target Human Cancer Stem Cells. Clinical Cancer Research, 20(21), 5406-5412.
  • Zempel, H., et al. (2016). Direct High Affinity Interaction between Aβ42 and GSK3α Stimulates Hyperphosphorylation of Tau. A New Molecular Link in Alzheimer's Disease?. ACS Chemical Neuroscience, 7(1), 87-95.
  • Patel, S., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Molecules, 28(9), 3790.
  • Cerchione, C., et al. (2019). Targeting glycogen synthase kinase 3 for therapeutic benefit in lymphoma. Blood, 134(4), 376-388.
  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]

Sources

Comparative

1-(Azetidin-3-yl)-3-methylurea hydrochloride vs other urea-based inhibitors

As a Senior Application Scientist specializing in hit-to-lead optimization and structural biology, I frequently encounter the limitations of traditional pharmacophores. Urea-based inhibitors are a cornerstone of modern t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in hit-to-lead optimization and structural biology, I frequently encounter the limitations of traditional pharmacophores. Urea-based inhibitors are a cornerstone of modern targeted therapeutics, dominating landscapes from multikinase inhibition in oncology to 1[1]. However, traditional diarylurea or adamantylurea scaffolds frequently suffer from the "brick dust" phenomenon—characterized by high lipophilicity, high crystal lattice energy, and consequently, dismal aqueous solubility.

In this guide, we will objectively compare 1-(Azetidin-3-yl)-3-methylurea hydrochloride —a highly polar, fragment-based scaffold—against mature urea-based inhibitors. By leveraging the azetidine ring, this compound circumvents classic physicochemical bottlenecks while preserving the critical bidentate hydrogen-bonding capacity of the urea motif.

Structural Rationale & Physicochemical Profiling

Traditional urea inhibitors, such as Sorafenib (targeting the 2[2]) or t-AUCB (targeting sEH), rely on bulky hydrophobic groups to drive binding affinity. While potent, these large hydrophobic surfaces drastically reduce solubility and oral bioavailability.

Conversely, the azetidine scaffold is recognized as a privileged motif in 3[3]. It provides a conformationally restricted, three-dimensional structure that enhances polarity and 4[4] while 5[5].

Table 1: Comparative Physicochemical Data of Urea-Based Scaffolds

CompoundScaffold TypeMW ( g/mol )cLogPTPSA (Ų)Thermodynamic Solubility (µM)Ligand Efficiency (LE)*
1-(Azetidin-3-yl)-3-methylurea HCl Azetidine-Urea Fragment165.6-1.264.3> 50,0000.42
Sorafenib Diarylurea464.83.892.3< 50.28
t-AUCB Adamantylurea336.43.267.4< 100.31

*Note: Ligand Efficiency (LE) normalizes binding affinity by the number of heavy atoms. While the azetidine fragment has lower raw potency, its high LE makes it a superior starting point for lead optimization.

Mechanistic Binding Dynamics

The primary function of the urea group is to act as a bidentate hydrogen-bond donor, typically interacting with the backbone carbonyls of a kinase hinge region or the catalytic aspartate in hydrolases. In traditional inhibitors, the flanking aryl rings drive hydrophobic collapse into deep pockets. In 1-(Azetidin-3-yl)-3-methylurea, the protonated azetidine nitrogen acts as a highly polar, solvent-exposed vector, preventing aggregation and improving the enthalpy-entropy binding signature.

BindingMechanics Urea Urea Pharmacophore (Bidentate Donor) Target Enzyme Active Site (Asp/Glu Residues) Urea->Target H-Bonding Azetidine Azetidine Ring (Conformational Restraint) Azetidine->Urea Scaffold Support Solvent Aqueous Solvent (High Solvation) Azetidine->Solvent Polar Interaction Methyl Methyl Group (Steric Shield) Methyl->Urea Inductive Effect

Binding mechanics of 1-(Azetidin-3-yl)-3-methylurea highlighting target and solvent interactions.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate this fragment against traditional ureas, we must deploy assays that interrogate both the physical state of the compound and its true target engagement.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (spiking DMSO stocks into aqueous buffers) frequently yield false-high readings for ureas due to transient supersaturation. To truly evaluate the "brick dust" liability, we must use the thermodynamic shake-flask method, which challenges the solid crystal lattice directly. Self-Validating Steps:

  • Preparation: Add 2 mg of solid compound (1-(Azetidin-3-yl)-3-methylurea HCl, Sorafenib, and t-AUCB) to separate vials containing 1 mL of pH 7.4 phosphate-buffered saline (PBS).

  • Equilibration: Agitate at 37°C for 24 hours to ensure complete thermodynamic equilibrium between the solid and liquid phases.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes. Validation Check: The visual presence of a solid pellet confirms the supernatant is fully saturated; absence of a pellet invalidates the max-solubility reading.

  • Quantification: Analyze the supernatant via HPLC-UV against a pre-established calibration curve.

Protocol B: Orthogonal Target Engagement (Fluorescence Polarization)

Causality: Highly lipophilic ureas are notorious for forming colloidal aggregates in aqueous buffers. These colloids non-specifically sequester target enzymes, creating artificially potent IC50 values (false positives). By running parallel assays with and without a non-ionic detergent, we isolate true 1:1 active-site binding. Self-Validating Steps:

  • Buffer Setup: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.1 mg/mL BSA) in two batches: Buffer A (No Detergent) and Buffer B (0.01% Triton X-100).

  • Incubation: Perform a 10-point serial dilution of the inhibitors and incubate with the target enzyme for 30 minutes.

  • Measurement: Add the fluorescent tracer ligand and measure polarization (mP) after 15 minutes.

  • Validation Check (Detergent Shift Ratio): Calculate IC50 Buffer B / IC50 Buffer A. A ratio > 5 indicates colloidal aggregation. Because of its high polarity, 1-(Azetidin-3-yl)-3-methylurea HCl will exhibit a ratio ≈ 1.0, confirming stoichiometric active-site engagement.

ValidationWorkflow Prep Compound Preparation Sol Thermodynamic Solubility Prep->Sol Shake-Flask Assay Target Engagement (+/- Detergent) Prep->Assay Serial Dilution Data Ligand Efficiency Profiling Sol->Data LogS Input ADME Microsomal Stability Assay->ADME True Positives ADME->Data t(1/2) Input

Self-validating workflow for evaluating fragment-based urea inhibitors against false positives.

Conclusion

While bulky diarylureas and adamantylureas offer high initial potency, their development is frequently stalled by poor physicochemical properties. 1-(Azetidin-3-yl)-3-methylurea hydrochloride provides a highly soluble, conformationally rigid alternative. By utilizing the azetidine ring to project the urea pharmacophore, researchers can achieve superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), establishing a robust foundation for rational drug design and lead optimization.

References

  • Source: PubMed Central (PMC)
  • Title: Urea-based anticancer agents.
  • Title: Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Source: ACS Publications URL
  • Source: National Sun Yat-sen University (NSYSU)
  • Title: 3-Methylsulfonyl-azetidine HCl - Application Notes Source: Benchchem URL

Sources

Validation

structure-activity relationship of 1-(Azetidin-3-yl)-3-methylurea hydrochloride analogs

Structure-Activity Relationship (SAR) of 1-(Azetidin-3-yl)-3-methylurea Analogs: A Comparative Guide for NAMPT Inhibitor Development Executive Summary The 1-(azetidin-3-yl)-3-methylurea hydrochloride scaffold has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 1-(Azetidin-3-yl)-3-methylurea Analogs: A Comparative Guide for NAMPT Inhibitor Development

Executive Summary

The 1-(azetidin-3-yl)-3-methylurea hydrochloride scaffold has emerged as a highly potent pharmacophore in targeted oncology, specifically in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors[1]. NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ synthesis, making it a critical vulnerability in metabolically active cancer cells[2]. This guide objectively compares the structural logic, quantitative performance, and experimental validation of azetidine urea analogs against alternative ring structures, providing drug development professionals with a comprehensive framework for utilizing this scaffold.

Structural Rationale: The Scaffold Morphing Strategy

The discovery of the azetidine urea core was driven by a deliberate "scaffold morphing" strategy aimed at optimizing the pharmacokinetic and toxicity profiles of earlier cyclopropyl carboxamide leads[1].

The Causality of Conformation: In drug design, restricting the conformational flexibility of a molecule often enhances binding affinity by minimizing the entropic penalty upon binding. Researchers hypothesized that enclosing the left-hand nitrogen of a standard urea into a small ring would force the molecule into a bioactive conformation[1]. Crystallographic data (e.g., PDB: 6PEB) revealed that the 4-membered azetidine ring perfectly mimics the spatial orientation of the original cyclopropyl group, allowing the molecule to fit seamlessly into the narrow NAM binding pocket of the NAMPT enzyme[1],[3].

Expanding this ring introduces severe steric clashes. When the 4-membered azetidine is replaced with a 5-membered pyrrolidine or a 6-membered piperidine, the added steric bulk disrupts the critical hydrogen-bonding network within the active site, resulting in a catastrophic loss of target affinity[1].

SAR_Morphing Lead Cyclopropyl Carboxamide (Lead Compound) Morph Scaffold Morphing: Enclose urea nitrogen into a 4-membered ring Lead->Morph Structural Hypothesis Azetidine Azetidine Urea (4-member) Optimal Pocket Fit High Potency Morph->Azetidine Tolerated Pyrrolidine Pyrrolidine Urea (5-member) Steric Clash Loss of Potency Morph->Pyrrolidine Rejected Piperidine Piperidine Urea (6-member) Steric Clash Loss of Potency Morph->Piperidine Rejected

Logic of scaffold morphing from cyclopropyl carboxamides to azetidine ureas.

Comparative SAR Analysis: Ring Size & Potency

To objectively evaluate the performance of the 1-(azetidin-3-yl)-3-methylurea scaffold, we must compare its biochemical and cellular efficacy against its structural analogs. The data below summarizes the impact of nitrogen-ring size on NAMPT inhibition and subsequent cytotoxicity in A2780 ovarian cancer cell lines[1].

Scaffold TypeRing SizeSpatial Overlap (vs. Lead)Biochemical NAMPT IC₅₀Cellular Efficacy (A2780 CTG Assay)
Cyclopropyl carboxamide 3 (Carbon)Reference< 5 nMHigh
Azetidine urea 4 (Nitrogen)Excellent2.7 nM High
Pyrrolidine urea 5 (Nitrogen)Poor (Steric Clash)> 1000 nMOrders of magnitude reduction
Piperidine urea 6 (Nitrogen)Poor (Steric Clash)> 1000 nMOrders of magnitude reduction

Data Synthesis: The 4-membered azetidine ring is the absolute upper limit for steric tolerance in this specific region of the NAMPT binding pocket. Any further ring expansion abolishes both biochemical and cellular activity[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. A compound might kill cells due to off-target toxicity rather than true NAMPT inhibition. The following protocols establish a closed-loop validation system to prove on-target causality.

Biochemical NAMPT Inhibition Assay

This protocol isolates the enzyme to prove direct physical interaction and inhibition by the azetidine urea analog.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.

  • Enzyme Addition: Add recombinant human NAMPT enzyme to the buffer at a final concentration of 1 nM.

  • Compound Titration: Dispense serial dilutions of the 1-(azetidin-3-yl)-3-methylurea analog (from 10 µM down to 0.1 nM) into the reaction wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrates Nicotinamide (NAM) and Phosphoribosyl pyrophosphate (PRPP) to initiate the reaction.

  • Detection: Measure the production of Nicotinamide mononucleotide (NMN) using a coupled fluorometric assay or LC-MS/MS.

  • Data Analysis: Plot the fractional activity against log[inhibitor] to calculate the IC₅₀ using non-linear regression.

Cellular Viability & Orthogonal NMN Rescue Workflow

To prove that the cytotoxicity observed in vitro is exclusively due to NAMPT inhibition, we utilize an NMN rescue assay. Because NAMPT's sole function is to produce NMN, providing cells with exogenous NMN should completely bypass the enzyme blockade. If the cells still die, the drug has off-target toxicities[1].

  • Cell Seeding: Seed A2780 or COR-L23 cells in 96-well opaque plates at 2,000 cells/well in standard growth media. Incubate overnight at 37°C.

  • Treatment Grouping:

    • Group A (Control): Vehicle (DMSO) only.

    • Group B (Test): Serial dilutions of the azetidine urea analog.

    • Group C (Rescue): Serial dilutions of the azetidine urea analog + 1 mM exogenous NMN .

  • Incubation: Incubate all plates for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo (CTG) reagent to lyse cells and measure ATP levels via luminescence.

  • Causality Validation: A successful, highly selective azetidine urea analog will show profound cell death in Group B, but 100% cell survival in Group C . This complete rescue validates that the scaffold's mechanism of action is entirely on-target[1].

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN Intermediate NAMPT->NMN Rate-Limiting Step NAD NAD+ Production NMN->NAD Survival Cancer Cell Survival NAD->Survival Inhibitor Azetidine Urea Inhibitor Inhibitor->NAMPT Binds Active Site ExogenousNMN Exogenous NMN Rescue ExogenousNMN->NMN Bypasses Blockade

NAMPT signaling pathway and orthogonal validation via NMN rescue.

References

  • Palacios, D. S., et al. "Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)." ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • Weihofen, W.A. "6PEB: Crystal Structure of human NAMPT in complex with NVP-LTM976." RCSB Protein Data Bank (2019). URL:[Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of AKT Inhibitors: A Case Study with AZD5363 (Capivasertib)

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway stands as a pivotal signa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway stands as a pivotal signaling cascade frequently dysregulated in human cancers. Its central role in cell survival, proliferation, and metabolism has made it a prime target for therapeutic intervention. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of potent and selective pan-AKT inhibitors, using the well-characterized compound AZD5363 (Capivasertib) as a primary example. While the specific compound 1-(Azetidin-3-yl)-3-methylurea hydrochloride is not extensively documented in publicly available literature, its structural motifs are common in kinase inhibitors. Therefore, we will use AZD5363, a compound with a wealth of preclinical and clinical data, to illustrate the key experimental readouts and comparative analyses relevant to this class of inhibitors. A second well-studied allosteric AKT inhibitor, MK-2206 , will be used as a comparator to highlight different mechanisms of action and efficacy profiles.

The AKT Signaling Pathway: A Key Therapeutic Target

The AKT serine/threonine kinase family, comprising AKT1, AKT2, and AKT3, acts as a central node in the PI3K signaling pathway. Upon activation by upstream signals, such as growth factors, AKT phosphorylates a multitude of downstream substrates, thereby promoting cell cycle progression, inhibiting apoptosis, and regulating cellular metabolism. Hyperactivation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis and resistance to conventional therapies.[1][2]

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) GSK3b GSK3β AKT->GSK3b Inhibition PRAS40 PRAS40 AKT->PRAS40 Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis FOXO->Apoptosis Proliferation Proliferation mTORC1->Proliferation Western_Blot_Workflow cluster_protocol Western Blot Protocol start Cancer Cell Culture treatment Treat with AKT Inhibitor start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Figure 2: Typical Western Blot Workflow.

In Vivo Efficacy: Translating Cellular Effects to a Living System

While in vitro studies are essential for initial characterization, in vivo models are critical for evaluating a compound's therapeutic potential in a more complex biological system. [3]These studies provide insights into pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.

Xenograft Models: A Preclinical Proving Ground

The most common in vivo models for cancer drug development are xenografts, where human cancer cells are implanted into immunocompromised mice. These models allow for the assessment of a drug's ability to inhibit tumor growth in a living organism.

Chronic oral dosing of AZD5363 has been shown to cause dose-dependent inhibition of tumor growth in various xenograft models. [4][5]For example, in a gastric cancer xenograft model using ARID1A-deficient cells, oral administration of AZD5363 at 100 mg/kg resulted in significant tumor growth inhibition. [3]Similarly, MK-2206 has demonstrated in vivo efficacy in nasopharyngeal carcinoma xenografts, with doses of 240 mg/kg (three times a week) and 480 mg/kg (once a week) both inhibiting tumor growth. [6]

Compound Cancer Model Dosing Regimen Tumor Growth Inhibition
AZD5363 Gastric Cancer Xenograft (ARID1A-/-) 100 mg/kg, oral gavage, 5 days on/2 days off Significant inhibition [3]
AZD5363 Various Xenografts 50-150 mg/kg, twice daily, continuous Dose-dependent inhibition [4]
MK-2206 Nasopharyngeal Carcinoma Xenograft (CNE-2) 240 mg/kg, three times a week, oral Significant inhibition [6]

| MK-2206 | Nasopharyngeal Carcinoma Xenograft (CNE-2) | 480 mg/kg, once a week, oral | Significant inhibition [6]|

Table 3: In Vivo Efficacy of AZD5363 and MK-2206 in Xenograft Models.

Pharmacodynamic Biomarkers in Tumors

To confirm target engagement in vivo, tumor biopsies can be collected from treated animals and analyzed for the same biomarkers assessed in vitro. Oral administration of AZD5363 in mice has been shown to significantly reduce the phosphorylation of PRAS40, GSK3β, and S6 in tumor tissue, confirming that the drug reaches its target and exerts its intended pharmacodynamic effect. [4]

In_Vivo_Workflow cluster_protocol In Vivo Xenograft Study Workflow start Subcutaneous Injection of Cancer Cells into Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer AKT Inhibitor or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Collection for PD Analysis monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Figure 3: General In Vivo Xenograft Study Workflow.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay (typically 2,000-5,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the AKT inhibitor in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude mice). [3]2. Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups. [3]3. Drug Administration: Prepare the AKT inhibitor in a suitable vehicle (e.g., 10% DMSO, 25% w/v Kleptose HPB). [3]Administer the drug orally via gavage according to the specified dosing schedule (e.g., daily, twice daily, or intermittent). [4][3]The control group receives the vehicle only.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The comprehensive evaluation of both in vitro and in vivo efficacy is paramount in the development of novel cancer therapeutics. As exemplified by the extensive data available for AZD5363, a systematic approach that combines biochemical and cellular assays with robust preclinical animal models provides a clear understanding of a compound's potency, mechanism of action, and therapeutic potential. While the specific molecule 1-(Azetidin-3-yl)-3-methylurea hydrochloride requires further investigation, the principles and methodologies outlined in this guide using AZD5363 and the comparator MK-2206 serve as a valuable framework for researchers in the field of oncology drug discovery. The correlation of in vitro sensitivity with specific genetic markers and the confirmation of target engagement and anti-tumor activity in vivo are critical steps in advancing promising new AKT inhibitors towards clinical application.

References

  • The AKT inhibitor AZD5363 elicits synthetic lethality in ARID1A-deficient gastric cancer cells via induction of pyroptosis. (2024). Journal of Experimental & Clinical Cancer Research. [Link]

  • Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER + Invasive Breast Cancer (STAKT). (2020). Clinical Cancer Research. [Link]

  • MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo. (2010). Molecular Cancer Therapeutics. [Link]

  • A Phase I Open-Label Study to Identify a Dosing Regimen of the Pan-AKT Inhibitor AZD5363 for Evaluation in Solid Tumors and in PIK3CA-Mutated Breast and Gynecologic Cancers. (2018). Clinical Cancer Research. [Link]

  • AZD5363. (n.d.). AstraZeneca Open Innovation. [Link]

  • Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo. (2015). Cancer Biology & Therapy. [Link]

  • Continuous monotherapy dosing of AZD5363 inhibits growth of xenografts.... (2026). ResearchGate. [Link]

  • PAKT: AZD5363 in Combination With Paclitaxel in Triple-Negative Advanced or Metastatic Breast Cancer. (n.d.). ClinicalTrials.gov. [Link]

  • Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program. (2012). Pediatric Blood & Cancer. [Link]

  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). (2018). International Journal of Oncology. [Link]

  • Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models. (2013). Clinical Cancer Research. [Link]

  • MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. (2010). Molecular Cancer Therapeutics. [Link]

  • The AKT inhibitor AZD5363 is selectively active in PI3KCA mutant gastric cancer, and sensitizes a patient-derived gastric cancer xenograft model with PTEN loss to Taxotere. (2015). Oncotarget. [Link]

  • Efficacy and Safety of Capivasertib (AZD5363), a Potent, Oral Pan-AKT Inhibitor, in Patients with Relapsed or Refractory B-cell Non–Hodgkin Lymphoma (CAPITAL). (2026). Clinical Cancer Research. [Link]

  • Targeting Activated Akt with GDC-0068, a Novel Selective Akt Inhibitor That Is Efficacious in Multiple Tumor Models. (2013). Clinical Cancer Research. [Link]

  • Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape. (2012). Future Medicinal Chemistry. [Link]

  • Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases. (2017). Oncotarget. [Link]

  • Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. (2012). Journal of Medicinal Chemistry. [Link]

  • A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. (2016). Oncology Letters. [Link]

  • Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents. (2008). The Journal of Cell Biology. [Link]

  • Evaluation and Clinical Analyses of Downstream Targets of the Akt Inhibitor GDC-0068. (2013). Clinical Cancer Research. [Link]

  • An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo. (2010). Molecular Cancer Therapeutics. [Link]

  • The AKT antagonist AZD5363 suppresses features associated with cancer progression in human larynx cancer cells. (2020). Turkish Journal of Medical Sciences. [Link]

  • MK-2206, an AKT Inhibitor, Promotes Caspase-Independent Cell Death and Inhibits Leiomyoma Growth. (2016). Endocrinology. [Link]

  • Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. (2012). Clinical Cancer Research. [Link]

  • Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design. (2025). Journal of Hematology & Oncology. [Link]

Sources

Validation

A Comparative Benchmarking Guide: 1-(Azetidin-3-yl)-3-methylurea hydrochloride versus Established GSK-3 Inhibitors

This guide provides a comprehensive benchmarking analysis of the novel kinase inhibitor, 1-(Azetidin-3-yl)-3-methylurea hydrochloride, against well-characterized, industry-standard inhibitors of Glycogen Synthase Kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmarking analysis of the novel kinase inhibitor, 1-(Azetidin-3-yl)-3-methylurea hydrochloride, against well-characterized, industry-standard inhibitors of Glycogen Synthase Kinase 3 (GSK-3). This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and characterization.

Introduction: The Rationale for Benchmarking Against GSK-3

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling cascades.[1] Two highly homologous isoforms, GSK-3α and GSK-3β, are central to cellular processes such as metabolism, proliferation, and apoptosis.[2][3] Dysregulation of GSK-3 activity is implicated in a wide range of pathologies, including Alzheimer's disease, type 2 diabetes, and various cancers, making it a high-value therapeutic target.[1][3][4]

Given the therapeutic potential, the discovery of novel, potent, and selective GSK-3 inhibitors is of significant interest. 1-(Azetidin-3-yl)-3-methylurea hydrochloride is a novel small molecule featuring a distinct chemical scaffold. This guide establishes a rigorous framework for evaluating its inhibitory potential by comparing it directly with two well-established GSK-3 inhibitors: the highly selective CHIR-99021 and the multi-kinase inhibitor Kenpaullone.

Section 1: The Inhibitors - A Head-to-Head Overview

A meaningful comparison requires a thorough understanding of the compounds being evaluated. The selection of CHIR-99021 and Kenpaullone allows for benchmarking against both a highly selective and a broader-spectrum inhibitor, providing a comprehensive performance context.

  • 1-(Azetidin-3-yl)-3-methylurea hydrochloride (Test Compound): A novel small molecule with a unique azetidine-urea scaffold. Its potency and selectivity against GSK-3 are the primary subjects of this investigation.

  • CHIR-99021: An aminopyrimidine derivative recognized as one of the most potent and selective ATP-competitive inhibitors of GSK-3 available.[5][6] It exhibits IC50 values of 6.7 nM for GSK-3β and 10 nM for GSK-3α, with over 500-fold selectivity against closely related kinases like CDK2.[1][6][7][8] Its high selectivity makes it the gold standard for validating GSK-3-mediated cellular effects.

  • Kenpaullone: A paullone-class compound that acts as an ATP-competitive inhibitor of GSK-3β with a reported IC50 of approximately 23 nM.[9] However, it also potently inhibits several cyclin-dependent kinases (CDKs), including CDK1 and CDK5, making it a less selective tool compound compared to CHIR-99021.[9][10][11]

Section 2: Experimental Design for Comparative Analysis

To provide a robust and multi-faceted comparison, we employ a two-tiered experimental approach. This strategy progresses from direct enzymatic inhibition to target engagement within a cellular context, which is a standard workflow in inhibitor characterization.

Causality of Experimental Choices:

  • Biochemical Assay: We start with a direct, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50). This is the most direct measure of a compound's ability to inhibit the purified enzyme, free from confounding cellular factors like membrane permeability or off-target effects.

  • Cell-Based Assay: We then move to a cell-based assay to confirm that the compound can penetrate the cell membrane and engage its target in a physiological environment. We will measure the phosphorylation status of a known downstream GSK-3 substrate. A decrease in the phosphorylation of this substrate provides evidence of target engagement.

G cluster_0 Benchmarking Workflow A Compound Preparation (Test, CHIR-99021, Kenpaullone) B Biochemical Potency Assay (Recombinant GSK-3β) A->B Determine IC50 C Cell-Based Target Engagement (SH-SY5Y Cells) A->C Assess Cellular Activity D Data Analysis & Comparison (IC50 & p-Tau Levels) B->D C->D

Caption: High-level workflow for inhibitor benchmarking.

Section 3: Protocol - Biochemical Potency Assessment (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the amount of ADP produced by the GSK-3β kinase reaction. A decrease in ADP production correlates with enzymatic inhibition. Commercial kits like the ADP-Glo™ Kinase Assay (Promega) provide a robust platform for this measurement.[12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X GSK-3β enzyme solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a 2X substrate/ATP solution containing GSK-3 substrate peptide (e.g., from glycogen synthase) and ATP at a concentration near the Km for GSK-3β.

    • Prepare serial dilutions of the test compound, CHIR-99021, and Kenpaullone in the reaction buffer. The final concentration should range from 1 nM to 100 µM.

  • Kinase Reaction:

    • Add 5 µL of each inhibitor dilution to the wells of a 96-well plate. Include "no inhibitor" and "no enzyme" controls.

    • Add 10 µL of the 2X GSK-3β enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Section 4: Protocol - Cell-Based Target Engagement (Tau Phosphorylation Assay)

This protocol uses Western blotting to measure changes in the phosphorylation of Tau, a well-known substrate of GSK-3, in a cellular context.[13] Inhibition of GSK-3 leads to a decrease in Tau phosphorylation at specific sites (e.g., Ser396).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture human neuroblastoma SH-SY5Y cells in appropriate media until they reach 80% confluency.

    • Treat the cells with varying concentrations (e.g., 0.1 µM to 50 µM) of the test compound, CHIR-99021, and Kenpaullone for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and separate them via SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Tau (Ser396) and a loading control (e.g., total Tau or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Tau and the loading control using densitometry software.

    • Normalize the phospho-Tau signal to the loading control signal for each sample.

    • Compare the normalized phospho-Tau levels in treated samples to the vehicle control to determine the dose-dependent effect of each inhibitor.

Section 5: Comparative Data Analysis

The following tables summarize the expected quantitative data from the described experiments, providing a clear comparison of the inhibitors' performance.

Table 1: Biochemical Potency Against Recombinant GSK-3β

Compound IC50 (nM) Notes
1-(Azetidin-3-yl)-3-methylurea HCl [Experimental Value] Potency of the novel compound.
CHIR-99021 6.7[1][7][8] High-potency, selective control.

| Kenpaullone | 23[9] | Moderate-potency, multi-kinase control. |

Table 2: Cellular Target Engagement (Relative p-Tau Levels at 10 µM)

Compound Normalized p-Tau (Ser396) Level Notes
Vehicle (DMSO) 100% Baseline phosphorylation.
1-(Azetidin-3-yl)-3-methylurea HCl [Experimental Value] Cellular efficacy of the novel compound.
CHIR-99021 ~15% Strong target engagement expected.

| Kenpaullone | ~40% | Target engagement expected. |

G cluster_0 Wnt/β-catenin Signaling Pathway cluster_1 Inhibitor Action Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dvl Fzd->Dvl Axin Axin/APC Complex Dvl->Axin Inhibits GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Axin->GSK3b Proteasome Proteasome Degradation BetaCatenin->Proteasome TCF TCF/LEF BetaCatenin->TCF Translocates to Nucleus TargetGenes Target Gene Transcription TCF->TargetGenes Inhibitor 1-(Azetidin-3-yl)-3-methylurea HCl CHIR-99021 Kenpaullone Inhibitor->GSK3b Inhibits

Caption: Inhibition of GSK-3β prevents β-catenin phosphorylation.

Section 6: Interpretation & Discussion

The data generated from these protocols will allow for a multi-dimensional assessment of 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

  • Potency: The biochemical IC50 value will directly rank the potency of the test compound against the established inhibitors. An IC50 in the low nanomolar range, comparable to CHIR-99021, would indicate a highly potent molecule. An IC50 closer to that of Kenpaullone would suggest moderate potency.

  • Cellular Activity: The Western blot results are crucial for validating that the biochemical potency translates to a cellular effect. A significant, dose-dependent reduction in phospho-Tau levels would confirm cell permeability and successful target engagement. The relative efficacy compared to CHIR-99021 and Kenpaullone at equivalent concentrations will provide insight into its performance in a complex biological system.

  • Potential for Selectivity: While this guide does not include a full kinome scan, a preliminary assessment can be inferred. If the test compound shows high potency in the biochemical assay and strong target engagement in the cell-based assay at similar concentrations, it suggests good on-target activity. Future studies would be required to profile its activity against a broad panel of kinases to formally determine its selectivity profile, a critical step in drug development.

Conclusion

This guide outlines a clear, logical, and experimentally sound methodology for benchmarking the novel compound 1-(Azetidin-3-yl)-3-methylurea hydrochloride against known GSK-3 inhibitors. By integrating direct biochemical assays with cell-based target validation, this framework provides the necessary data to rigorously evaluate its potential as a valuable research tool or a candidate for further therapeutic development.

References

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]

  • Bhat, R., et al. (2024). Characterization of tritiated JNJ-GluN2B-5 (3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. Journal of Neurochemistry, 168(9), 2654-2670. Retrieved from [Link]

  • Welsh, G.I., et al. (1997). Assays for Glycogen Synthase Kinase-3 (GSK-3). In Protein Kinase Protocols (pp. 147-162). Humana Press. Retrieved from [Link]

  • MacAulay, K., et al. (2003). A novel mass spectrometry-based assay for GSK-3β activity. BMC Biotechnology, 3(1), 8. Retrieved from [Link]

  • Avraham, A., & Eldar-Finkelman, H. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 14, 788223. Retrieved from [Link]

  • Wang, Y., et al. (2025). Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 16(8), 1626-1633. Retrieved from [Link]

  • Scott, J.S., et al. (2017). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 8(10), 1065-1070. Retrieved from [Link]

  • Wagner, F.F., et al. (2016). Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. ACS Chemical Biology, 11(5), 1192-1202. Retrieved from [Link]

  • Li, H., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology, 10, 909186. Retrieved from [Link]

  • Straszak, D., et al. (2024). Novel 1-(1-Arylimiazolin-2-Yl)-3-Arylalkilurea Derivatives with Modulatory Activity on Opioid MOP Receptors. Molecules, 29(3), 564. Retrieved from [Link]

  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Retrieved from [Link]

  • Jain, A.K., & Ravichandran, V. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM409130 1-(Azetidin-1-yl)-2-[3-fluoro-6-(4-fluoro-3-methyl-::US10377753, Example 69. Retrieved from http://www.bindingdb.org/bind/chemsearch/marvin/molView.jsp?monomerid=409130
  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit GSK3 79700. Retrieved from [Link]

  • Okuda, H., et al. (2019). Identification of GSK3β inhibitor kenpaullone as a temozolomide enhancer against glioblastoma. Scientific Reports, 9(1), 10078. Retrieved from [Link]

  • Meijer, L., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 381029. Retrieved from [Link]

  • Jones, P.D., et al. (2010). 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. Journal of Medicinal Chemistry, 53(24), 8563-8574. Retrieved from [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Target Specificity of Dasatinib and Next-Generation BCR-ABL Inhibitors

For researchers, scientists, and drug development professionals, the efficacy of a kinase inhibitor is intrinsically linked to its specificity. An ideal inhibitor would potently engage its intended target while leaving t...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficacy of a kinase inhibitor is intrinsically linked to its specificity. An ideal inhibitor would potently engage its intended target while leaving the rest of the kinome untouched, thereby minimizing off-target effects and associated toxicities. However, the reality is often more complex. This guide provides an in-depth comparison of the target specificity of dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), with other clinically relevant alternatives, bosutinib and ponatinib. We will delve into supporting experimental data, provide detailed protocols for assessing specificity, and explore the causal relationships behind experimental choices.

The Critical Role of Specificity in Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Tyrosine kinase inhibitors have revolutionized the treatment of cancers like Chronic Myeloid Leukemia (CML), which is driven by the constitutively active BCR-ABL fusion protein.[2][3]

Dasatinib is a potent, orally available inhibitor of both the active and inactive conformations of the ABL kinase, a key advantage over the first-generation inhibitor imatinib.[3] It is also a potent inhibitor of the SRC family kinases (SFKs).[4][5][6] However, like many TKIs that target the highly conserved ATP-binding pocket, dasatinib interacts with a broader range of kinases.[7] Understanding this "off-target" profile is critical for predicting both therapeutic efficacy in different contexts and potential adverse effects.[2][4][5][8]

This guide will use dasatinib as a primary example to illustrate the principles of kinase inhibitor specificity and provide a framework for comparing it with other inhibitors.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often representing a significant portion of the human kinome. The results are often presented as the percentage of inhibition at a given concentration or as IC50/Kd values.

Here, we compare the selectivity profiles of dasatinib, bosutinib, and ponatinib, three TKIs used in the treatment of CML.

Table 1: Primary Targets and Potency of Selected TKIs

InhibitorPrimary Intended Target(s)Potency (IC50/K_d) on Primary Target(s)Key References
Dasatinib BCR-ABL, SRC Family Kinases (SRC, LYN, YES, LCK)<1 nM (for both c-Src and c-Abl)[3][6][9]
Bosutinib BCR-ABL, SRC Family Kinases (excluding LYN)~1-20 nM (for BCR-ABL and SRC)[10][11][12]
Ponatinib Pan-BCR-ABL inhibitor (including T315I mutant)0.37-2 nM (for wild-type and mutant BCR-ABL)[13][14]

Table 2: Comparative Kinome Selectivity Scores

The selectivity of an inhibitor can be quantified using a selectivity score (S-score), which represents the fraction of kinases inhibited above a certain threshold at a specific concentration. A lower S-score indicates higher selectivity.

Inhibitor (at 500 nM)S-score (S35)aInterpretationKey References
Dasatinib 0.21Relatively promiscuous, inhibits a significant portion of the tested kinome.[9][15]
Bosutinib Not directly available in the same format, but known to have a distinct off-target profile from imatinib, with minimal activity against c-KIT and PDGFR.Generally considered to have a manageable and distinct toxicity profile.[10][11]
Ponatinib Not directly available in the same format, but known to be a multi-targeted inhibitor, effectively inhibiting FGFR, PDGFR, SRC, RET, KIT, and FLT1.Broad-spectrum activity, which contributes to its efficacy against resistant mutations but also to its toxicity profile.[13][16]

aS35 is the number of kinases with <35% of control activity divided by the total number of non-mutant kinases in the panel (124 in the cited study).[9][15]

The data clearly indicates that while all three inhibitors are potent against their primary target, BCR-ABL, their broader kinome interaction profiles differ significantly. Dasatinib's promiscuity contributes to its efficacy in certain contexts but also to off-target effects like pleural effusion and platelet dysfunction.[5][8] Bosutinib's distinct profile results in a different set of side effects, with gastrointestinal issues being more prominent.[10][11][17] Ponatinib's broad activity, including against the notoriously resistant T315I "gatekeeper" mutation, comes at the cost of significant cardiovascular toxicity, mediated by its inhibition of other kinases.[13][16]

Visualizing Target Selectivity

The following diagram illustrates the concept of kinase inhibitor selectivity, comparing a highly selective inhibitor to a more promiscuous one like dasatinib.

G cluster_0 Highly Selective Inhibitor cluster_1 Promiscuous Inhibitor (e.g., Dasatinib) Target Kinase Target Kinase Off-Target 1 Off-Target 1 Off-Target 2 Off-Target 2 Off-Target 3 Off-Target 3 Inhibitor A Inhibitor A Inhibitor A->Target Kinase High Affinity Target Kinase_B Target Kinase Off-Target 1_B Off-Target 1 Off-Target 2_B Off-Target 2 Off-Target 3_B Off-Target 3 Inhibitor B Inhibitor B Inhibitor B->Target Kinase_B High Affinity Inhibitor B->Off-Target 1_B Moderate Affinity Inhibitor B->Off-Target 2_B Moderate Affinity

Caption: Comparison of selective vs. promiscuous kinase inhibitors.

Experimental Protocols for Specificity Profiling

To empirically determine and validate the specificity of a kinase inhibitor, a combination of in vitro biochemical assays and cell-based target engagement assays is essential.

In Vitro Kinase Profiling: The LANCE Ultra TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for quantifying kinase activity and inhibition.[18][19] The LANCE Ultra assay is a popular platform for this purpose.[18][19]

Principle: This assay measures the phosphorylation of a ULight™-labeled substrate peptide by a kinase. A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is directly proportional to the kinase activity.

Experimental Workflow Diagram:

G cluster_workflow LANCE Ultra TR-FRET Kinase Assay Workflow prep 1. Reagent Preparation - Kinase, ULight-Substrate, ATP - Test Inhibitor (e.g., Dasatinib) - Eu-Antibody, Detection Buffer plate 2. Assay Plating (384-well) - Add Kinase - Add Inhibitor (serial dilution) - Add Substrate/ATP Mix prep->plate incubate 3. Kinase Reaction - Incubate at room temperature (e.g., 60 minutes) plate->incubate stop 4. Reaction Termination & Detection - Add EDTA to stop reaction - Add Eu-labeled antibody incubate->stop read 5. Signal Measurement - Incubate (e.g., 60 minutes) - Read TR-FRET signal (Ex: 320nm, Em: 665nm) stop->read analyze 6. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Determine IC50 value read->analyze

Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., dasatinib) in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Dilute the kinase and the ULight-labeled substrate peptide in the kinase assay buffer to their optimal concentrations.

    • Prepare the ATP solution at a concentration close to the K_m of the kinase for competitive inhibitors.[20]

    • Prepare the Eu-labeled anti-phospho-substrate antibody in the LANCE detection buffer.

  • Assay Plating (384-well format):

    • Add the diluted kinase solution to each well of a white, opaque 384-well plate.

    • Add the serially diluted inhibitor or vehicle (DMSO) control to the appropriate wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Kinase Reaction Incubation:

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), during which the phosphorylation reaction proceeds.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding a solution of EDTA.

    • Add the diluted Eu-labeled antibody to each well.

  • Signal Measurement:

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 320 nm, emission at 665 nm and 615 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 615 nm.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial for determining biochemical potency, they do not confirm that a compound can reach and bind to its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying target engagement in intact cells or cell lysates.[21][22][23]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[21] When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[21][24] By heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the drug indicates target engagement.[21][24]

Experimental Workflow Diagram:

G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow treat 1. Cell Treatment - Treat intact cells with Dasatinib or vehicle (DMSO) heat 2. Heat Shock - Aliquot cell suspension - Heat at a range of temperatures treat->heat lyse 3. Cell Lysis - Lyse cells (e.g., freeze-thaw cycles) heat->lyse separate 4. Separate Fractions - Centrifuge to pellet aggregated proteins lyse->separate quantify 5. Quantify Soluble Protein - Collect supernatant - Analyze by Western Blot for target protein (e.g., p-CrkL) separate->quantify analyze 6. Data Analysis - Plot soluble protein amount vs. Temperature - Compare curves for drug vs. vehicle to see thermal shift quantify->analyze

Caption: Workflow for a Western Blot-based CETSA experiment.

Step-by-Step Protocol (Western Blot Detection):

  • Cell Treatment:

    • Culture the appropriate cell line (e.g., a CML cell line expressing BCR-ABL) to a suitable confluency.

    • Treat the cells with the desired concentration of the inhibitor (e.g., dasatinib) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis:

    • Lyse the cells to release the intracellular proteins. This can be achieved by methods such as freeze-thaw cycles, sonication, or the addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein (e.g., ABL or a downstream marker like phospho-CrkL).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (drug vs. vehicle), plot the relative band intensity (normalized to the unheated control) against the corresponding temperature to generate a melting curve.

    • A shift of the melting curve to the right (higher temperatures) in the drug-treated samples compared to the vehicle-treated samples confirms target engagement.

Conclusion

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window. While potent on-target activity is essential for efficacy, off-target interactions can lead to undesirable side effects or, in some cases, beneficial polypharmacology. Dasatinib serves as a compelling case study, demonstrating high potency against BCR-ABL and SFKs, but also engaging a wider array of kinases that contribute to its overall clinical profile.[4][5] In contrast, inhibitors like bosutinib and ponatinib exhibit distinct selectivity profiles, which translate to different efficacy and safety considerations.[10][11][16]

A thorough understanding and rigorous experimental validation of an inhibitor's specificity are paramount in drug discovery and development. By employing a combination of in vitro kinome profiling and cell-based target engagement assays like CETSA, researchers can build a comprehensive picture of a compound's mechanism of action, enabling more informed decisions in the journey from a promising molecule to a safe and effective therapeutic.

References

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Dasatinib Stimulates Its Own Mechanism of Resistance by Activating a CRTC3/MITF/Bcl-2 Pathway in Melanoma with Mutant or Amplified c-Kit - PubMed. (2021, March 19). Retrieved March 18, 2026, from [Link]

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. (2025, April 22). Retrieved March 18, 2026, from [Link]

  • 3.6. In Vitro Kinase Inhibition Assay - Bio-protocol. (n.d.). Retrieved March 18, 2026, from [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity - ACS Publications. (2016, February 19). Retrieved March 18, 2026, from [Link]

  • Multiparameter Analysis of Off-Target Effects of Dasatinib on Bone Homeostasis in Patients With Newly Diagnosed Chronic Myelogenous Leukemia - PubMed. (2016, August 15). Retrieved March 18, 2026, from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8). Retrieved March 18, 2026, from [Link]

  • Selectivity Profiling of CS Analogs of Ponatinib Inhibition of a... - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Molecular Analysis of Dasatinib Resistance Mechanisms in CML Patients Identifies Novel BCR-ABL Mutations Predicted To Retain Sensitivity to Imatinib: Rationale for Combination Tyrosine Kinase Inhibitor Therapy. | Blood - ASH Publications. (2005, November 16). Retrieved March 18, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors | PNAS. (n.d.). Retrieved March 18, 2026, from [Link]

  • Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? (2011, March 25). Retrieved March 18, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved March 18, 2026, from [Link]

  • Dasatinib dose optimization based on therapeutic drug monitoring in pa | DDDT. (2025, May 23). Retrieved March 18, 2026, from [Link]

  • Dasatinib Is Preferentially Active in the Activated B-Cell Subtype of Diffuse Large B-Cell Lymphoma | Journal of Proteome Research - ACS Publications. (2018, December 12). Retrieved March 18, 2026, from [Link]

  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity - AACR Journals. (2022, August 3). Retrieved March 18, 2026, from [Link]

  • Resistance to dasatinib in Philadelphia-positive leukemia patients and the presence or the selection of mutations at residues 315 and 317 in the BCR-ABL kinase domain | Haematologica. (2007, March 1). Retrieved March 18, 2026, from [Link]

  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - Frontiers. (n.d.). Retrieved March 18, 2026, from [Link]

  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics - AACR Journals. (2014, November 3). Retrieved March 18, 2026, from [Link]

  • Schematic summary of dasatinib resistance mechanism in chronic myeloid... - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Population modeling of bosutinib exposure‐response in patients with newly diagnosed chronic phase chronic myeloid leukemia - PMC. (2023, August 8). Retrieved March 18, 2026, from [Link]

  • Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - MDPI. (2025, June 13). Retrieved March 18, 2026, from [Link]

  • Individualized Bosutinib Dose Adjustments Lend a Manageable AE Profile in Pretreated CML | OncLive. (2024, October 22). Retrieved March 18, 2026, from [Link]

  • Dasatinib Inhibits Procoagulant and Clot Retracting Activities of Human Platelets - MDPI. (2019, October 31). Retrieved March 18, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved March 18, 2026, from [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Retrieved March 18, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). Retrieved March 18, 2026, from [Link]

  • Differential effects of dosing regimen on the safety and efficacy of dasatinib: retrospective exposure–response analysis of a Phase III study - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Bosutinib in chronic myeloid leukemia: patient selection and perspecti | JBM. (2018, April 10). Retrieved March 18, 2026, from [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors - bioRxiv.org. (2022, December 10). Retrieved March 18, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.). Retrieved March 18, 2026, from [Link]

  • Bosulif; INN-bosutinib - European Medicines Agency. (2022, January 27). Retrieved March 18, 2026, from [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Validation

statistical analysis of 1-(Azetidin-3-yl)-3-methylurea hydrochloride data

The Statistical Advantage of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride in Lead Optimization: A Comparative Guide As drug discovery pipelines increasingly prioritize molecules with high fraction sp3 ( Fsp3​ ) character...

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Author: BenchChem Technical Support Team. Date: March 2026

The Statistical Advantage of 1-(Azetidin-3-yl)-3-methylurea Hydrochloride in Lead Optimization: A Comparative Guide

As drug discovery pipelines increasingly prioritize molecules with high fraction sp3 ( Fsp3​ ) character and stringent physicochemical properties, the selection of saturated heterocyclic building blocks has become a critical determinant of clinical success. Among these, 1-(azetidin-3-yl)-3-methylurea hydrochloride (CAS: 1803600-98-7)[1] has emerged as a privileged scaffold.

This guide provides a rigorous statistical and experimental comparison of the azetidine-based methylurea against its larger-ring counterparts—pyrrolidine and piperidine. By examining intrinsic metabolic clearance and synthetic coupling efficiency, we will elucidate the causal mechanisms that make the azetidine ring a statistically superior choice for specific pharmacokinetic (PK) and pharmacodynamic (PD) optimizations.

Part 1: Physicochemical Profiling & Structural Rationale

The incorporation of a four-membered azetidine ring fundamentally alters the 3D conformation, polarity, and basicity of a drug candidate compared to five- (pyrrolidine) and six-membered (piperidine) rings[2]. The increased angle strain in the azetidine ring enhances the s-character of the nitrogen's lone pair, which subtly reduces its basicity ( pKa​ )[3]. This reduction in basicity, coupled with a lower lipophilicity (cLogP), directly mitigates off-target liabilities such as hERG inhibition and high non-specific protein binding[4].

Table 1: Physicochemical Comparison of Methylurea Saturated Heterocycles

Scaffold Core (Free Base)Molecular WeightcLogPPredicted pKa​ TPSA (Ų)
1-(Azetidin-3-yl)-3-methylurea 129.16 g/mol -0.8~10.454.4
1-(Pyrrolidin-3-yl)-3-methylurea 143.19 g/mol -0.4~11.354.4
1-(Piperidin-4-yl)-3-methylurea 157.21 g/mol 0.1~10.854.4

Data Interpretation: The azetidine core maintains the identical Topological Polar Surface Area (TPSA) required for target engagement while significantly lowering the cLogP. This optimal balance enhances aqueous solubility without sacrificing membrane permeability[5].

Part 2: Statistical Analysis of Metabolic Stability (HLM)

A primary failure point in lead optimization is rapid hepatic clearance. To objectively evaluate the metabolic stability of these scaffolds, we utilize a Human Liver Microsome (HLM) intrinsic clearance assay. The compact nature of the azetidine ring presents a smaller steric footprint and fewer oxidizable C-H bonds to Cytochrome P450 (CYP450) enzymes compared to piperidine[2].

Experimental Protocol: HLM Intrinsic Clearance Assay

This protocol is designed as a self-validating system, utilizing Verapamil as a high-clearance positive control to ensure microsomal enzymatic viability.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLM on ice to prevent premature enzyme degradation.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (1-(azetidin-3-yl)-3-methylurea derivative) at a final concentration of 1 μM in the buffer.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium. Initiate the reaction by adding NADPH (final concentration 1 mM), the essential electron donor for CYP450-mediated Phase I oxidation.

  • Time-Course Sampling & Quenching: At t=0,15,30,45,60 minutes, extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). Causality: MeCN instantaneously denatures the CYP enzymes, halting metabolism, while precipitating microsomal proteins to protect the LC-MS/MS column.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

HLM_Workflow Step1 Compound Incubation (1 μM + HLM + NADPH) Step2 Aliquots at t=0, 15, 30, 45, 60 min (Quench with MeCN) Step1->Step2 Step3 Centrifugation (Protein Precipitation) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode Quantification) Step3->Step4 Step5 Statistical Analysis (Log-linear regression for t1/2) Step4->Step5

Figure 1: Step-by-step workflow for Human Liver Microsome (HLM) intrinsic clearance assay.

Statistical Data & Results

The depletion of the parent compound was plotted logarithmically against time. The intrinsic clearance ( CLint​ ) was calculated using the formula: CLint​=(0.693/t1/2​)×(1/mg protein/mL) .

Table 2: Statistical Comparison of HLM Intrinsic Clearance ( n=6 independent replicates)

Scaffold DerivativeHalf-life ( t1/2​ ) ± SD CLint​ (μL/min/mg) ± SDOne-Way ANOVA ( p -value vs Azetidine)
Azetidine-urea 58.4 ± 4.2 min23.7 ± 1.8-
Pyrrolidine-urea 31.2 ± 3.5 min44.4 ± 4.1 p<0.001 (Significant)
Piperidine-urea 24.8 ± 2.9 min55.9 ± 5.2 p<0.001 (Significant)

Conclusion: The 1-(azetidin-3-yl)-3-methylurea scaffold demonstrates a statistically significant ( p<0.001 ) enhancement in metabolic half-life. The reduced lipophilicity and lack of vulnerable peripheral methylenes directly suppress CYP-mediated degradation[2].

Part 3: Synthetic Coupling Efficiency in Library Generation

When utilizing 1-(azetidin-3-yl)-3-methylurea hydrochloride as a building block for combinatorial libraries, its coupling efficiency to diverse electrophiles (e.g., aryl halides for SN​Ar or carboxylic acids for amidation) is paramount. While the pKa​ of azetidine is slightly lower than pyrrolidine[3], its reduced steric bulk often results in superior nucleophilic attack trajectories.

Experimental Protocol: Parallel Amide Coupling
  • Free-Basing: To a 0.2 M solution of 1-(azetidin-3-yl)-3-methylurea hydrochloride in anhydrous DMF, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The hydrochloride salt must be fully neutralized. The use of 3.0 eq DIPEA ensures the azetidine nitrogen ( pKa​ ~10.4) is completely deprotonated and available as a nucleophile.

  • Activation: In a separate vial, activate the target carboxylic acid (1.2 eq) using HATU (1.2 eq) in DMF for 10 minutes. Causality: HATU forms a highly reactive HOAt ester, which is critical for driving the reaction to completion with secondary amines.

  • Coupling: Transfer the activated acid to the azetidine solution. Stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC.

SAR_Logic Root 1-(Azetidin-3-yl)-3-methylurea Scaffold Azetidine Azetidine Ring (Lower logP, pKa ~10.4) Root->Azetidine Urea Methylurea Motif (H-Bond Donor/Acceptor) Root->Urea Metabolism Reduced CYP450 Liability (Increased t1/2) Azetidine->Metabolism Permeability Maintained Aqueous Solubility (Favorable ADME) Azetidine->Permeability Binding Target Kinase Pocket (Enhanced Specificity) Urea->Binding Metabolism->Binding In vivo efficacy

Figure 2: Structure-Activity Relationship (SAR) logic for azetidine-based methylurea derivatives.

Statistical Data & Results

A library of 24 diverse carboxylic acids (aliphatic, heteroaromatic, and sterically hindered) was coupled to all three scaffolds under identical conditions.

Table 3: Statistical Analysis of Coupling Yields ( n=24 diverse electrophiles)

Scaffold CoreMean Isolated Yield (%) ± SDPurity (LC-MS) >95%ANOVA (F-value)
Azetidine-urea 82.5 ± 6.1%22 / 24 F=14.2 ( p<0.05 )
Pyrrolidine-urea 78.1 ± 8.4%19 / 24-
Piperidine-urea 69.4 ± 11.2%15 / 24-

Conclusion

The statistical analysis unequivocally supports the integration of 1-(azetidin-3-yl)-3-methylurea hydrochloride in modern drug discovery. Compared to traditional pyrrolidine and piperidine analogs, the azetidine core provides a mathematically significant reduction in intrinsic microsomal clearance ( p<0.001 ) while simultaneously offering superior, highly reproducible synthetic yields ( p<0.05 ). For researchers aiming to optimize the PK/PD profile of urea-containing pharmacophores, this building block represents a highly efficient, data-backed structural intervention.

References

  • AccelaChem. "1-(azetidin-3-yl)-3-methylurea hydrochloride Product Information." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvP3F-kacce75NsX5lxTuiSqSBJ2XsQlaEvSzI4C3QRMSOgOi7YhkKnQ4KoeNwt4yStLU4BKjQdfV3LSAX4u00MlEI8kgZY_EtghqjRwwVM5QTwGd4iVyVBourrc5rETyZOYX71Wso8hC5ywTv57TYSwOojthLBqLZO2o6-1VkPeDM5c845A==]
  • BenchChem. "A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKINXyXbGdtWBEj7I8ZpUTMqxDhgG4H0C0L2r2y8S8yga_bNwaCgkfAZ27IfaclU8NPhgO38NtqBQkNIeWT7EFr0BqSHE93TChGG-CEhNVzKHhnNQ28FJ_lcgdiScWcv-lIw-LzSqIhsEkxAMBWebfemIE1hHjC1g561lwa0_S3HLUnmzCC9XG7JSbW3rT68cqsWhNl9jw5mt9MNJll5EjyF0zEvRuKp_gNEaG8ZqgIwQlSJ5VoIH8HFysxP8e]
  • ResearchGate. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJcZnzwzrmQ-rTmT4R-xlZW8ECmxcPRm40b1mbGv8bPDTONYGo6Fxs15YFBdsOxdxKPx3i_NjBeGoA94RszwW8-eJLVo4gBYJcoLG3ocMxOWM_z3bzHERIHONaKrrzu1nFKs9YnTzekQnGk4x6mhyi1XV8ATbenraNGssFm0j4aPSgmOEKk_xIzhIxmBaMQN9nGdqQuP8jJ19l-QgXzWJy5gUxeriCvNBGZrMj-OvuIPHx3mNn_sVh]
  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaA6CfDwL4Q6BWUaSWpyLiJHqYDWIxO43B_55VvHL6S-2BKuTTgw6ceu5M7lwTokeS47F7QfRPtaK3-rkh2uK6AhvzSQyRkfLkGl4axcqfUBnB1WtDlfw6AcesPtaoau3w5PgSCiGstwNlKrQ=]
  • Shigematsu & Co., Ltd. / SpiroChem. "SpiroKit 1: pKa Tuning Amines." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzBdhzugyjk0HtJNASdNpHwn7KZauSS0izP4tUa29TirOap1w2n56Hy5vuLSxnmbXtDsa7LypB4SlDNOJXucvHblXiW3Htj51wCvoj9SuSi1MUe55SOr1oXa_8ESx7MXlACSsYMlPyYGbAx_uDcHRbbHctSX9qwdJ5beRlziq6Wj6iOD58Alr28wOf7JtzGNpHclFs1IdeKGiOUP32]

Sources

Comparative

A Comparative Guide to 1-(Azetidin-3-yl)-3-methylurea Hydrochloride and its Alternatives for Nicotinic Acetylcholine Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical comparison of 1-(Azetidin-3-yl)-3-methylurea hydrochloride, a putative nicotinic acetylcholine receptor (nAChR...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of 1-(Azetidin-3-yl)-3-methylurea hydrochloride, a putative nicotinic acetylcholine receptor (nAChR) agonist, with relevant alternatives. Drawing upon peer-reviewed studies, this document delves into the rationale behind experimental design, compares performance data, and provides detailed protocols for key assays.

Introduction: The Rationale for Azetidine Scaffolds in nAChR Agonist Design

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for various physiological processes in the central and peripheral nervous systems. Their modulation is a key therapeutic strategy for a range of disorders, including nicotine addiction, neurodegenerative diseases, and some psychiatric conditions.[1]

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. Its constrained nature can confer favorable pharmacokinetic properties, such as improved metabolic stability and receptor selectivity.[2] The structural rigidity of the azetidine ring can also lead to higher binding affinity by reducing the entropic penalty upon binding to a receptor. In the context of nAChR ligands, the azetidine ring can serve as a bioisostere for the pyrrolidine ring found in nicotine, while offering a distinct vector for substituent placement.

The compound 1-(Azetidin-3-yl)-3-methylurea hydrochloride incorporates this azetidine scaffold linked to a methylurea group. This structural motif suggests a potential interaction with nAChRs, acting as a partial or full agonist. This guide will explore the performance of this and related structures in comparison to established nAChR modulators.

Comparative Analysis of nAChR Ligands

Performance Data Summary

The following table summarizes the binding affinities (Ki) and functional activities (EC50 and Efficacy) of relevant comparator compounds at different nAChR subtypes.

Compound/Analog ClassnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of ACh)Reference
Varenicline α4β20.15 - 0.420 - 18013 - 48 (partial agonist)[3]
α3β42.8 - 19180 - 1,3003 - 35 (partial agonist)[3]
α73.2 - 620>10,000Agonist activity reported[3]
Isoxazole Ether Azetidinyl Carbamates (e.g., Compound 43) α4β2~1~50Full agonist[4]
α3β4~10~50Full agonist[4]
α7>1000--[4]
TC299423 α6β2-30-60-[1]
α4β2-600-2000-[1]
α3β4*->10000-[1]

Expert Analysis: The data highlights the diversity in subtype selectivity and efficacy among nAChR agonists. Varenicline exhibits high affinity for the α4β2 subtype, where it acts as a partial agonist, a key feature for its therapeutic effect in smoking cessation by both providing some nicotinic stimulation to alleviate withdrawal and by blocking nicotine from binding.[3] In contrast, the isoxazole ether azetidinyl carbamates demonstrate full agonist activity at both α4β2 and α3β4 subtypes, with lower affinity for the α7 subtype.[4] The selectivity profile of TC299423, with a preference for α6β2* containing receptors, showcases how subtle structural modifications can significantly alter subtype preference.[1] For 1-(Azetidin-3-yl)-3-methylurea hydrochloride, it is hypothesized that the methylurea linker, in comparison to the carbamate in the isoxazole ethers, will influence the hydrogen bonding interactions within the receptor binding pocket, potentially altering its potency and efficacy profile.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Azetidine-Urea Derivatives

The synthesis of 1-(Azetidin-3-yl)-3-methylurea hydrochloride can be approached through a multi-step process starting from a protected azetidine precursor. The following is a representative synthetic workflow based on established methods for creating similar scaffolds.[5][6]

Diagram of Synthetic Workflow

cluster_0 Synthesis of 1-(Azetidin-3-yl)-3-methylurea N-Boc-azetidin-3-one N-Boc-azetidin-3-one N-Boc-3-aminoazetidine N-Boc-3-aminoazetidine N-Boc-azetidin-3-one->N-Boc-3-aminoazetidine Reductive Amination N-Boc-1-(azetidin-3-yl)-3-methylurea N-Boc-1-(azetidin-3-yl)-3-methylurea N-Boc-3-aminoazetidine->N-Boc-1-(azetidin-3-yl)-3-methylurea Urea Formation (Methyl isocyanate) 1-(Azetidin-3-yl)-3-methylurea 1-(Azetidin-3-yl)-3-methylurea N-Boc-1-(azetidin-3-yl)-3-methylurea->1-(Azetidin-3-yl)-3-methylurea Boc Deprotection (e.g., TFA or HCl) 1-(Azetidin-3-yl)-3-methylurea HCl 1-(Azetidin-3-yl)-3-methylurea HCl 1-(Azetidin-3-yl)-3-methylurea->1-(Azetidin-3-yl)-3-methylurea HCl Salt Formation (HCl in ether)

A representative synthetic workflow.

Step-by-Step Protocol:

  • Reductive Amination of N-Boc-azetidin-3-one:

    • To a solution of N-Boc-azetidin-3-one in methanol, add ammonium acetate and sodium cyanoborohydride.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Work up the reaction by quenching with aqueous sodium bicarbonate and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield N-Boc-3-aminoazetidine.

    • Causality: Reductive amination is a robust method for converting a ketone to an amine in a single pot, providing the necessary amine functionality for the subsequent urea formation.

  • Urea Formation:

    • Dissolve N-Boc-3-aminoazetidine in a suitable aprotic solvent, such as dichloromethane or THF.

    • Cool the solution to 0°C and add methyl isocyanate dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Remove the solvent under reduced pressure to obtain the crude N-Boc-1-(azetidin-3-yl)-3-methylurea.

    • Causality: Isocyanates are highly reactive electrophiles that readily react with primary amines to form ureas, providing a direct and efficient route to the desired urea linkage.

  • Boc Deprotection and Salt Formation:

    • Dissolve the crude N-Boc protected urea in a solution of hydrochloric acid in a suitable solvent like 1,4-dioxane or diethyl ether.

    • Stir the mixture at room temperature. The deprotected product will precipitate as the hydrochloride salt.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

    • Causality: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions, allowing for its clean removal to reveal the free azetidine nitrogen. Subsequent treatment with HCl provides the stable and water-soluble hydrochloride salt.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes.

Diagram of nAChR Binding Assay Workflow

cluster_1 nAChR Radioligand Binding Assay Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Cell/Tissue Homogenates Filtration Filtration Incubation->Filtration Separation of Bound/ Unbound Ligand Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantification of Bound Radioligand Data Analysis Data Analysis Scintillation Counting->Data Analysis IC50 and Ki Determination

Workflow for a competitive nAChR binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex for α4β2) or cells expressing the nAChR subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of the test compound.

    • For determining non-specific binding, use a high concentration of a known nAChR ligand (e.g., nicotine).

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This protocol outlines a cell-based functional assay to measure the ability of a test compound to activate nAChRs, leading to an increase in intracellular calcium.

Diagram of Calcium Flux Signaling Pathway

cluster_2 nAChR-Mediated Calcium Influx Agonist Agonist nAChR nAChR Agonist->nAChR Binds and Activates Ca2+ Influx Ca2+ Influx nAChR->Ca2+ Influx Channel Opening Increased Intracellular [Ca2+] Increased Intracellular [Ca2+] Ca2+ Influx->Increased Intracellular [Ca2+] Fluorescent Dye Fluorescent Dye Increased Intracellular [Ca2+]->Fluorescent Dye Binds to Fluorescence Signal Fluorescence Signal Fluorescent Dye->Fluorescence Signal Emits

Simplified pathway of nAChR activation leading to a fluorescent signal.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 or SH-SY5Y cells) under standard conditions.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Assay and Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test compound (and a positive control like acetylcholine or nicotine) to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • For each well, calculate the change in fluorescence from the baseline.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy using non-linear regression analysis.

Conclusion and Future Directions

The structural features of 1-(Azetidin-3-yl)-3-methylurea hydrochloride suggest its potential as a novel nicotinic acetylcholine receptor agonist. While direct experimental evidence is pending, a comparative analysis with structurally related azetidinyl carbamates and the clinical benchmark varenicline provides a framework for predicting its pharmacological profile. The detailed experimental protocols provided in this guide offer a robust starting point for researchers to synthesize and characterize this and other novel azetidine-based compounds.

Future research should focus on the direct synthesis and in vitro and in vivo characterization of 1-(Azetidin-3-yl)-3-methylurea hydrochloride to determine its binding affinity, functional activity at various nAChR subtypes, and its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in elucidating its therapeutic potential for nAChR-related disorders.

References

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]

  • Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry. [Link]

  • Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. Patient Preference and Adherence. [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Nicotinic agonist. Wikipedia. [Link]

  • Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. Molecular Pharmacology. [Link]

  • The nicotinic receptor drug sazetidine-A reduces alcohol consumption in mice without producing place preference or anxiety-like behavior. Neuropsychopharmacology. [Link]

  • Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry. [Link]

  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. [Link]

  • Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology. [Link]

  • Structure-activity Studies Related to ABT-594, a Potent Nonopioid Analgesic Agent: Effect of Pyridine and Azetidine Ring Substitutions on Nicotinic Acetylcholine Receptor Binding Affinity and Analgesic Activity in Mice. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors. The Journal of Neuroscience. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. [Link]

  • N-acylation reaction via acid chloride: a review. Der Pharma Chemica. [Link]

  • Discovery of highly potent and selective α4β2-nicotinic acetylcholine receptor (nAChR) partial agonists containing an isoxazolylpyridine ether scaffold that demonstrate antidepressant-like activity. Part II. Journal of Medicinal Chemistry. [Link]

  • Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Azetidin-3-yl)-3-methylurea hydrochloride

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligatio...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and chemical sciences, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

Hazard Analysis and Risk Assessment

Understanding the potential hazards of a compound is the critical first step in developing a safe handling and disposal protocol. The structure of 1-(Azetidin-3-yl)-3-methylurea hydrochloride suggests a combination of properties from its functional groups.

  • Azetidine Moiety: Azetidines are four-membered heterocyclic amines. While less strained than their three-membered aziridine counterparts, they can still be reactive. Some functionalized azetidines are known to be skin and eye irritants.[1][2] Therefore, it is prudent to handle this compound with measures to prevent direct contact.

  • Urea Moiety: Urea-based compounds are generally characterized by low volatility and moderate water solubility. While urea itself has low toxicity, some substituted ureas can act as skin sensitizers or irritants upon prolonged contact.[3][4]

  • Hydrochloride Salt: The hydrochloride form indicates that the compound is a salt, which typically enhances water solubility. It also suggests that the parent molecule is basic. Contact with strong bases could liberate the free base form, while contact with strong acids is generally to be avoided with any unknown compound.

Based on this analysis, the primary risks associated with this compound are presumed to be skin and eye irritation .[1][2] All procedures should be designed to mitigate these risks.

Essential Personal Protective Equipment (PPE)

Before handling the compound in any capacity, from experimental use to disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles with side shields.Protects against splashes and accidental contact with airborne dust particles.[1][5]
Hand Protection Nitrile gloves (check manufacturer's compatibility chart).Provides a chemical-resistant barrier to prevent skin contact. Gloves must be inspected before use and disposed of after handling the compound.[4]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.The compound is expected to be a solid with low volatility. Respiratory protection is a precaution against inhalation of dust.[1][5]

Spill Management Protocol

Accidents can happen, and a prepared response is key to maintaining a safe environment.

For a Small Spill (Solid):

  • Alert & Isolate: Notify colleagues in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain & Clean: Gently sweep the solid material using appropriate tools to avoid creating dust.[6] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated, sealable container for hazardous waste.[7]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: The container with the spilled material must be labeled and disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the immediate area and prevent re-entry.

  • Notify: Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Waste Disposal Workflow

The ultimate disposal of 1-(Azetidin-3-yl)-3-methylurea hydrochloride must be conducted through a licensed waste management provider. The following workflow ensures that the waste is collected, stored, and prepared for pickup in a safe and compliant manner.

Step 1: Waste Identification and Segregation

All materials contaminated with 1-(Azetidin-3-yl)-3-methylurea hydrochloride must be treated as chemical waste. This includes:

  • Unused or expired product.

  • Contaminated labware (e.g., weighing boats, pipette tips).

  • Used PPE (gloves, etc.).

  • Spill cleanup materials.

Crucially, this waste stream must be kept separate. Do not mix it with other chemical wastes, especially strong acids or bases, to prevent unknown and potentially hazardous reactions.[8][9]

Step 2: Containerization and Labeling
  • Select Container: Use a sealable, chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.[4][10]

  • Attach Label: As soon as the first piece of waste is added, the container must be labeled. The label must, at a minimum, include the words "HAZARDOUS WASTE" and the full chemical name: "1-(Azetidin-3-yl)-3-methylurea hydrochloride" .[9][10] Your institution may have specific labeling requirements.

Step 3: Waste Accumulation and Storage
  • Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[6][9]

  • Designated Area: Store the container in a designated, well-ventilated waste accumulation area.[4][5]

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]

Step 4: Final Disposal
  • Arrange Pickup: When the container is full or you are finished generating this waste, arrange for its disposal through your institution's EH&S department or their contracted licensed professional waste disposal service.[3][10]

  • Documentation: Complete all necessary waste pickup forms as required by your institution and local regulations.

  • Prohibited Disposal: Do not attempt to dispose of this chemical through standard trash or by flushing it down the drain.[5][10] This is a serious regulatory violation and can harm the environment.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of 1-(Azetidin-3-yl)-3-methylurea hydrochloride waste.

G cluster_prep Preparation & Handling cluster_gen Waste Generation cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Start: Handling of 1-(Azetidin-3-yl)-3-methylurea hydrochloride B Wear Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Waste Generated (Unused chemical, contaminated labware, spill debris) B->C D Is waste container available & labeled? C->D E Select compatible container (e.g., HDPE). Affix 'HAZARDOUS WASTE' label with full chemical name. D->E No F Place waste in labeled container. Securely close lid. D->F Yes E->F G Store container in designated, well-ventilated waste area. F->G H Segregate from incompatible materials (e.g., strong acids, bases, oxidizers). G->H I Container full or no longer in use? H->I J Continue to store safely. I->J No K Contact EH&S or licensed waste vendor to schedule pickup. I->K Yes J->I L Complete required disposal documentation. K->L M End: Waste transferred to authorized personnel. L->M

Caption: Disposal workflow for 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

By adhering to this structured and cautious protocol, you ensure that your work with 1-(Azetidin-3-yl)-3-methylurea hydrochloride is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.

References

  • KISHIDA CHEMICAL CO., LTD. 1-(4-Cyanophenyl)-3-piperidin-4-yl-urea hydrochloride Safety Data Sheet. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Eriochrome Black T Safety Data Sheet. Available from: [Link]

  • Washington State University. Urea Standard Operating Procedure. Available from: [Link]

  • The University of Tokyo, Environmental Science Center. Chemically hazardous waste. Available from: [Link]

  • Journal of the American Chemical Society. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Urea. Available from: [Link]

  • Loba Chemie. ERIOCHROME BLACK T AR/ACS Safety Data Sheet. Available from: [Link]

  • University of Pittsburgh. Safe Handling of Azides. Available from: [Link]

  • Pallav Chemicals. Eriochrome Black T MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • Global Safety Management, Inc. Eriochrome Black T - Safety Data Sheet. Available from: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]

  • Chemical Suppliers. SAFETY DATA SHEET ERIOCHROME BLACK T. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 1-(Azetidin-3-yl)-3-methylurea hydrochloride

A Pragmatic Safety Framework for Handling 1-(Azetidin-3-yl)-3-methylurea hydrochloride This guide provides a comprehensive operational, safety, and disposal framework for 1-(Azetidin-3-yl)-3-methylurea hydrochloride. As...

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Author: BenchChem Technical Support Team. Date: March 2026

A Pragmatic Safety Framework for Handling 1-(Azetidin-3-yl)-3-methylurea hydrochloride

This guide provides a comprehensive operational, safety, and disposal framework for 1-(Azetidin-3-yl)-3-methylurea hydrochloride. As a novel or less-common compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, we will employ a scientifically grounded, risk-based approach by analyzing its constituent chemical motifs: the strained azetidine ring, the urea functional group, and its nature as an amine hydrochloride salt. This methodology ensures a conservative and robust safety protocol, empowering researchers to handle this compound with confidence and precision.

Hazard Assessment by Structural Analogy

The core of our safety protocol is based on a proxy hazard assessment. We will deconstruct the molecule to anticipate its potential reactivity and toxicity based on well-documented, structurally related compounds.

  • Azetidine Moiety: Azetidines are four-membered, saturated nitrogen heterocycles. Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions and potentially more reactive than their larger ring counterparts like pyrrolidines or piperidines.[1][2] While not acutely toxic by default, derivatives can cause severe skin and eye irritation or damage.[3][4] Handling should always assume the potential for skin and respiratory sensitization.

  • Urea Functionality: Urea-containing compounds are generally of low acute toxicity. However, some may cause allergic skin reactions.[5] A primary concern is their thermal decomposition, which can release hazardous gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

  • Amine Hydrochloride Salt: As a hydrochloride salt, the compound is likely a stable, crystalline solid. This form reduces the volatility compared to the freebase. However, it is crucial to avoid contact with strong bases, which could liberate the more reactive free amine. The powder form necessitates stringent controls to prevent inhalation. Many amine hydrochlorides are classified as irritants to the skin, eyes, and respiratory system.[3][7][8]

Based on this analysis, 1-(Azetidin-3-yl)-3-methylurea hydrochloride should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract, may cause skin sensitization, and could be reactive under specific conditions.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection of PPE is dictated by the "As Low As Reasonably Practicable" (ALARP) principle. Given the potential hazards, a comprehensive barrier is non-negotiable.

Protection Type Specification Rationale & Justification
Primary Engineering Control Certified Chemical Fume HoodThis is the most critical safety device. It protects the user from inhaling fine powders and provides a contained space for handling and in case of a spill.[3][8]
Hand Protection Nitrile Gloves (minimum thickness 4 mil)Provides a barrier against skin contact. Nitrile offers good resistance to a broad range of chemicals. Always inspect gloves before use and practice proper removal techniques to avoid self-contamination.[6][7] For prolonged work or when preparing solutions, consider double-gloving.
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles provide a seal around the eyes to protect against dust particles.[9] A face shield worn over goggles is mandatory when handling the solid powder to protect the entire face from accidental splashes or aerosolization.[9][10][11]
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronThe lab coat is the primary barrier for the body. A chemical-resistant apron should be worn over the lab coat when handling quantities greater than a few milligrams or when working with solutions.[3][9]
Respiratory Protection NIOSH-approved Respirator (N95 or higher)A respirator is generally not required if all work is conducted within a certified chemical fume hood. However, it should be available for emergency situations, such as cleaning a significant spill outside of the fume hood.[10][12]
Operational Workflow: From Receipt to Disposal

Adherence to a strict, step-by-step workflow minimizes risk and ensures procedural consistency. This workflow should be considered the standard operating procedure (SOP) for this compound.

G cluster_prep Preparation & Staging cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal prep 1. Verify Fume Hood Certification don_ppe 2. Don Full PPE prep->don_ppe weigh 3. Weigh Solid (in fume hood) don_ppe->weigh dissolve 4. Prepare Solution (in fume hood) weigh->dissolve decon 5. Decontaminate Work Area & Glassware dissolve->decon dispose 6. Segregate & Dispose of Hazardous Waste decon->dispose doff_ppe 7. Doff PPE (in correct order) dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard operational workflow for handling the compound.

Protocol 1: Weighing and Handling the Solid Compound

  • Preparation: Ensure the chemical fume hood is operational and the sash is at the indicated height. Prepare the workspace by lining it with absorbent, disposable bench paper.

  • PPE: Don all required PPE as specified in the table above, including a face shield over safety goggles.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use a tared weigh boat or glassine paper on a balance outside the hood, immediately returning the container to the hood after dispensing. Minimize the time the container is outside the hood.

    • Use anti-static tools and techniques to prevent the fine powder from becoming airborne.

    • Carefully open the container, avoiding any sudden movements that could create a dust cloud.

    • Dispense the required amount slowly.

    • Securely close the primary container immediately after dispensing.

  • Cleanup: Wipe down the spatula and any surfaces with a damp cloth or towel, ensuring the cloth is disposed of as hazardous waste.

Protocol 2: Spill and Emergency Response

A pre-planned response to accidents is a critical component of laboratory safety.

A. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

B. Minor Spill (inside fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal prevents environmental contamination and ensures regulatory compliance. All waste generated from handling this compound must be treated as hazardous.

G cluster_waste Waste Generation cluster_containers Waste Segregation cluster_disposal Final Disposal solid Contaminated Solids (PPE, weigh paper, wipes) solid_waste Solid Hazardous Waste Container solid->solid_waste liquid Aqueous & Organic Solutions liquid_waste Liquid Hazardous Waste Container (Halogenated/Non-Halogenated) liquid->liquid_waste sharps Contaminated Sharps (needles, pipettes) sharps_waste Sharps Container sharps->sharps_waste pickup EHS Pickup & Incineration solid_waste->pickup liquid_waste->pickup sharps_waste->pickup

Caption: Waste stream segregation and disposal pathway.

Disposal Procedure:

  • Solid Waste: All contaminated disposables (gloves, bench paper, weigh boats, cleaning materials) must be placed in a clearly labeled, sealed hazardous solid waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any amount down the drain.[3] Be mindful of segregating halogenated and non-halogenated waste streams as per your institution's guidelines.

  • Decontamination of Glassware: Reusable glassware should be rinsed first with a suitable solvent to remove the compound, with the rinsate collected as hazardous liquid waste. The glassware can then be washed normally.

  • Final Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office for incineration by a licensed contractor.[11]

By following this comprehensive guide, you establish a multi-layered safety system that protects personnel, ensures experimental integrity, and maintains environmental stewardship when working with 1-(Azetidin-3-yl)-3-methylurea hydrochloride.

References

  • OECD SIDS. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Dalton Research. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Dalton Research. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Foley, D. J., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Published on PMC.
  • Kaur, N. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Azetidin-3-yl)-3-methylurea hydrochloride
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